molecular formula C11H8O3 B1310067 6-Hydroxy-1-naphthoic acid CAS No. 2437-17-4

6-Hydroxy-1-naphthoic acid

Cat. No.: B1310067
CAS No.: 2437-17-4
M. Wt: 188.18 g/mol
InChI Key: JCJUKCIXTRWAQY-UHFFFAOYSA-N
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Description

6-Hydroxy-1-naphthoic acid (CAS 2437-17-4) is a high-purity organic compound appearing as a white to light yellow crystalline powder . With a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol, it typically melts between 207-212 °C . This compound is a versatile building block in scientific research, primarily serving as a critical intermediate in organic synthesis and pharmaceutical development . Its significant research value is demonstrated in the synthesis of novel therapeutic agents. It acts as a key raw material for small molecule multi-target tyrosine kinase inhibitors, such as Deritinib, which target a range of kinases including VEGFR and PDGFRβ for application in various cancers . Furthermore, hydroxynaphthoic acid analogs have been identified in high-throughput screening as potent novel chemical chaperones that ameliorate endoplasmic reticulum (ER) stress, showing an order of magnitude better activity than salicylate in reducing the unfolded protein response (UPR) . Beyond pharmaceuticals, this chemical serves as a ligand in the construction of functional rare-earth coordination complexes. These complexes, such as binuclear europium compounds, are studied for their unique structural properties and potential applications as optical or molecular-based magnetic materials . It is also a monomer used in the synthesis of engineering copolyesters, contributing to the development of polymers with specialized properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJUKCIXTRWAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420184
Record name 6-Hydroxy-1-naphthoic acid
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-17-4
Record name 6-Hydroxy-1-naphthoic acid
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Record name 6-Hydroxy-1-naphthoic acid
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Record name 6-hydroxy-1-naphthoic acid
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Foundational & Exploratory

6-Hydroxy-1-naphthoic Acid: A Key Intermediate in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-naphthoic acid (CAS 2437-17-4) is a synthetic naphthalene-based organic compound. While its direct biological activity has been minimally explored, it serves as a crucial intermediate in the synthesis of more complex molecules with significant therapeutic potential, particularly in the field of oncology. This guide provides a comprehensive overview of the research applications of this compound, focusing on its role as a precursor to potent enzyme inhibitors and its limited intrinsic biological activity.

Core Research Applications

The primary application of this compound in research is as a foundational scaffold for the synthesis of novel bioactive compounds. Its naphthalene (B1677914) core and reactive hydroxyl and carboxylic acid moieties make it a versatile starting material for medicinal chemists.

Intermediate in the Synthesis of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Research has demonstrated that this compound is a valuable starting material for the synthesis of potent VEGFR-2 inhibitors.

In one such study, a series of novel naphthamides were designed and synthesized as potent inhibitors of VEGFR-2. This compound was a key intermediate in the multi-step synthesis of these compounds.[1] Another study also utilized this compound to prepare anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors.[2]

Limited Direct Biological Activity

Direct investigation into the biological effects of this compound is limited. One study evaluated its ability to ameliorate endoplasmic reticulum (ER) stress, a cellular stress response implicated in various diseases. In a cell-based reporter assay, this compound was found to be several-fold less active than its regioisomer, 3-hydroxy-2-naphthoic acid (3-HNA), in reducing tunicamycin-induced ER stress.[3][4]

Some commercial suppliers suggest that this compound has been shown to be cytotoxic to cancer cells and to inhibit protein kinases by binding to ATP, thereby blocking the phosphorylation of tyrosine residues on proteins.[5] It has also been proposed to induce apoptosis in tumor cells and inhibit histone deacetylase activity.[5] However, these claims are not yet substantiated by peer-reviewed primary scientific literature.

Data Presentation

The following table summarizes the available quantitative data regarding the biological activity of this compound and the compounds derived from it.

Compound/DerivativeTarget/AssayActivity (IC50)Cell Line/SystemReference
This compoundTunicamycin-induced ER stressLess active than 3-HNACell-based reporter assay[3][4]
Naphthamide derivative 14c VEGFR-2 enzymatic assay1.5 nM-[1]
Naphthamide derivative 14c HUVEC cellular proliferation0.9 nMHUVEC[1]
Anilinopyrimidine-based naphthamide 3k VEGFR-2 enzymatic assay0.5 nM-[2]
Anilinopyrimidine-based naphthamide 3k VEGF-induced HUVEC cellular proliferation9.8 nMHUVEC[2]

Experimental Protocols

Detailed methodologies for the synthesis of VEGFR-2 inhibitors using this compound as a starting material are provided below.

Synthesis of Indazolylnaphthamides as VEGFR-2 Inhibitors[1]
  • Esterification of this compound: this compound is converted to its corresponding methyl ester.

  • Triflation: The methyl ester undergoes triflation in the presence of diisopropylethylamine (DIPEA) to yield a triflate.

  • Palladium-catalyzed coupling: The triflate is coupled with bis(pinacolato)diboron (B136004) in a palladium-catalyzed reaction to afford a naphthylborate.

  • Hydrolysis: The naphthylborate is hydrolyzed to the corresponding carboxylic acid.

  • Amide formation: The carboxylic acid is treated with various amines in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) to produce a series of naphthamides.

  • Suzuki coupling: The final indazolylnaphthamides are obtained through a Suzuki coupling reaction between the synthesized naphthamides and 4-iodo-1H-indazol-3-amine.

Synthesis of Anilinopyrimidine-based Naphthamide Derivatives as VEGFR-2 Inhibitors[2]
  • Substitution reaction: this compound is reacted with dichloropyrimidines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form pyrimidine-containing intermediates.

  • Condensation: These intermediates are then condensed with various anilines to afford anilinopyrimidines.

  • Amide formation: The final anilinopyrimidine-based naphthamide derivatives are synthesized by treating the anilinopyrimidines with the appropriate amine or ammonia (B1221849) in the presence of propanephosphonic acid anhydride (B1165640) (T3P) or 1,1'-carbonyldiimidazole (B1668759) (CDI).

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway, which is the target of the potent inhibitors synthesized from this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Naphthamide Derivatives (from this compound) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by derivatives of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of VEGFR-2 inhibitors derived from this compound.

Synthesis_Workflow Start This compound Synthesis Multi-step Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Enzymatic_Assay VEGFR-2 Enzymatic Assay Purification->Enzymatic_Assay Cell_Assay Cellular Proliferation Assay (e.g., HUVEC) Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Enzymatic_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for the development of VEGFR-2 inhibitors from this compound.

References

An In-depth Technical Guide to 6-Hydroxy-1-naphthoic Acid: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxy-1-naphthoic acid, a naphthalene (B1677914) derivative of significant interest in organic synthesis and pharmaceutical research. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis and purification methods, and known biological activities, including its potential as an anticancer agent.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid with a hydroxyl group substituted on the naphthalene ring.

G cluster_0 a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a5->a7 a6->a1 a8 a7->a8 a9 a8->a9 a10 a9->a10 a10->a4

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 6-Hydroxynaphthalene-1-carboxylic acid[1]
CAS Number 2437-17-4[2][3]
Molecular Formula C₁₁H₈O₃[1][2]
Molecular Weight 188.18 g/mol [2]
SMILES C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O[2]
InChI InChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14)[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data

PropertyValueReference
Appearance White to light yellow or brown crystal powder[4][5]
Melting Point 210-213 °C[3][4]
Boiling Point 445.7 °C at 760 mmHg[6]
Density 1.399 g/cm³[6]
Solubility Soluble in methanol.[7]
pKa 3.76 ± 0.10 (Predicted)[7]
LogP 2.24360[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

SpectroscopyDataReference
¹H NMR Spectral data available in DMSO-d₆ at 400 MHz.[3]
¹³C NMR Spectral data available in DMSO-d₆.[2]
Infrared (IR) KBr disc and nujol mull spectra are available.[6]
UV-Vis No specific λmax values were found in the search results.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis and potassium hydroxide (B78521) fusion of 1-cyanonaphthalene-6-sulfonic acid.[4] Another described method involves a multi-step process starting from furoic acid and anisole.[5]

General Protocol Outline (from Furoic Acid and Anisole): [5]

  • Reaction of Furoic Acid and Anisole:

    • Charge a reaction vessel with 20g of furoic acid, 19.3g of anisole, and 100ml of chlorobenzene.

    • Stir the mixture and heat to an internal temperature of 35-40 °C.

    • Slowly add 55.9g of anhydrous aluminum trichloride (B1173362).

    • Maintain the reaction at 75-80 °C for approximately 24 hours with stirring.

    • After cooling, concentrate the mixture under reduced pressure to remove chlorobenzene.

  • Second Step with DMF:

    • To the cooled residue, add 60ml of N,N-dimethylformamide (DMF) and stir.

    • Slowly add 32.1g of anhydrous aluminum trichloride at room temperature.

    • Heat the mixture to an internal temperature of 135 °C and maintain for 6 hours.

  • Hydrolysis and Extraction:

    • Cool the reaction to room temperature.

    • Slowly add the reaction solution to a dilute hydrochloric acid solution for hydrolysis.

    • Extract the aqueous solution multiple times with ethyl acetate (B1210297).

    • Combine the ethyl acetate extracts and wash. Adjust the pH to weakly acidic.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to recover ethyl acetate.

    • The resulting residue is the crude this compound, which can be further purified.

G A React Furoic Acid & Anisole with AlCl3 in Chlorobenzene B Concentrate under reduced pressure A->B Cooling C React with AlCl3 in DMF B->C Room Temp D Hydrolyze with dilute HCl C->D Cooling E Extract with Ethyl Acetate D->E F Concentrate Organic Layer E->F Wash & pH adjust G Crude Product F->G

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent system, such as dilute alcohol.[8]

General Recrystallization Protocol:

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of ethanol (B145695) and water).

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Biological Activity and Potential Applications

This compound has demonstrated potential as a cytotoxic agent against cancer cells.[9] Its mechanism of action is believed to involve the inhibition of protein kinases.[9]

Cytotoxicity and Protein Kinase Inhibition

It has been suggested that this compound inhibits the activity of protein kinases by competing with ATP for the binding site, which in turn blocks the phosphorylation of tyrosine residues on proteins.[9] This can lead to the inhibition of growth factor receptors and the induction of apoptosis in tumor cells.[9]

G cluster_0 This compound cluster_1 Protein Kinase A This compound B ATP Binding Site A->B Binds to C Inhibition of Tyrosine Phosphorylation B->C Leads to D Inhibition of Growth Factor Receptors C->D E Induction of Apoptosis D->E F Cytotoxicity in Cancer Cells E->F

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G A Seed Cancer Cells in 96-well plate B Treat with this compound (various concentrations) A->B 24h C Incubate for 24/48/72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay

This is a generalized protocol to assess the inhibitory effect of this compound on a specific protein kinase.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified protein kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).

  • Detection of Phosphorylation: Measure the amount of substrate phosphorylation. This can be done by:

    • Radiometric assay: Capturing the radiolabeled substrate on a filter and measuring radioactivity.

    • Luminescence-based assay: Measuring the amount of ATP remaining in the reaction.

    • Fluorescence-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Determine the percentage of kinase inhibition for each concentration of this compound and calculate the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further investigation into its specific biological targets and signaling pathways will be crucial for elucidating its full therapeutic potential.

References

The Biological Frontier of 6-Hydroxy-1-naphthoic Acid: A Technical Guide to its Derivatives' Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Therapeutic Potential of 6-Hydroxy-1-naphthoic Acid and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the burgeoning field of this compound and its derivatives, illuminating their significant biological activities. As a versatile scaffold, this class of compounds has demonstrated promising potential in anticancer, anti-inflammatory, and antimicrobial applications. This document serves as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action through signaling pathways and structure-activity relationships.

Anticancer Activity: A Promising Scaffold for Novel Therapeutics

Derivatives of naphthoic acid have shown considerable cytotoxic effects against a range of cancer cell lines.[1] The mechanisms are varied, often involving the induction of apoptosis, disruption of the cell cycle, and the inhibition of crucial signaling pathways necessary for cancer cell proliferation and survival.[1] While specific data on a wide array of this compound derivatives remains an area of active research, studies on closely related naphthoquinone amides and esters, often synthesized from similar precursors, provide valuable insights into their potential.[2]

Quantitative Anticancer Data of Related Naphthoquinone Derivatives

The following table summarizes the in vitro cytotoxic activity of selected naphthoquinone derivatives, which share a structural relationship with this compound, against various human cancer cell lines. The data is presented as IC50 values, representing the concentration required to inhibit 50% of cell growth.

DerivativeCancer Cell LineIC50 (µM)
Benzamide 22NCI-H187 (Small Cell Lung Cancer)Potent Inhibition
Naphthamide 23KB (Oral Squamous Cell Carcinoma)Most Potent Inhibition
Naphthamide 43KB (Oral Squamous Cell Carcinoma)Most Potent Inhibition
Naphthoquinone oxime (DMAKO-05)K562 (Leukemia)0.7
Naphthoquinone oxime (DMAKO-05)MCF-7 (Breast Cancer)7.5
Juglone Derivative 52MDA-MB-231 (Breast Cancer)6.96 ± 0.47
Juglone Derivative 52RPMI8226 (Multiple Myeloma)0.57 ± 0.01
Plumbagin Derivative 60PANC-1 (Pancreatic Cancer)0.11 (in NDM)

Note: The data presented is for structurally related naphthoquinone derivatives and is intended to be indicative of the potential of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Data_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Data_Analysis->Western_Blot SAR_Analysis Structure-Activity Relationship Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Compound Optimization

Caption: A typical workflow for the in vitro screening and evaluation of anticancer activity of novel compounds.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Certain naphthoic acid derivatives have demonstrated potent anti-inflammatory properties.[1] The mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway and its Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. Naphthoic acid derivatives may exert their anti-inflammatory effects by inhibiting key steps in this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Derivative 6-Hydroxy-1-naphthoic Acid Derivative Derivative->IKK inhibits Derivative->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

The anti-inflammatory effects can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS from E. coli

  • Griess Reagent (for nitrite (B80452) determination)

  • This compound derivatives

  • DMEM culture medium

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: A Broad Spectrum of Action

Naphthoic acid derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1] Their antimicrobial properties are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[1]

Quantitative Antimicrobial Data of Naphthoic Acid Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected naphthoic acid derivatives against various microbial strains.

DerivativeMicrobial StrainMIC (µg/mL)
Lanthanum complex of 1-hydroxy-2-naphthoic acidE. coli62.5
Lanthanum complex of 2-hydroxy-1-naphthoic acidE. coli62.5
Lanthanum complex of 3-hydroxy-2-naphthoic acidE. coli62.5
1-(piperidin-1-ylmethyl)naphthalen-2-olP. aeruginosa MDR110
1-(piperidin-1-ylmethyl)naphthalen-2-olS. aureus MDR100
1-(dimethylaminomethyl)naphthalen-2-olP. notatum400
1-(dimethylaminomethyl)naphthalen-2-olP. funiculosum400

Note: The data presented is for various naphthoic acid and naphthol derivatives and serves as an indicator of the potential antimicrobial activity of this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test microbial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial strain to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective compounds. Key areas for modification of the this compound scaffold include the carboxylic acid and hydroxyl groups, as well as the naphthalene (B1677914) ring system.

SAR_Logic cluster_modifications Structural Modifications cluster_activities Biological Activities Core This compound Scaffold Carboxyl Carboxylic Acid Modification (Esters, Amides) Core->Carboxyl Hydroxyl Hydroxyl Group Modification (Ethers, Esters) Core->Hydroxyl Ring Naphthalene Ring Substitution (Halogens, Alkyl groups) Core->Ring Anticancer Anticancer Activity Carboxyl->Anticancer Anti_inflammatory Anti-inflammatory Activity Carboxyl->Anti_inflammatory Antimicrobial Antimicrobial Activity Carboxyl->Antimicrobial Hydroxyl->Anticancer Hydroxyl->Anti_inflammatory Hydroxyl->Antimicrobial Ring->Anticancer Ring->Anti_inflammatory Ring->Antimicrobial

Caption: Logical relationship for exploring the structure-activity of this compound derivatives.

Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive biological evaluation. This will enable the establishment of a clear SAR, paving the way for the development of novel and effective therapeutic agents based on this promising chemical scaffold. The exploration of this class of compounds holds significant potential for addressing unmet needs in the treatment of cancer, inflammatory diseases, and microbial infections.

References

Potential Therapeutic Targets of 6-Hydroxy-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic targets of 6-Hydroxy-1-naphthoic acid is limited in publicly available literature. This guide synthesizes information from studies on structurally related naphthoic acid and naphthoquinone derivatives to propose potential therapeutic avenues and experimental frameworks for this compound. The presented data and protocols should be considered as a starting point for investigation.

Introduction

This compound is a synthetic carboxylate compound belonging to the naphthoic acid class of molecules. While direct studies on its biological activity are not extensively documented, the broader family of naphthoic acid derivatives has demonstrated significant potential in medicinal chemistry, particularly in the fields of oncology and immunology. Structurally similar compounds have exhibited promising anticancer and anti-inflammatory properties. The proposed mechanisms of action for these related compounds suggest that this compound could potentially exert its therapeutic effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

This technical guide outlines the potential therapeutic targets of this compound based on the activities of its analogs. It provides a framework for future research by summarizing relevant quantitative data from related compounds, detailing established experimental protocols to test these hypotheses, and visualizing the implicated signaling pathways.

Potential Therapeutic Areas and Mechanisms of Action

Based on the bioactivities of related naphthoic acid derivatives, two primary therapeutic areas for this compound are proposed:

  • Anticancer Activity: The cytotoxic effects of naphthoic acid analogs against various cancer cell lines suggest a potential role for this compound in oncology. The proposed mechanisms include:

    • Inhibition of Protein Kinases: By competing with ATP, it may block the phosphorylation of key signaling proteins, thereby inhibiting growth factor receptor signaling and inducing apoptosis.

    • Inhibition of Histone Deacetylases (HDACs): This can lead to the altered expression of genes involved in cell cycle arrest and apoptosis.

    • Induction of Apoptosis: Direct activation of apoptotic pathways is a key feature of many anticancer compounds.

  • Anti-inflammatory Activity: The suppression of inflammatory responses by naphthoic acid derivatives points to a potential application in treating inflammatory disorders. The proposed mechanism involves:

    • Inhibition of NF-κB and MAPK Signaling Pathways: These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators.

Data Presentation: Bioactivity of Related Naphthoic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various naphthoic acid and naphthoquinone derivatives, which may serve as a reference for designing experiments with this compound.

Table 1: Anticancer Activity of Naphthoquinone Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
NaphthazarinPC-3 (prostate)0.16 ± 0.15
NaphthazarinHCT-116 (colon)1.7 ± 0.06
2-(chloromethyl)quinizarinPC-3 (prostate)0.15 ± 0.04
2-(chloromethyl)quinizarinHCT-116 (colon)6.3 ± 1.8
Doxorubicin (Control)VariousVaries

Data extracted from studies on naphthoquinone derivatives and presented as a reference for potential activity.

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Selected Inhibitors

CompoundHDAC IsoformIC50 (nM)
NexAHDAC13020 ± 740
NexAHDAC65 ± 0.06
4cHDAC12740 ± 85
4cHDAC66 ± 1

Data from a study on NexA analogues, provided as a benchmark for potential HDAC inhibition.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic activities of this compound.

Anticancer Activity

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Complete cell culture medium

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

This assay identifies and quantifies apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Enzyme Inhibition Assays

This assay measures the ability of this compound to inhibit the activity of a specific protein kinase.

  • Materials:

    • Recombinant protein kinase (e.g., Src, EGFR)

    • Kinase-specific substrate peptide

    • This compound

    • ATP (Adenosine triphosphate)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Protocol:

    • Prepare a reaction mixture containing the protein kinase, its substrate, and kinase buffer in a 96-well plate.

    • Add various concentrations of this compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Determine the IC50 value of this compound for the specific kinase.

This assay determines the inhibitory effect of this compound on HDAC enzyme activity.

  • Materials:

    • HeLa nuclear extract or purified HDAC enzyme

    • HDAC fluorometric substrate

    • This compound

    • Assay buffer

    • Developer solution

    • Fluorometric microplate reader

  • Protocol:

    • In a 96-well plate, add the HDAC substrate and assay buffer.

    • Add different concentrations of this compound.

    • Add the HeLa nuclear extract or purified HDAC enzyme to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

    • Calculate the percentage of HDAC inhibition and the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that may be targeted by this compound, based on the activities of related compounds.

anticancer_pathway cluster_kinase_cascade Kinase Cascade extracellular Growth Factors receptor Growth Factor Receptor (e.g., EGFR, VEGFR) extracellular->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation hdac HDAC hdac->proliferation Gene expression (e.g., p21) compound This compound compound->receptor compound->hdac apoptosis Apoptosis compound->apoptosis Induction

Caption: Potential anticancer mechanisms of this compound.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk p38 p38 tlr4->p38 ikk IKK tlr4->ikk inflammation Pro-inflammatory Mediators (e.g., TNF-α, IL-6) jnk->inflammation p38->inflammation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb nfkb->inflammation Transcription compound This compound compound->jnk compound->p38 compound->ikk

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_anticancer Anticancer Activity Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment start Start: Investigate This compound mtt MTT Assay (Cytotoxicity) start->mtt lps_stim LPS-stimulated Macrophages start->lps_stim annexin Annexin V Assay (Apoptosis) mtt->annexin If cytotoxic kinase_assay Protein Kinase Inhibition Assay annexin->kinase_assay Investigate mechanism hdac_assay HDAC Inhibition Assay annexin->hdac_assay Investigate mechanism end Conclusion: Identify Therapeutic Targets hdac_assay->end cytokine_assay Measure Pro-inflammatory Cytokines (ELISA) lps_stim->cytokine_assay western_blot Western Blot for NF-κB & MAPK pathways cytokine_assay->western_blot If anti-inflammatory western_blot->end

References

Unraveling the Anticancer Potential of Naphthoic Acid Derivatives: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the mechanism of action of naphthoic acid derivatives and related naphthoquinone compounds in cancer cells. Direct experimental data on the anticancer activity of 6-Hydroxy-1-naphthoic acid is limited in publicly available literature. Therefore, this document synthesizes findings from studies on structurally related analogs to provide a comprehensive overview of the potential mechanisms through which this class of compounds may exert its effects.

Introduction

Naphthoic acid derivatives and their oxidized counterparts, naphthoquinones, represent a class of organic compounds that have garnered significant interest in oncology research due to their potent and diverse biological activities.[1] These compounds, characterized by a naphthalene (B1677914) ring system, have demonstrated promising anticancer effects across a range of cancer cell lines.[2][3] The primary mechanisms underlying their therapeutic potential involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and metastasis.[4][5] This guide provides an in-depth look at the current understanding of the anticancer mechanisms of these compounds, supported by quantitative data and detailed experimental protocols.

Cytotoxic Activity of Naphthoic Acid and Naphthoquinone Derivatives

The anticancer potential of naphthoic acid and naphthoquinone derivatives is primarily assessed by their cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric. Below are tables summarizing the IC50 values for various derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of 1,4-Naphthoquinone Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 11 HuCCA-1 (Cholangiocarcinoma)1.55
A549 (Lung Carcinoma)0.83
HepG2 (Hepatocellular Carcinoma)0.96
MOLT-3 (Leukemia)0.15
Compound 14 HuCCA-1 (Cholangiocarcinoma)14.67
A549 (Lung Carcinoma)1.05
HepG2 (Hepatocellular Carcinoma)1.39
MOLT-3 (Leukemia)0.27
Compound 10 HuCCA-1 (Cholangiocarcinoma)13.60
A549 (Lung Carcinoma)1.38
HepG2 (Hepatocellular Carcinoma)2.51
MOLT-3 (Leukemia)1.98

Source: Adapted from studies on substituted 1,4-naphthoquinones.[3]

Table 2: Cytotoxic Activity of Other Naphthoquinone Derivatives

CompoundCancer Cell LineIC50 (µM)
Shikonin Derivative 69 H1975 (Lung Cancer)1.51 ± 0.42
H1299 (Lung Cancer)5.48 ± 1.63
HCC827 (Lung Cancer)5.19 ± 1.10
Aminonaphthoquinone 56c MCF-7 (Breast Cancer)10.4
HT-29 (Colorectal Cancer)6.8
MOLT-4 (Leukemia)8.4
Lapachol Derivative 70 HeLa (Cervical Cancer)5.3
DU145 (Prostate Cancer)6.8
Lapachol Derivative 71e HeLa (Cervical Cancer)10.1
DU145 (Prostate Cancer)9.3

Source: Adapted from a review on the anticancer potential of naphthoquinone derivatives.[2]

Core Anticancer Mechanisms

The cytotoxic effects of naphthoic acid and naphthoquinone derivatives are primarily mediated through the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer agents function by triggering apoptosis in malignant cells. Naphthoquinone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[4]

A key mechanism involves the generation of reactive oxygen species (ROS). The redox-active nature of the quinone moiety allows these compounds to participate in redox cycling, leading to the production of ROS within the cancer cells.[6][7] Elevated ROS levels can cause significant cellular damage, including DNA strand breaks and lipid peroxidation, which in turn can trigger the mitochondrial apoptotic pathway.[6] This is often characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the key executioner enzymes of apoptosis.[6][8] For example, certain 2-hydroxy-1,4-naphthoquinone (B1674593) thiol derivatives have been shown to induce apoptosis accompanied by an increase in active caspases 3 and 7.[6]

General Workflow for Apoptosis Induction Assay A Cancer Cell Culture B Treatment with Naphthoquinone Derivative A->B C Incubation (e.g., 24-48 hours) B->C D Cell Harvesting C->D E Staining with Annexin V-FITC and Propidium Iodide (PI) D->E F Flow Cytometry Analysis E->F G Quantification of Apoptotic Cells (Early, Late, Necrotic) F->G

Workflow for Apoptosis Assay

Cell Cycle Arrest

In addition to inducing apoptosis, naphthoquinone derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division. By interfering with key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle at specific checkpoints, preventing the cells from dividing.[4] For instance, the natural naphthoquinone juglone (B1673114) has been reported to arrest the cell cycle at the G2/M phase.[4]

Modulation of Signaling Pathways

The anticancer effects of naphthoic acid and naphthoquinone derivatives are intricately linked to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4] Aberrant activation of the MAPK pathway is a common feature of many cancers. Some naphthoquinone derivatives have been shown to interfere with this pathway, although the specific effects can vary.[4]

Modulation of the MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene NQ Naphthoquinone Derivatives NQ->MEK Inhibition NQ->ERK Inhibition

MAPK Signaling Pathway Modulation

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Its constitutive activation is a hallmark of many human cancers. Several naphthoquinone derivatives have been reported to inhibit the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects.[4]

Modulation of the PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation NQ Naphthoquinone Derivatives NQ->PI3K Inhibition NQ->Akt Inhibition

PI3K/Akt Signaling Pathway Modulation

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of naphthoic acid or naphthoquinone derivatives on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis or necrosis, and Annexin V-negative/PI-negative cells are viable.

Conclusion

Naphthoic acid derivatives and related naphthoquinones exhibit significant anticancer activity through a multi-faceted mechanism of action. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways like MAPK and PI3K/Akt underscores their potential as a promising class of compounds for the development of novel cancer therapeutics. While specific data for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation and a clear direction for future investigations into its potential role in cancer treatment. Further studies are warranted to explore the precise molecular targets and to optimize the therapeutic index of these compounds for clinical applications.

References

Investigating 6-Hydroxy-1-naphthoic Acid as a Potential Protein Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The identification of novel protein kinase inhibitors is a significant focus of modern drug discovery. This technical guide outlines a comprehensive framework for the investigation of 6-hydroxy-1-naphthoic acid as a potential protein kinase inhibitor. While, to date, no specific literature details the protein kinase inhibitory activity of this compound, this document provides the essential experimental protocols, data presentation structures, and conceptual workflows required to evaluate its potential. We present generalized methodologies for in vitro kinase assays and illustrate key concepts through signaling pathway and experimental workflow diagrams.

Introduction to Protein Kinase Inhibition

Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction in cells.[1][2] This process regulates a vast array of cellular activities, including growth, differentiation, and apoptosis.[1][3] The aberrant activity of specific protein kinases is a known driver of oncogenesis and other pathological conditions.[1][4] Small molecule inhibitors that target the ATP-binding site of protein kinases are a major class of therapeutic agents.[1][5] The investigation of novel chemical scaffolds, such as that of this compound, is a crucial endeavor in the search for new and more effective kinase-targeted therapies.

Hypothetical Inhibitory Profile of this compound

To systematically evaluate the potential of this compound as a protein kinase inhibitor, a screening panel of diverse kinases would be essential. The resulting data, typically in the form of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), should be meticulously organized for comparative analysis.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetKinase FamilySubstrateATP Concentration (µM)This compound IC50 (µM)
EGFRTyrosine KinaseKKKSPGEYVNIEFG10> 100
SRCTyrosine KinaseAEEEIYGEFEAKKKKG1575.2
AKT1Serine/Threonine KinaseGRPRTSSFAEG1015.8
MAPK1 (ERK2)Serine/Threonine KinaseAPRTPGGRR105.2
CDK2/cyclin ASerine/Threonine KinaseH-His-Ala-Ser-Pro-Arg-Lys-OH1045.3
PKASerine/Threonine KinaseLRRASLG10> 100
ASK1MAP3KMKK6108.9

Experimental Protocols

A detailed and standardized experimental protocol is crucial for generating reproducible data. Below is a generalized protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • This compound (or other test compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be 100 µM to 1 nM.

  • In a 96-well plate, add 5 µL of the test compound dilution to each well. For control wells, add 5 µL of DMSO.

  • Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified protein kinase.

  • Add 20 µL of the kinase/substrate master mix to each well of the 96-well plate.

  • Incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Prepare an ATP solution by diluting [γ-³³P]ATP in unlabeled ATP to the desired final concentration (often at or near the Km for the specific kinase).

  • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution to each well.

  • Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with 0.75% phosphoric acid.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Concepts and Workflows

Visual diagrams are invaluable for understanding complex biological pathways and experimental processes.

Generic MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that is often targeted in drug discovery. A potential inhibitor like this compound could act at various levels of this cascade.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf (MAP3K) ras->raf Activates mek MEK (MAP2K) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Phosphorylates cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Regulates inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf Inhibits

Caption: A generic MAPK signaling cascade illustrating potential points of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a novel kinase inhibitor follows a logical progression of experiments.

Kinase_Inhibitor_Workflow start Start: Compound Library (including this compound) primary_screen Primary Screening: Single High-Concentration Assay start->primary_screen hit_identification Hit Identification: Compounds with >50% Inhibition primary_screen->hit_identification dose_response Dose-Response Analysis: Determine IC50 Values hit_identification->dose_response selectivity_profiling Selectivity Profiling: Screen against a Kinase Panel dose_response->selectivity_profiling mechanism_of_action Mechanism of Action Studies: (e.g., ATP-competitive assay) selectivity_profiling->mechanism_of_action cell_based_assays Cell-Based Assays: (Target Engagement, Downstream Signaling) mechanism_of_action->cell_based_assays lead_optimization Lead Optimization cell_based_assays->lead_optimization

Caption: A typical workflow for the screening and characterization of a novel protein kinase inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of this compound as a potential protein kinase inhibitor. The outlined protocols and conceptual diagrams serve as a roadmap for researchers in the field. The critical next steps would be to perform the proposed in vitro screening against a diverse panel of kinases to identify any potential "hits." Should inhibitory activity be confirmed, subsequent studies would focus on determining the mechanism of action, assessing selectivity, and evaluating the compound's efficacy in cell-based models. This structured approach is essential for the rigorous evaluation required in modern drug discovery.

References

The Pivotal Role of 6-Hydroxynaphthalene-1-carboxylic Acid in Synthetic Organic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynaphthalene-1-carboxylic acid, a bifunctional naphthalene (B1677914) derivative, serves as a versatile and crucial building block in the landscape of synthetic organic chemistry. Its unique structural framework, featuring both a hydroxyl and a carboxylic acid group on a naphthalene scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and significant applications, with a particular focus on its role in the development of novel pharmaceuticals and advanced polymers.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 6-hydroxynaphthalene-1-carboxylic acid is fundamental to its application in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number2437-17-4[1][2]
Molecular FormulaC₁₁H₈O₃[1][2]
Molecular Weight188.18 g/mol [1][2]
Melting Point210-213 °C
AppearanceWhite to light yellow crystalline powder
SolubilitySoluble in methanol

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the naphthalene ring and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the eleven carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbon atoms of the naphthalene ring.

Synthesis of 6-Hydroxynaphthalene-1-carboxylic Acid

The synthesis of 6-hydroxynaphthalene-1-carboxylic acid can be achieved through several routes, often involving the introduction of the carboxyl group onto a pre-existing 6-hydroxynaphthalene scaffold or the modification of a naphthalene derivative.

A common synthetic strategy involves the carboxylation of 6-naphthol. While the direct carboxylation of naphthols can be challenging and lead to mixtures of isomers, specific reaction conditions can favor the formation of the 1-carboxylic acid derivative.

Another viable route proceeds through the hydrolysis of a nitrile precursor. For instance, the synthesis can start from 6-methoxynaphthalene, which is then converted to 6-methoxynaphthalene-1-carbonitrile. Subsequent hydrolysis of the nitrile group yields 6-methoxynaphthalene-1-carboxylic acid, followed by cleavage of the methyl ether to afford the desired 6-hydroxynaphthalene-1-carboxylic acid.

6-Methoxynaphthalene 6-Methoxynaphthalene 6-Methoxynaphthalene-1-carbonitrile 6-Methoxynaphthalene-1-carbonitrile 6-Methoxynaphthalene->6-Methoxynaphthalene-1-carbonitrile Cyanation 6-Methoxynaphthalene-1-carboxylic acid 6-Methoxynaphthalene-1-carboxylic acid 6-Methoxynaphthalene-1-carbonitrile->6-Methoxynaphthalene-1-carboxylic acid Hydrolysis 6-Hydroxynaphthalene-1-carboxylic acid 6-Hydroxynaphthalene-1-carboxylic acid 6-Methoxynaphthalene-1-carboxylic acid->6-Hydroxynaphthalene-1-carboxylic acid Ether Cleavage

Caption: Synthetic pathway to 6-hydroxynaphthalene-1-carboxylic acid.

Key Reactions and Synthetic Utility

The dual functionality of 6-hydroxynaphthalene-1-carboxylic acid makes it a valuable intermediate for a wide array of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the hydroxyl group can be alkylated, acylated, or used in coupling reactions.

Esterification

The carboxylic acid group is readily converted to its corresponding esters under various conditions. A particularly efficient method involves the use of thionyl chloride in methanol, affording the methyl ester in high yield.

Experimental Protocol: Synthesis of Methyl 6-hydroxynaphthalene-1-carboxylate [3][4]

  • Suspend 6-hydroxynaphthalene-1-carboxylic acid in methanol.

  • Add thionyl chloride dropwise at room temperature.

  • Reflux the reaction mixture for 2 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

  • This method has been reported to yield the desired methyl ester in up to 99% yield.[3][4]

6-Hydroxynaphthalene-1-carboxylic acid 6-Hydroxynaphthalene-1-carboxylic acid Methyl 6-hydroxynaphthalene-1-carboxylate Methyl 6-hydroxynaphthalene-1-carboxylate 6-Hydroxynaphthalene-1-carboxylic acid->Methyl 6-hydroxynaphthalene-1-carboxylate SOCl₂, MeOH, Reflux, 2h (99% yield) cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Derivative Library cluster_3 Biological Screening cluster_4 SAR & Lead Optimization 6-HN-1-CA 6-Hydroxynaphthalene-1-carboxylic acid Amidation Amidation (R-NH₂) 6-HN-1-CA->Amidation Esterification Esterification (R-OH) 6-HN-1-CA->Esterification Alkylation O-Alkylation (R-X) 6-HN-1-CA->Alkylation Amides Amide Derivatives Amidation->Amides Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Alkylation->Ethers Screening Biological Assays (e.g., Antimicrobial, Anticancer) Amides->Screening Esters->Screening Ethers->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead

References

An In-depth Technical Guide to the Discovery and Background of Hydroxynaphthoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthoic acids, a group of aromatic carboxylic acids derived from naphthalene (B1677914), have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry, materials science, and dye manufacturing. These bifunctional molecules, featuring both a hydroxyl and a carboxylic acid group on the naphthalene ring, exhibit a wide range of chemical and biological properties that are highly dependent on the specific arrangement of these functional groups. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of various hydroxynaphthoic acid isomers, with a focus on their relevance to research and drug development.

Historical Background and Discovery

The exploration of hydroxynaphthoic acids dates back to the early 20th century, with initial discoveries often stemming from investigations into the derivatives of naphthols. One of the earliest documented syntheses was that of 4-hydroxynaphthoic acid , first obtained by Heller in 1912 through the fusion of 4-hydroxynaphthaldehyde with potassium hydroxide (B78521).[1]

The most common and industrially significant method for the synthesis of many hydroxynaphthoic acid isomers is the Kolbe-Schmitt reaction , a carboxylation process involving the reaction of a naphthoxide with carbon dioxide under elevated temperature and pressure.[2] The regioselectivity of this reaction is highly sensitive to the reaction conditions, including the choice of alkali metal and temperature, which has been a key factor in the selective synthesis of different isomers. For instance, the carboxylation of 2-naphthol (B1666908) can yield both 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid, with the reaction conditions dictating the predominant product.[2][3]

Over the years, numerous other isomers have been synthesized and characterized, driven by their potential applications as precursors for dyes, pigments, and, more recently, as pharmacologically active agents. The Wikipedia database lists at least fourteen distinct isomers, each with a unique chemical identity and set of properties.[4]

Physicochemical Properties of Hydroxynaphthoic Acid Isomers

The position of the hydroxyl and carboxyl groups on the naphthalene ring profoundly influences the physicochemical properties of the isomers, including their acidity (pKa), solubility, and melting point. These properties are critical for their application in drug design and materials science.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Carboxylic Acid)Solubility
1-Hydroxy-2-naphthoic acid 86-48-6C₁₁H₈O₃188.18195-200 (dec.)[5]~3.02 (Predicted)[5]Insoluble in cold water; freely soluble in alcohol, benzene, and ether.
2-Hydroxy-1-naphthoic acid 2283-08-1C₁₁H₈O₃188.18156–157[6]~3.29 (Predicted)[7]-
3-Hydroxy-2-naphthoic acid 92-70-6C₁₁H₈O₃188.18222[8]~2.79[9]Slightly soluble in hot water; soluble in ethanol, ether, and chloroform.[9]
4-Hydroxy-1-naphthoic acid 7474-97-7C₁₁H₈O₃188.18188 - 189[4]--
4-Hydroxy-2-naphthoic acid 1573-91-7C₁₁H₈O₃188.18225 - 226[4]--
5-Hydroxy-1-naphthoic acid 2437-16-3C₁₁H₈O₃188.18236[4]-Soluble in organic solvents; limited solubility in water.[10]
5-Hydroxy-2-naphthoic acid 2437-18-5C₁₁H₈O₃188.18215 - 216[4]--
6-Hydroxy-1-naphthoic acid 2437-17-4C₁₁H₈O₃188.18213[11]~3.76 (Predicted)[12]-
6-Hydroxy-2-naphthoic acid 16712-64-4C₁₁H₈O₃188.18245–248[4]-Slightly soluble in hot water; soluble in ethanol, ether, and alkaline solutions.[13]
7-Hydroxy-1-naphthoic acid 2623-37-2C₁₁H₈O₃188.18256[4]--
7-Hydroxy-2-naphthoic acid 613-17-2C₁₁H₈O₃188.18274[4]--
8-Hydroxy-1-naphthoic acid 1769-88-6C₁₁H₈O₃188.18169[4]--
8-Hydroxy-2-naphthoic acid 5776-28-3C₁₁H₈O₃188.18229[4]--

Experimental Protocols for Synthesis

The synthesis of hydroxynaphthoic acids is a cornerstone of their study and application. The following are representative experimental protocols for the synthesis of key isomers.

Synthesis of 2-Hydroxy-1-Naphthoic Acid via Kolbe-Schmitt Reaction

This protocol is adapted from a patented process and provides a general framework.[3]

Materials:

  • β-Naphthol

  • Potassium hydroxide (45% aqueous solution)

  • Dibutyl carbitol

  • Carbon dioxide gas

  • Sulfuric acid (50% aqueous solution)

  • Toluene

Procedure:

  • In a reaction flask equipped with a stirrer and distillation column, charge β-naphthol and dibutyl carbitol.

  • With stirring at approximately 25°C, add the 45% aqueous potassium hydroxide solution to form potassium β-naphthoxide.

  • Remove the water from the mixture by distillation under reduced pressure (e.g., 15 mm Hg) at a temperature of about 100-110°C to obtain an anhydrous slurry.

  • Heat the anhydrous slurry to about 120°C and bubble carbon dioxide gas through it at atmospheric pressure until the absorption of CO₂ ceases (approximately 4 hours).

  • To the resulting thick carboxylation product, add water at about 90°C to dissolve the potassium salt of the product.

  • Separate the aqueous layer from the organic dibutyl carbitol layer.

  • Extract any remaining organic material from the aqueous layer with toluene.

  • Acidify the aqueous solution to a pH of 1-2 with 50% sulfuric acid to precipitate the 2-hydroxy-1-naphthoic acid.

  • Filter the precipitate, wash with water to remove any remaining acid, and dry to obtain the final product.

G cluster_prep Preparation of Naphthoxide cluster_carboxylation Carboxylation cluster_workup Work-up and Isolation beta_Naphthol beta_Naphthol Potassium_beta_naphthoxide Potassium_beta_naphthoxide beta_Naphthol->Potassium_beta_naphthoxide Reaction KOH KOH KOH->Potassium_beta_naphthoxide Dibutyl_Carbitol Dibutyl_Carbitol Dibutyl_Carbitol->Potassium_beta_naphthoxide Solvent Anhydrous_Slurry Anhydrous_Slurry Potassium_beta_naphthoxide->Anhydrous_Slurry Distillation (Water Removal) Carboxylation_Product Carboxylation_Product Anhydrous_Slurry->Carboxylation_Product Reaction (120°C) CO2 CO2 CO2->Carboxylation_Product Aqueous_Solution Aqueous_Solution Carboxylation_Product->Aqueous_Solution Dissolution Water_90C Water_90C Water_90C->Aqueous_Solution Toluene Toluene Extracted_Aqueous_Layer Extracted_Aqueous_Layer Toluene->Extracted_Aqueous_Layer H2SO4 H2SO4 Precipitate Precipitate H2SO4->Precipitate Aqueous_Solution->Extracted_Aqueous_Layer Extraction Extracted_Aqueous_Layer->Precipitate Acidification (pH 1-2) Final_Product Final_Product Precipitate->Final_Product Filtration & Drying

Synthesis Workflow for 2-Hydroxy-1-Naphthoic Acid
Synthesis of 1-Hydroxy-2-Naphthoic Acid

A similar process to the one described above can be used, starting with α-naphthol instead of β-naphthol.[3] The general steps of forming the potassium naphthoxide, followed by anhydrous carboxylation and acidic work-up, remain the same.

Biological Activity and Signaling Pathways

Hydroxynaphthoic acid isomers have shown a range of biological activities, making them interesting candidates for drug development. Their mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammatory responses. Chronic activation of these pathways is associated with various inflammatory diseases and cancers.

A study on methyl-1-hydroxy-2-naphthoate , a derivative of 1-hydroxy-2-naphthoic acid, demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. The compound was found to suppress the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα, and preventing the nuclear translocation of NF-κB. Furthermore, it also inhibited the activation of the JNK and p38 MAPK pathways.[14] This suggests that certain hydroxynaphthoic acid isomers could be developed as anti-inflammatory agents.

NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates JNK->Nucleus p38->Nucleus Inflammation Inflammatory Response (e.g., NO, IL-1β, IL-6) Nucleus->Inflammation MHNA Methyl-1-hydroxy- 2-naphthoate MHNA->IKK MHNA->JNK MHNA->p38

Inhibition of NF-κB and MAPK Pathways by a Hydroxynaphthoic Acid Derivative
Modulation of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism and immune responses.[15] Certain environmental pollutants and endogenous molecules can activate AhR.

Research has shown that some hydroxynaphthoic acid isomers can act as agonists for the AhR.[16] For example, 1,4-dihydroxy-2-naphthoic acid, a bacterial metabolite, is a potent AhR agonist. While not a direct isomer of the more common hydroxynaphthoic acids, this finding suggests that the naphthalene core with hydroxyl and carboxyl substituents can interact with the AhR. The activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of various compounds. This interaction could have implications for drug metabolism and the cellular response to environmental toxins.

AhR_Pathway cluster_nucleus HNA Hydroxynaphthoic Acid Isomer AhR_complex AhR-Hsp90 Complex (Cytoplasm) HNA->AhR_complex binds AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand conformational change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT dimerizes with Nucleus Nucleus AhR_ligand->Nucleus translocates ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE binds to Gene_expression Target Gene Expression (e.g., CYP1A1, CYP1B1) DRE->Gene_expression activates

Activation of the Aryl Hydrocarbon Receptor Signaling Pathway
Anticancer Activity

Several studies have explored the cytotoxic effects of hydroxynaphthoic acid derivatives against various cancer cell lines. While comprehensive, comparative IC50 data for a wide range of isomers is still emerging, preliminary findings are promising. For example, some studies have reported IC50 values in the micromolar range for certain derivatives against breast, pancreatic, and hepatocellular carcinoma cell lines.[17] The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of the signaling pathways mentioned above.

Applications in Drug Development and Research

The diverse biological activities of hydroxynaphthoic acid isomers make them valuable scaffolds for drug discovery. Their ability to modulate key signaling pathways suggests potential therapeutic applications in:

  • Inflammatory Diseases: As inhibitors of NF-κB and MAPK signaling, they could be developed into treatments for chronic inflammatory conditions.

  • Cancer: Their cytotoxic effects and ability to induce apoptosis in cancer cells make them promising leads for anticancer drug development.

  • Immunomodulation: Through their interaction with the AhR, they may have applications in modulating immune responses.

Beyond direct therapeutic use, hydroxynaphthoic acids are also important tools in chemical biology and drug discovery research for probing the function of their target proteins and pathways.

Conclusion

The hydroxynaphthoic acid isomers represent a versatile class of compounds with a rich history and a promising future in scientific research and drug development. Their synthesis, primarily through the adaptable Kolbe-Schmitt reaction, allows for the generation of a wide array of structures with distinct physicochemical and biological properties. The ability of these isomers to interact with key signaling pathways, such as NF-κB, MAPK, and AhR, underscores their potential as therapeutic agents for a variety of diseases. Further research, particularly focused on establishing comprehensive structure-activity relationships and elucidating their precise mechanisms of action, will be crucial in fully realizing the therapeutic potential of this fascinating family of molecules.

References

Preliminary Studies on the Cytotoxicity of 6-Hydroxy-1-naphthoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-1-naphthoic acid, a synthetic carboxylate compound, has been identified as a substance with potential cytotoxic effects against cancer cells. Preliminary information suggests its mechanisms of action may involve the inhibition of protein kinases and histone deacetylase activity, leading to the induction of apoptosis. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth, publicly available research specifically detailing the cytotoxic properties of this compound. This whitepaper aims to consolidate the currently available information and to provide a framework for future investigative studies by outlining standard experimental protocols and potential signaling pathways that may be relevant to the cytotoxic activity of this compound and related naphthoic acid derivatives.

Introduction

Naphthoic acid derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. These compounds are characterized by a naphthalene (B1677914) core structure with a carboxylic acid group. The cytotoxic potential of various naphthoic acid derivatives has been attributed to their ability to induce apoptosis, disrupt the cell cycle, and modulate key signaling pathways essential for cancer cell proliferation and survival. This compound, with its specific hydroxylation pattern, presents a unique chemical structure within this class, suggesting the possibility of distinct biological activities.

Potential Mechanisms of Action

Based on preliminary data and the known activities of similar compounds, the cytotoxic effects of this compound may be mediated through the following mechanisms:

  • Protein Kinase Inhibition: Many small molecule inhibitors target protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. By binding to the ATP-binding site of these enzymes, this compound could block their phosphorylation activity, thereby disrupting downstream signaling pathways that are often hyperactive in cancer cells.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibition of HDACs leads to the hyperacetylation of histones, resulting in a more open chromatin structure that can activate the transcription of tumor suppressor genes. This can, in turn, lead to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways. This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Proposed Experimental Protocols for Cytotoxicity Assessment

To systematically evaluate the cytotoxic potential of this compound, a series of well-established in vitro assays are recommended. The following protocols are provided as a detailed guide for researchers.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

  • Protocol:

    • Follow the cell seeding and compound treatment steps as described for the MTT assay.

    • Sample Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • Absorbance Measurement: Measure the absorbance of the reaction product at the appropriate wavelength.

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), can then bind to the exposed PS. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Treatment: Treat cells with this compound as described previously.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualization of Experimental Workflow and Potential Signaling Pathways

To aid in the conceptualization of the research process and potential mechanisms, the following diagrams are provided.

Experimental Workflow for Cytotoxicity Assessment

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh annexin Annexin V/PI Staining treat->annexin viability Calculate % Cell Viability mtt->viability ldh->viability apoptosis_quant Quantify Apoptotic Cells annexin->apoptosis_quant ic50 Determine IC50 Values viability->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Apoptosis Induction Pathway

Apoptosis_Pathway cluster_kinase Protein Kinase Inhibition cluster_hdac HDAC Inhibition compound This compound pk Protein Kinases compound->pk hdac HDACs compound->hdac prolif Cell Proliferation & Survival pk->prolif apoptosis Apoptosis prolif->apoptosis Inhibition leads to tsg Tumor Suppressor Gene Expression hdac->tsg tsg->apoptosis Activation leads to

Caption: Potential signaling pathways for this compound-induced apoptosis.

Conclusion and Future Directions

While this compound shows promise as a cytotoxic agent based on its chemical structure and the activities of related compounds, there is a clear need for dedicated research to substantiate these claims. The experimental protocols and potential mechanistic pathways outlined in this whitepaper provide a roadmap for researchers to undertake a systematic investigation of its anticancer properties. Future studies should focus on:

  • Screening against a diverse panel of cancer cell lines to determine its spectrum of activity and to identify sensitive cancer types.

  • Elucidating the specific protein kinase and HDAC targets through biochemical and molecular biology techniques.

  • Conducting detailed mechanistic studies to confirm the induction of apoptosis and to identify the specific signaling pathways involved.

  • In vivo studies in animal models to evaluate the compound's efficacy and safety in a physiological setting.

The generation of robust and comprehensive data on the cytotoxicity of this compound will be crucial for determining its potential as a lead compound for the development of novel anticancer therapeutics.

Exploring the Therapeutic Potential of 6-Hydroxy-1-naphthoic Acid Analogues and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 6-Hydroxy-1-naphthoic acid serves as a versatile starting point for the development of novel therapeutic agents. Its phenolic hydroxyl and carboxylic acid moieties provide reactive handles for the synthesis of a diverse range of analogues, including esters, amides, and ethers. These derivatives have shown promise in targeting key pathways implicated in cancer and inflammation, positioning them as attractive candidates for further drug development.

This technical guide provides an in-depth exploration of the analogues and derivatives of this compound, summarizing their synthesis, biological activities, and mechanisms of action. It is intended to be a valuable resource for researchers and drug development professionals working in the fields of oncology, immunology, and medicinal chemistry.

Anticancer Activity of Naphthoic Acid and Naphthoquinone Derivatives

Derivatives of naphthoic acids and structurally related naphthoquinones have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and modulation of cellular redox processes. The following tables summarize the in vitro anticancer activity of selected naphthoquinone derivatives, providing insights into the structure-activity relationships that govern their potency.

Table 1: Anticancer Activity of Naphthoquinone Amide Derivatives

CompoundCell LineIC50 (µM)Reference
Benzamide 22NCI-H187Potent Inhibition[1]
Naphthamide 23KBPotent Inhibition[1]
Naphthamide 43KBPotent Inhibition[1]

Table 2: Anticancer Activity of Naphthoquinone Ester and Ether Derivatives

CompoundCell LineIC50 (µM)Reference
Benzyl (B1604629) clicked 1,4-naphthoquinone (B94277) 56cMCF-710.4[2]
Benzyl clicked 1,4-naphthoquinone 56cHT-296.8[2]
Benzyl clicked 1,4-naphthoquinone 56cMOLT-48.4[2]

Experimental Protocols

Synthesis of 6-Benzyloxy-1-naphthoic Acid

This protocol describes the synthesis of a 6-alkoxy derivative of 1-naphthoic acid, a key intermediate for further derivatization.

Materials:

Procedure:

  • A mixture of this compound (1 equivalent), benzyl chloride (1.1 equivalents), and anhydrous potassium carbonate (1 equivalent) in anhydrous DMF is stirred and heated at 90°C for 3 hours.[3]

  • The majority of the DMF is removed under reduced pressure using a rotary evaporator.[3]

  • The resulting residue is poured into 1 N sodium hydroxide and extracted three times with ether.[3]

  • The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.[3]

  • Recrystallization from methanol affords the purified 6-benzyloxy-1-naphthoic acid.[3]

Synthesis of 6-Hydroxy-1-naphthamide

This protocol outlines a general method for the synthesis of amide derivatives from this compound using a coupling agent.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add DMTMM (1.1 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.[1]

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by aqueous extraction and the crude product is purified by column chromatography or recrystallization to yield the pure amide.

VEGFR-2 Kinase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of test compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compound

  • Kinase-Glo® MAX reagent

  • White 96-well assay plates

Procedure:

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[2]

  • Plate Setup: Add the master mixture to each well of a white 96-well plate.[2]

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank wells.[2]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[2]

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

VEGFR-2 Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src c-Src VEGFR2->Src Activates Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration Src->Migration Inhibitor 6-Hydroxy-1-naphthoic acid derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Inflammatory Signaling Pathways

Naphthoic acid derivatives have also shown potential in modulating inflammatory responses. One key mechanism is the inhibition of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators.

Inflammatory_Signaling cluster_downstream Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (JNK, p38) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Cytokines (TNF-α, IL-6) MAPK->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Inhibitor Naphthoic acid derivative Inhibitor->MAPK Inhibits Inhibitor->NFkB Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling by naphthoic acid derivatives.

Conclusion

The analogues and derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammation. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Further investigation into the optimization of these derivatives, including their pharmacokinetic and pharmacodynamic properties, is warranted to advance these promising compounds towards clinical development. This guide provides a foundational resource to aid researchers in this endeavor.

References

Methodological & Application

Synthesis of 6-Hydroxy-1-naphthoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxy-1-naphthoic acid, a valuable intermediate in organic synthesis and a key building block in the development of pharmaceuticals and dyes. The protocols outlined below are based on established synthetic routes, offering researchers a guide to the preparation of this important compound.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the described synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting MaterialsKey ReagentsOverall YieldPurityReference
Route 1: Multi-step Synthesis from Furoic AcidFuroic acid, AnisoleAnhydrous AlCl₃, N,N-Dimethylformamide, Dilute HCl, Ethyl acetate (B1210297)ModerateHigh[1]
Route 2: From 1-Cyanonaphthalene-6-sulfonic Acid1-Aminonaphthalene-6-sulfonic acidNaNO₂, CuCN, 10% KOHGoodHigh[2]
Route 3: Grignard Reaction and Demethylation6-Methoxy-1-bromonaphthaleneMg, Dry Ice (CO₂), Pyridinium (B92312) hydrochloride or HBrGoodHigh

Experimental Protocols

Route 1: Multi-step Synthesis from Furoic Acid and Anisole

This pathway involves a Friedel-Crafts acylation followed by a cyclization and subsequent demethylation to yield the target compound.

Step 1: Friedel-Crafts Acylation

  • In a 250 mL four-necked flask, combine 20 g of furoic acid, 19.3 g of anisole, and 100 mL of chlorobenzene.

  • Stir the mixture and heat the oil bath to an internal temperature of 35-40 °C.

  • Slowly add 55.9 g of anhydrous aluminum trichloride (B1173362).

  • After the addition is complete, raise the temperature to 75-80 °C and stir the reaction for approximately 24 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the chlorobenzene.

Step 2: Cyclization and Demethylation

  • After distillation, allow the residue to cool to room temperature.

  • Add 60 mL of N,N-dimethylformamide to the reaction flask and stir to mix.

  • Slowly add 32.1 g of anhydrous aluminum trichloride at room temperature.

  • Heat the oil bath to an internal temperature of 135 °C and maintain the reaction for 6 hours.

  • Cool the reaction to room temperature and slowly pour the reaction solution into a dilute hydrochloric acid solution for hydrolysis.

  • Extract the aqueous solution several times with ethyl acetate.

  • Combine the ethyl acetate extracts, wash with water, and adjust the pH to weakly acidic.

  • Concentrate the organic layer under reduced pressure to recover the ethyl acetate.

  • The residue can be further purified by decolorization and recrystallization to yield this compound.[1]

Route 2: From 1-Cyanonaphthalene-6-sulfonic Acid

This method utilizes a Sandmeyer reaction to introduce the nitrile group, followed by hydrolysis and fusion with a strong base.

Step 1: Synthesis of 1-Cyanonaphthalene-6-sulfonic Acid (Sandmeyer Reaction)

  • Diazotize 1-aminonaphthalene-6-sulfonic acid using sodium nitrite (B80452) in the presence of a mineral acid.

  • React the resulting diazonium salt with cuprous cyanide (CuCN) to introduce the cyano group at the 1-position.

Step 2: Hydrolysis and Fusion

  • Hydrolyze the 1-cyanonaphthalene-6-sulfonic acid using a 10% potassium hydroxide (B78521) solution.

  • Perform a potassium hydroxide fusion of the resulting product at 260 °C to simultaneously replace the sulfonic acid group with a hydroxyl group and hydrolyze the nitrile to a carboxylic acid, yielding this compound.[2]

Route 3: Grignard Reaction and Demethylation

This approach involves the formation of a Grignard reagent from a methoxy-substituted bromonaphthalene, followed by carboxylation and subsequent demethylation.

Step 1: Preparation of 6-Methoxy-1-naphthylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a condenser and under a nitrogen atmosphere, place magnesium turnings.

  • Add a solution of 6-methoxy-1-bromonaphthalene in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the Grignard reaction. A crystal of iodine may be added to start the reaction.

  • Maintain a gentle reflux until all the magnesium has reacted.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath.

  • Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

Step 3: Work-up and Demethylation

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Acidify the mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-methoxy-1-naphthoic acid.

  • For demethylation, reflux the 6-methoxy-1-naphthoic acid with a strong acid such as hydrobromic acid (HBr) in acetic acid or use a milder reagent like pyridinium hydrochloride at elevated temperatures.[3][4]

  • After the reaction is complete, cool the mixture, and isolate the crude this compound by filtration or extraction.

  • Purify the product by recrystallization.

Mandatory Visualizations

Synthesis_Route_1 cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_reaction2 Cyclization & Demethylation cluster_product Final Product Furoic Acid Furoic Acid Acylation Acylation Furoic Acid->Acylation Anisole Anisole Anisole->Acylation Cyclization Cyclization Acylation->Cyclization AlCl3_1 Anhydrous AlCl3 AlCl3_1->Acylation This compound This compound Cyclization->this compound AlCl3_2 Anhydrous AlCl3 AlCl3_2->Cyclization DMF N,N-Dimethylformamide DMF->Cyclization

Caption: Synthesis of this compound from Furoic Acid.

Synthesis_Route_2 cluster_start Starting Material cluster_reaction1 Sandmeyer Reaction cluster_reaction2 Hydrolysis & Fusion cluster_product Final Product 1-Aminonaphthalene-6-sulfonic acid 1-Aminonaphthalene-6-sulfonic acid Diazotization Diazotization 1-Aminonaphthalene-6-sulfonic acid->Diazotization Intermediate1 1-Cyanonaphthalene-6-sulfonic acid Diazotization->Intermediate1 NaNO2 NaNO2 NaNO2->Diazotization CuCN CuCN CuCN->Intermediate1 Hydrolysis_Fusion Hydrolysis & KOH Fusion Intermediate1->Hydrolysis_Fusion This compound This compound Hydrolysis_Fusion->this compound KOH 10% KOH KOH->Hydrolysis_Fusion

Caption: Synthesis from 1-Cyanonaphthalene-6-sulfonic Acid.

Synthesis_Route_3 cluster_start Starting Material cluster_reaction1 Grignard Reaction cluster_reaction2 Carboxylation cluster_reaction3 Demethylation cluster_product Final Product 6-Methoxy-1-bromonaphthalene 6-Methoxy-1-bromonaphthalene Grignard_Formation Grignard Reagent Formation 6-Methoxy-1-bromonaphthalene->Grignard_Formation Intermediate1 6-Methoxy-1-naphthyl- magnesium bromide Grignard_Formation->Intermediate1 Mg Mg Mg->Grignard_Formation Carboxylation Carboxylation Intermediate1->Carboxylation Intermediate2 6-Methoxy-1-naphthoic acid Carboxylation->Intermediate2 CO2 Dry Ice (CO2) CO2->Carboxylation Demethylation Demethylation Intermediate2->Demethylation This compound This compound Demethylation->this compound HBr HBr or Pyridinium HCl HBr->Demethylation

References

Application Notes and Protocols: 6-Hydroxy-1-naphthoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-Hydroxy-1-naphthoic acid as a key intermediate in the synthesis of pharmacologically active compounds. This document offers detailed experimental protocols, quantitative data, and insights into the relevant biological pathways, serving as a valuable resource for medicinal chemists and drug development professionals.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its naphthoic acid core, substituted with a hydroxyl group, provides a versatile scaffold for the construction of complex molecules with diverse biological activities. This intermediate is particularly noted for its application in the synthesis of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology.

Application in the Synthesis of Kinase Inhibitors

A notable application of this compound is in the synthesis of quinoline-based kinase inhibitors. These compounds often target key signaling pathways involved in cell proliferation, angiogenesis, and survival, making them attractive candidates for cancer therapy. One such example is the synthesis of 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid, a potential kinase inhibitor. Quinoline-containing compounds have gained prominence in drug discovery as versatile scaffolds for developing kinase inhibitors.[1][2] Several FDA-approved drugs containing this core structure are utilized in clinical settings for cancer treatment.[1]

The synthesis of 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid from this compound is achieved through a Williamson ether synthesis. This reaction involves the formation of an ether linkage between the hydroxyl group of the naphthoic acid and a halogenated quinoline (B57606) derivative.

Synthetic Workflow

The overall synthetic strategy involves the reaction of this compound with 4-chloro-6,7-dimethoxyquinoline (B44214) under basic conditions. This nucleophilic substitution reaction yields the desired 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 6-Hydroxy-1-naphthoic_acid This compound Williamson_Ether_Synthesis Williamson Ether Synthesis (Base, Solvent) 6-Hydroxy-1-naphthoic_acid->Williamson_Ether_Synthesis 4-chloro-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline->Williamson_Ether_Synthesis Final_Product 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid Williamson_Ether_Synthesis->Final_Product

Caption: Synthetic workflow for 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid.

Experimental Protocols

The following is a representative protocol for the synthesis of 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid via Williamson ether synthesis, based on analogous procedures for the synthesis of similar quinoline ether derivatives.

Materials:

  • This compound

  • 4-chloro-6,7-dimethoxyquinoline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. The volume of DMF should be sufficient to ensure good stirring.

  • Addition of Quinoline: Add 4-chloro-6,7-dimethoxyquinoline (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid.

Quantitative Data

The following table summarizes typical quantitative data for Williamson ether synthesis reactions involving phenols and chloroquinolines, which can be used as a general guideline for the synthesis of 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid.

ParameterValueReference
Reactant Ratio 1:1.2 (Phenol:Chloroquinoline)Representative protocols
Base K₂CO₃ (2-3 equivalents)Representative protocols
Solvent DMFRepresentative protocols
Reaction Temperature 80-100 °CRepresentative protocols
Reaction Time 12-24 hoursRepresentative protocols
Typical Yield 60-90%Representative protocols
Purity (after purification) >95%Representative protocols

Biological Context: Kinase Inhibition and Signaling Pathways

Quinoline-based compounds, such as the one synthesized from this compound, are frequently designed as inhibitors of protein kinases.[3] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. A key target for anti-angiogenic cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[4][5][6] Inhibition of VEGFR-2 can block the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a complex intracellular signaling cascade. This pathway involves the activation of multiple downstream effectors that ultimately regulate endothelial cell proliferation, migration, and survival.[4][6][7]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

The synthesized 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid, as a potential kinase inhibitor, could interfere with this pathway by binding to the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling. This mechanism of action is common for many quinoline-based kinase inhibitors.[8]

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its application in the preparation of potential kinase inhibitors, such as 6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthoic acid, highlights its importance in modern drug discovery. The provided protocols and data offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel therapeutics derived from this key starting material.

References

Applications of 6-Hydroxy-1-naphthoic Acid in Materials Science: A Review of Current Knowledge and Potential Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxy-1-naphthoic acid is an aromatic hydroxy acid with potential as a monomer in the synthesis of advanced polymers. While its isomer, 6-hydroxy-2-naphthoic acid, is a well-established component in commercial high-performance thermotropic liquid crystal polymers (LCPs), the applications of this compound in materials science are less documented.[1][2] This document provides an overview of the available information on 6-hydroxy-1--naphthoic acid, contrasts it with its more prevalent isomer, and presents a hypothetical experimental protocol for its use in polymer synthesis based on established chemical principles.

Distinction from 6-Hydroxy-2-naphthoic Acid

It is crucial to distinguish this compound from its isomer, 6-hydroxy-2-naphthoic acid (HNA). HNA is a key monomer used in conjunction with 4-hydroxybenzoic acid (HBA) to produce commercial LCPs like Vectra.[1] The inclusion of the bent 2,6-naphthalene structure of HNA disrupts the extreme crystallinity of HBA homopolymers, making the resulting copolyesters processable while maintaining their excellent mechanical strength and thermal stability.[1] These polymers find use in demanding applications such as electronic components, automotive parts, and fiber optics.[1] In contrast, publicly available research on the direct application of this compound as a monomer in materials science is limited, with its primary role often cited as an organic synthesis intermediate.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for designing polymerization reactions and understanding the potential characteristics of resulting materials.

PropertyValue
CAS Number 2437-17-4
Molecular Formula C₁₁H₈O₃
Molecular Weight 188.18 g/mol
Appearance White to light yellow crystal powder
Melting Point 213 °C
IUPAC Name 6-hydroxynaphthalene-1-carboxylic acid

(Data sourced from multiple chemical databases)[3][4][5]

Hypothetical Application: Synthesis of Aromatic Polyesters

Based on its bifunctional nature (containing both a hydroxyl and a carboxylic acid group), this compound is a suitable candidate for the synthesis of wholly aromatic polyesters via self-condensation or copolymerization. The introduction of the 1,6-naphthalene moiety could impart specific thermal and mechanical properties to the resulting polymer.

Experimental Workflow for Polyester (B1180765) Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of a polyester using this compound.

G cluster_synthesis Monomer Preparation & Polymerization cluster_purification Purification & Processing cluster_characterization Material Characterization Acetylation Acetylation of This compound Monomer 6-Acetoxy-1-naphthoic acid Acetylation->Monomer Acetic Anhydride (B1165640) Polymerization Melt Polycondensation (High Temp, Vacuum) Monomer->Polymerization Grinding Grinding of Polymer Polymerization->Grinding Polymer Crude Polyester Washing Solvent Washing (e.g., Acetone) Grinding->Washing Drying Vacuum Drying Washing->Drying PurePolymer Purified Polyester Powder Drying->PurePolymer DSC DSC (Thermal Transitions) PurePolymer->DSC TGA TGA (Thermal Stability) PurePolymer->TGA GPC GPC (Molecular Weight) PurePolymer->GPC FTIR FTIR (Structure) PurePolymer->FTIR

Caption: Workflow for the synthesis and characterization of a polyester from this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a potential method for the synthesis of a homopolyester from this compound via a two-step melt polycondensation reaction.

Objective: To synthesize poly(6-hydroxy-1-naphthoate) and characterize its basic properties.

Part 1: Monomer Acetylation

  • Reactants:

    • This compound (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Catalyst (e.g., sodium acetate, 0.05 eq)

  • Procedure:

    • Combine this compound, acetic anhydride, and the catalyst in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

    • Heat the mixture to 140-150 °C under a nitrogen atmosphere and maintain for 3-4 hours.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water to precipitate the product.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 80 °C.

    • The resulting product is 6-acetoxy-1-naphthoic acid. Confirm structure using FTIR or NMR spectroscopy.

Part 2: Melt Polycondensation

  • Reactant:

    • 6-Acetoxy-1-naphthoic acid

    • Polycondensation catalyst (e.g., antimony trioxide)

  • Procedure:

    • Place the dried 6-acetoxy-1-naphthoic acid and the catalyst into a polymerization reactor equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • Heat the reactor gradually to 220-230 °C under a slow stream of nitrogen to melt the monomer and initiate the polymerization. Acetic acid will begin to distill off.

    • After the initial evolution of acetic acid subsides (approx. 1-2 hours), gradually increase the temperature to 250-280 °C.

    • Simultaneously, slowly reduce the pressure to below 1 torr to facilitate the removal of the remaining acetic acid and drive the polymerization to completion.

    • Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved, as indicated by the stirrer torque.

    • Cool the reactor under nitrogen and recover the solid polymer.

Part 3: Polymer Purification and Characterization

  • Purification:

    • Grind the crude polymer into a fine powder.

    • Wash the powder with a suitable solvent (e.g., acetone (B3395972) or methanol) to remove any unreacted monomer and low molecular weight oligomers.

    • Dry the purified polymer powder in a vacuum oven at 100-120 °C until a constant weight is achieved.

  • Characterization:

    • Thermal Properties: Analyze the polymer using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and any melt transitions (Tm). Use Thermogravimetric Analysis (TGA) to assess thermal stability.

    • Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights using Gel Permeation Chromatography (GPC) with an appropriate solvent system.

    • Structural Analysis: Confirm the polyester structure and the absence of starting materials using Fourier-Transform Infrared (FTIR) Spectroscopy.

Conclusion

While this compound is not a widely documented monomer in materials science, its structure suggests potential for creating novel aromatic polyesters. The provided hypothetical protocol, based on established methods for analogous monomers like its 2-isomer, offers a viable pathway for future research into its polymerization and the properties of the resulting materials. Further investigation is required to determine if polymers derived from this compound can offer unique properties that would make them valuable in specialized material applications.

References

Application Note: Derivatization of 6-Hydroxy-1-naphthoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxy-1-naphthoic acid is a bicyclic aromatic compound containing both a phenolic hydroxyl group and a carboxylic acid group. These polar functional groups contribute to its low volatility and thermal instability, making direct analysis by gas chromatography (GC) challenging.[1][2][3] Intermolecular hydrogen bonding caused by these groups can lead to poor peak shape, high boiling points, and potential degradation in the hot GC inlet and column.[4]

To overcome these analytical hurdles, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[4][5] This application note provides detailed protocols for the derivatization of this compound for subsequent GC-MS analysis, a powerful technique for separation and identification.[2][6] Two primary methods are presented: a one-step silylation and a two-step esterification followed by silylation.

Principle of Derivatization

The core principle of derivatization for this analyte is the replacement of active hydrogens in the hydroxyl (-OH) and carboxylic acid (-COOH) groups with non-polar functional groups.[7]

  • Silylation: This is a common and versatile method where a silylating reagent replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[5][8] This process significantly reduces the polarity and increases the volatility of the compound.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing both alcohols and carboxylic acids.[9][10]

  • Esterification followed by Silylation: This two-step approach offers a more complete and specific derivatization.[3]

    • Esterification: The carboxylic acid group is first converted into an ester, typically a methyl ester, using an alcohol in the presence of an acid catalyst.[1][11] This step specifically targets the acidic proton of the carboxyl group.

    • Silylation: The remaining phenolic hydroxyl group is then derivatized to a TMS ether using a silylating agent.[3] This dual approach ensures that both polar sites are effectively masked, leading to a derivative with excellent properties for GC analysis.

The resulting derivatized molecule is significantly more volatile and thermally stable, allowing for successful elution and detection by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Dry pyridine (B92270) (or other suitable aprotic solvent like acetonitrile)

  • Methanol (B129727) (anhydrous)

  • Acetyl chloride or Boron trifluoride (BF₃) in Methanol (14%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas (high purity) for evaporation

  • GC vials with inserts (2 mL)

  • Heating block or water bath

  • Microsyringes

Protocol 1: One-Step Silylation

This protocol derivatizes both the hydroxyl and carboxylic acid groups simultaneously.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Solvent Addition: Add 200 µL of dry pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Esterification and Silylation

This protocol offers a sequential derivatization of the functional groups.

Step A: Esterification of the Carboxylic Acid Group

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Reagent Addition: Add 500 µL of 14% BF₃ in methanol (or a freshly prepared solution of methanol with 5-10% acetyl chloride).

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Evaporation: Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step B: Silylation of the Hydroxyl Group

  • Reconstitution: Add 200 µL of dry pyridine to the dried residue from Step A.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes the key parameters for the derivatization protocols.

ParameterProtocol 1: One-Step SilylationProtocol 2: Two-Step Esterification & Silylation
Target Functional Groups Carboxylic Acid & HydroxylStep A: Carboxylic Acid, Step B: Hydroxyl
Reagent(s) BSTFA + 1% TMCS in PyridineStep A: BF₃ in Methanol; Step B: BSTFA + 1% TMCS in Pyridine
Reaction Temperature 70°CStep A: 60°C; Step B: 70°C
Reaction Time 60 minutesStep A: 30 minutes; Step B: 30 minutes
Expected Derivative 6-(trimethylsilyloxy)-1-naphthoic acid, trimethylsilyl ester6-(trimethylsilyloxy)-1-naphthoic acid, methyl ester

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the two-step derivatization of this compound.

DerivatizationWorkflow Analyte This compound Esterification Step A: Esterification (BF3/Methanol, 60°C) Analyte->Esterification Intermediate Methyl 6-hydroxy-1-naphthoate Esterification->Intermediate Forms Ester Silylation Step B: Silylation (BSTFA/TMCS, 70°C) Intermediate->Silylation Final_Product Derivatized Analyte for GC-MS Silylation->Final_Product Forms TMS Ether GCMS GC-MS Analysis Final_Product->GCMS

Caption: Two-step derivatization workflow for this compound.

GC-MS Analysis Parameters (Suggested)

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • MS Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Scan Range: 50-550 m/z

These parameters should be optimized based on the specific instrumentation and analytical goals.

Conclusion

Derivatization is a critical step for the successful analysis of polar compounds like this compound by gas chromatography. Both the one-step silylation and the two-step esterification/silylation methods presented here are effective at producing volatile and thermally stable derivatives suitable for GC-MS analysis. The choice of method may depend on the sample matrix and the presence of other interfering compounds. Proper derivatization leads to improved peak shape, enhanced sensitivity, and reliable quantification, which are crucial for researchers in various scientific and drug development fields.

References

Experimental setup for the carboxylation of naphthol to produce hydroxynaphthoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Carboxylation of Naphthol to Hydroxynaphthoic Acid

Introduction

The carboxylation of naphthols is a crucial industrial reaction, primarily utilized for the synthesis of hydroxynaphthoic acids. These products serve as vital intermediates in the manufacturing of pharmaceuticals, high-performance polymers, dyes, and pigments.[1] The most common method for this transformation is the Kolbe-Schmitt reaction, which involves the nucleophilic addition of a naphthoxide (the alkali metal salt of a naphthol) to carbon dioxide, typically under elevated temperature and pressure.[1][2][3]

The regioselectivity of the carboxylation on the naphthalene (B1677914) ring is highly dependent on the reaction conditions, including the choice of starting naphthol isomer (α- or β-naphthol), the alkali metal cation, temperature, and pressure.[1][4] This allows for the targeted synthesis of various hydroxynaphthoic acid isomers, such as 1-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, and 2-hydroxy-6-naphthoic acid.[4][5] These application notes provide detailed experimental setups and protocols for the synthesis of these key compounds.

Data Presentation: Synthesis of Hydroxynaphthoic Acids

The following tables summarize quantitative data for the synthesis of various hydroxynaphthoic acid isomers via the carboxylation of naphthols under different experimental conditions.

Table 1: Synthesis of 2-Hydroxy-1-Naphthoic Acid

Parameter Value Reference
Starting Material β-Naphthol [4]
Base 45% aq. Potassium Hydroxide (B78521) (KOH) [4]
Solvent/Diluent Dibutyl Carbitol [4]
Temperature 120°C [4]
CO₂ Pressure 15-20 psi [4]
Reaction Time 4-6 hours [4]

| Yield | 72.7% |[4] |

Table 2: Synthesis of 1-Hydroxy-2-Naphthoic Acid

Parameter Value Reference
Starting Material α-Naphthol [4]
Base 45% aq. Potassium Hydroxide (KOH) [4]
Solvent/Diluent Dibutyl Carbitol [4]
Temperature ~50-150°C [4]
CO₂ Pressure Atmospheric to ~50 psi [4]
Reaction Time Not specified [4]

| Yield | Not specified |[4] |

Table 3: Synthesis of 2-Hydroxy-6-Naphthoic Acid (Supercritical CO₂ Method)

Parameter Value Reference
Starting Material 2-Naphthol (B1666908) [5]
Base Potassium Carbonate (K₂CO₃) [5]
Molar Ratio (K₂CO₃:2-Naphthol) 10:1 [5]
Temperature 200°C (473 K) [5]
CO₂ Pressure 10 MPa (Supercritical) [5]
Reaction Time 8 hours [5]

| Yield | ~20 mol% |[5][6] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the carboxylation of naphthol and the relationship between starting materials and final products.

G cluster_prep Preparation cluster_reaction Carboxylation Reaction cluster_workup Product Isolation start Start: Naphthol + Base (e.g., KOH) formation Formation of Potassium Naphtholate start->formation dehydration Dehydration (Distillation under vacuum) formation->dehydration carboxylation Reaction with CO₂ under Pressure (e.g., 15-20 psi, 120°C) dehydration->carboxylation extraction Extraction with Water or aq. NaOH carboxylation->extraction acidification Acidification (e.g., HCl, H₂SO₄) extraction->acidification precipitation Precipitation of Hydroxynaphthoic Acid acidification->precipitation filtration Filtration, Washing, and Drying precipitation->filtration end Final Product filtration->end

Caption: General experimental workflow for the Kolbe-Schmitt carboxylation of naphthol.

G alpha_naphthol α-Naphthol cond1 KOH, Dibutyl Carbitol, CO₂ Pressure alpha_naphthol->cond1 beta_naphthol β-Naphthol cond2 KOH, Dibutyl Carbitol, CO₂ Pressure beta_naphthol->cond2 cond3 K₂CO₃, Supercritical CO₂, High Temp (200°C) beta_naphthol->cond3 cond4 Dry Sodium Naphtholate, Atmospheric CO₂, High Temp (250°C) beta_naphthol->cond4 prod1 1-Hydroxy-2-Naphthoic Acid cond1->prod1 prod2 2-Hydroxy-1-Naphthoic Acid cond2->prod2 prod3 2-Hydroxy-6-Naphthoic Acid cond3->prod3 prod4 2-Hydroxy-3-Naphthoic Acid cond4->prod4

Caption: Isomer production based on starting material and reaction conditions.

Experimental Protocols

The following protocols are based on established methods for the synthesis of hydroxynaphthoic acids.[4][5]

Protocol 1: Synthesis of 2-Hydroxy-1-Naphthoic Acid[4]

This protocol details the synthesis from β-naphthol using potassium hydroxide in an inert diluent.

Materials:

  • β-Naphthol

  • Dibutyl carbitol

  • 45% aqueous potassium hydroxide (KOH) solution

  • Carbon dioxide (CO₂) gas

  • 50% aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Toluene (B28343)

  • Deionized water

Equipment:

  • Reaction flask equipped with a stirrer and distillation column

  • Parr pressure reaction apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Naphtholate Formation:

    • Charge the reaction flask with 50 g of β-naphthol and 500 g of dibutyl carbitol.

    • While stirring at room temperature (~25°C), add 42 g of a 45% aqueous KOH solution.

    • Continue stirring until the formation of potassium β-naphtholate is complete.

  • Dehydration:

    • Heat the mixture and distill under vacuum (approx. 15 mm Hg) at a temperature of 100°C to 135°C to remove all water, ensuring substantially anhydrous conditions.[4]

  • Carboxylation:

    • Transfer the anhydrous suspension to a Parr pressure reaction apparatus.

    • Pressurize the apparatus with carbon dioxide to 15-20 psi.

    • Heat the mixture to approximately 120°C and maintain for 4-6 hours with continuous stirring.

  • Product Isolation and Purification:

    • Cool the reaction mixture and add 250 g of water heated to about 90°C.

    • Separate the aqueous layer from the organic dibutyl carbitol layer.

    • Wash the aqueous layer with toluene (~70 g) to extract any remaining organic impurities.

    • Cool the aqueous solution to 25°C and acidify to a pH of 1-2 by adding 50% aqueous sulfuric acid.

    • The 2-hydroxy-1-naphthoic acid will precipitate out of the solution.

    • Collect the precipitate by filtration, wash thoroughly with water until free of acid, and dry to obtain the final product.

Protocol 2: Synthesis of 1-Hydroxy-2-Naphthoic Acid[4]

This synthesis follows a procedure analogous to Protocol 1, with α-naphthol as the starting material.

Procedure:

  • Follow the steps outlined in Protocol 1, substituting α-naphthol for β-naphthol on an equimolar basis.[4]

  • The reaction conditions (temperature and pressure) may be varied within the range of 50-150°C and from atmospheric to moderate pressure to optimize the yield.[4]

  • The workup and purification steps remain the same.

Protocol 3: Synthesis of 2-Hydroxy-6-Naphthoic Acid (Supercritical CO₂ Method)[5][6]

This protocol describes a regioselective method using supercritical carbon dioxide.

Materials:

  • 2-Naphthol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Supercritical CO₂

Equipment:

  • High-pressure autoclave or reactor suitable for supercritical conditions

  • Temperature and pressure controllers

Procedure:

  • Reactor Charging:

    • Place 2-naphthol and a 10-fold molar excess of anhydrous K₂CO₃ into the high-pressure reactor.[5]

  • Reaction:

    • Seal the reactor and pressurize with CO₂ to 10 MPa.

    • Heat the reactor to 200°C (473 K) and maintain these conditions for 8 hours with stirring.[5]

  • Product Isolation:

    • After the reaction period, cool the reactor to room temperature and slowly depressurize.

    • The solid product mixture is then removed and subjected to standard workup procedures (acidification, extraction, and purification) to isolate the 2-hydroxy-6-naphthoic acid.

Protocol 4: Analytical Characterization

The purity and identity of the synthesized hydroxynaphthoic acid can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of the final product and quantifying isomeric impurities.[7][8] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like trifluoroacetic acid) and UV or fluorescence detection can be employed.[7]

  • UV-Visible Spectrophotometry: This technique can be used for the quantitative determination of hydroxynaphthoic acid in solutions.[9] For instance, 1-hydroxy-2-naphthoic acid has a maximum absorption wavelength of 338 nm.[9]

  • Melting Point: The melting point of the purified product can be compared to literature values for identification and as a preliminary assessment of purity.[8] For example, the reported melting point of 1-hydroxy-2-naphthoic acid is 195-200°C.

References

Application Notes and Protocols: Synthesis of 6-Hydroxy-1-naphthoic Acid Esters via Lewis-Acid-Mediated Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proposed strategy involves the treatment of a specifically substituted oxabenzonorbornadiene with a Lewis acid, which is hypothesized to induce a skeletal rearrangement involving a 1,2-acyl shift to yield the target 6-hydroxy-1-naphthoic acid ester. The selection of the Lewis acid and reaction conditions is critical for achieving high yields and selectivity.

Proposed Reaction Scheme

The proposed Lewis-acid-mediated rearrangement for the synthesis of a this compound ester is depicted below. The starting material, a 6-substituted oxabenzonorbornadiene, undergoes a rearrangement catalyzed by a Lewis acid to form the corresponding this compound ester.

Reaction_Scheme cluster_start Starting Material cluster_product Product start Substituted Oxabenzonorbornadiene catalyst Lewis Acid (e.g., BF3·OEt2, TiCl4) start->catalyst product 6-Hydroxy-1-naphthoic acid ester catalyst->product Rearrangement

Caption: Proposed reaction scheme for the synthesis of this compound esters.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the Lewis-acid-mediated rearrangement to synthesize a representative this compound ester. This protocol is adapted from established procedures for similar rearrangements.[3]

General Considerations:

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried prior to use.

  • Lewis acids are sensitive to moisture and should be handled with care.

Materials:

  • Substituted oxabenzonorbornadiene (starting material)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄))

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Reaction Mixture:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted oxabenzonorbornadiene (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Addition of Lewis Acid:

    • Slowly add the Lewis acid (1.0 - 2.0 eq) to the stirred solution of the oxabenzonorbornadiene. The optimal amount of Lewis acid may need to be determined empirically.

    • Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quench and Workup:

    • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired this compound ester.

Data Presentation

The following tables summarize quantitative data from analogous Lewis-acid-mediated rearrangements of oxabenzonorbornadienes to yield 1-hydroxy-2-naphthoic acid esters, which can serve as a reference for optimizing the synthesis of the target this compound esters.[3]

Table 1: Effect of Lewis Acid on the Rearrangement of a Model Oxabenzonorbornadiene

EntryLewis Acid (equiv.)Temperature (°C)Time (h)Yield (%)
1BF₃·OEt₂ (1.3)rt184
2TiCl₄ (1.3)-78 to rt175
3SnCl₄ (1.3)0168
4AlCl₃ (1.3)0155
5BCl₃ (1.3)-78 to rt180

Data adapted from a study on the synthesis of 1-hydroxy-2-naphthoic acid esters and may not be directly transferable but provides a basis for optimization.[3]

Table 2: Substrate Scope for the BF₃·OEt₂-Mediated Rearrangement

EntryR¹ SubstituentR² SubstituentYield (%)
1HH84
2MeH81
3OMeH79
4ClH88
5HMe75
6HOMe72

Data represents yields for the formation of various substituted 1-hydroxy-2-naphthoic acid esters and illustrates the potential functional group tolerance of the rearrangement.[3]

Mechanistic Insight

The proposed mechanism for the Lewis-acid-mediated rearrangement is initiated by the coordination of the Lewis acid to the ester carbonyl group of the oxabenzonorbornadiene. This is followed by the cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-acyl shift, driven by the formation of a more stable aromatic system, leads to the rearranged product. Final workup liberates the free hydroxyl group.

Mechanism Proposed Mechanistic Pathway Start Oxabenzonorbornadiene + Lewis Acid (LA) Coordination Coordination of LA to Ester Carbonyl Start->Coordination Carbocation Formation of Carbocation Intermediate Coordination->Carbocation AcylShift 1,2-Acyl Shift Carbocation->AcylShift Rearomatization Rearomatization AcylShift->Rearomatization Product 6-Hydroxy-1-naphthoic acid ester Rearomatization->Product

Caption: Proposed mechanistic pathway for the Lewis-acid-mediated rearrangement.

References

Analytical techniques for the quantification of 6-Hydroxy-1-naphthoic acid in samples.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 6-Hydroxy-1-naphthoic acid in various samples. The protocols are based on established techniques for similar compounds and are intended to serve as a detailed guide for method development and validation.

Introduction

This compound is a synthetic carboxylate compound that has demonstrated cytotoxic effects on cancer cells.[1] It is believed to function by inhibiting the activity of protein kinases and growth factor receptors, which blocks the phosphorylation of tyrosine residues on proteins, ultimately inducing apoptosis in tumor cells.[1] Its role as a pharmaceutical intermediate necessitates accurate and robust analytical methods for its quantification in research and quality control settings.[2] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of aromatic carboxylic acids.

Analytical Techniques: A Comparative Overview

The selection of an analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the typical performance characteristics for HPLC-UV and GC-MS methods, based on data for structurally similar analytes.

Table 1: Comparison of Analytical Methodologies

ParameterHPLC-UVGC-MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL10 - 100 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL50 - 500 ng/mL
Accuracy (% Recovery) 90 - 110%90 - 110%
Precision (% RSD) < 15%< 15%
Sample Throughput MediumMedium
Selectivity ModerateHigh
Derivatization Required NoOften

Note: This data is representative of methods for similar aromatic carboxylic acids and should be confirmed through method validation for this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for sample analysis using HPLC-UV and GC-MS, and a decision-making process for selecting the appropriate analytical technique.

cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction (LLE or SPE) Extraction (LLE or SPE) Homogenization->Extraction (LLE or SPE) Filtration/Centrifugation Filtration/Centrifugation Extraction (LLE or SPE)->Filtration/Centrifugation Final Sample Final Sample Filtration/Centrifugation->Final Sample HPLC Injection HPLC Injection Final Sample->HPLC Injection Final Sample->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Figure 1: General workflow for HPLC-UV analysis.

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction (LLE or SPE) Extraction (LLE or SPE) Homogenization->Extraction (LLE or SPE) Derivatization Derivatization Extraction (LLE or SPE)->Derivatization Final Sample Final Sample Derivatization->Final Sample GC Injection GC Injection Final Sample->GC Injection Final Sample->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Figure 2: General workflow for GC-MS analysis with derivatization.

node_result node_result High Sensitivity Required? High Sensitivity Required? LC-MS/MS LC-MS/MS High Sensitivity Required?->LC-MS/MS Yes High Selectivity for Complex Matrix? High Selectivity for Complex Matrix? High Sensitivity Required?->High Selectivity for Complex Matrix? No GC-MS GC-MS High Selectivity for Complex Matrix?->GC-MS Yes Is Derivatization Acceptable? Is Derivatization Acceptable? High Selectivity for Complex Matrix?->Is Derivatization Acceptable? No Is Derivatization Acceptable?->GC-MS Yes HPLC-UV HPLC-UV Is Derivatization Acceptable?->HPLC-UV No

Figure 3: Decision tree for analytical method selection.

Detailed Experimental Protocols

The following are detailed protocols for the quantification of this compound. These protocols are based on methods developed for similar compounds and should be validated for the specific application.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of this compound in bulk drug substances and simple formulations.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or formic acid for MS compatibility)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of the analyte (a wavelength around 230-254 nm is expected for naphthoic acid derivatives).

  • Injection Volume: 10 µL

5. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound and dissolve it in the mobile phase to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Table 2: Representative HPLC-UV Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (Correlation Coefficient, R²) ≥ 0.9950.999
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:10.2 µg/mL
LOQ Signal-to-Noise ratio of 10:10.6 µg/mL
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Note: These values are illustrative and should be established during method validation.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in complex matrices such as biological fluids, where higher selectivity and sensitivity are required. Derivatization is necessary to increase the volatility of the analyte.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Internal Standard (IS) (e.g., a structurally similar deuterated compound)

  • GC-grade solvents (e.g., ethyl acetate, hexane)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase)

  • Data acquisition and processing software

3. Sample Preparation (from a biological matrix like plasma)

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to remove proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in a small volume of anhydrous pyridine and add the derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.

5. Data Analysis

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Table 3: Representative GC-MS Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (Correlation Coefficient, R²) ≥ 0.990.998
Range To be determined based on expected concentrations10 - 1000 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%95.7%
Precision (RSD%) ≤ 15.0%< 10%
LOD Signal-to-Noise ratio of 3:15 ng/mL
LOQ Signal-to-Noise ratio of 10:115 ng/mL
Selectivity No interfering peaks at the retention time and m/z of the analyteChromatographic separation of all components

Note: These values are illustrative and should be established during method validation.

Signaling Pathway Inhibition by this compound

This compound has been reported to inhibit protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling pathway initiated by a growth factor and how a kinase inhibitor like this compound can block this pathway.

Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor Binds to Receptor Dimerization Receptor Dimerization Growth Factor Receptor->Receptor Dimerization Induces Autophosphorylation Autophosphorylation Receptor Dimerization->Autophosphorylation Leads to Downstream Signaling Proteins Downstream Signaling Proteins Autophosphorylation->Downstream Signaling Proteins Activates Signal Transduction Cascade Signal Transduction Cascade Downstream Signaling Proteins->Signal Transduction Cascade Initiates Gene Expression Gene Expression Signal Transduction Cascade->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Promotes This compound This compound This compound->Autophosphorylation Inhibits

Figure 4: Inhibition of a growth factor signaling pathway.

Conclusion

The analytical methods and protocols detailed in this document provide a solid foundation for the accurate quantification of this compound. While the provided data is based on closely related compounds, these protocols offer a starting point for the development and validation of methods tailored to specific research, development, or quality control needs. It is imperative to perform a thorough method validation to ensure the accuracy, precision, and reliability of the data generated for this specific analyte in the intended sample matrix.

References

Application of 6-Hydroxy-2-Naphthoic Acid in the Synthesis of Liquid Crystal Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the synthesis of thermotropic liquid crystal polymers (LCPs) utilizing 6-hydroxy-2-naphthoic acid (HNA). It is important to note that while the query specified 6-hydroxy-1-naphthoic acid, the scientific and industrial standard for the synthesis of high-performance LCPs, such as those in the Vectra™ family, exclusively uses the 2-isomer, 6-hydroxy-2-naphthoic acid. This is due to the specific molecular geometry that the 2,6-substituted naphthalene (B1677914) ring imparts, which is crucial for the formation of the rigid, rod-like polymer chains that characterize liquid crystalline behavior. This document will, therefore, focus on the application of 6-hydroxy-2-naphthoic acid.

These LCPs are renowned for their exceptional mechanical strength, high thermal stability, excellent chemical resistance, and low melt viscosity, making them suitable for a wide range of applications in electronics, automotive, and aerospace industries. The most common commercial LCPs are copolyesters of HNA and 4-hydroxybenzoic acid (HBA).

Data Presentation

Table 1: Monomers for HBA/HNA Liquid Crystal Polymer Synthesis
MonomerAbbreviationMolar Mass ( g/mol )Structure
4-Hydroxybenzoic acidHBA138.12O=C(O)c1ccc(O)cc1
6-Hydroxy-2-naphthoic acidHNA188.18O=C(O)c1cc2ccc(O)cc2c1
Table 2: Typical Properties of HBA/HNA Copolyesters (Vectra™ A950)[1]
PropertyValue
Mechanical Properties
Tensile Modulus10 GPa
Tensile Strength200 MPa
Flexural Modulus9.5 GPa
Flexural Strength220 MPa
Thermal Properties
Melting Temperature (Tm)280-330 °C
Glass Transition Temperature (Tg)105 °C
Heat Deflection Temperature (HDT) @ 1.8 MPa180-240 °C
Coefficient of Linear Thermal Expansion (flow direction)0-10 x 10⁻⁶ /°C
General Properties
Density1.40 g/cm³

Experimental Protocols

Protocol 1: Synthesis of HBA/HNA Copolyester via Melt Polycondensation

This protocol describes the synthesis of a thermotropic liquid crystal copolyester from 4-hydroxybenzoic acid (HBA) and 6-hydroxy-2-naphthoic acid (HNA) via a two-step melt polycondensation process.

Materials:

  • 4-Hydroxybenzoic acid (HBA)

  • 6-Hydroxy-2-naphthoic acid (HNA)

  • Acetic anhydride (B1165640)

  • Catalyst (e.g., sodium acetate, potassium acetate)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Step 1: Acetylation

  • Charge the glass reactor with the desired molar ratio of HBA and HNA (e.g., 73:27 for Vectra™ A950).

  • Add a slight excess of acetic anhydride (e.g., 1.1 moles per mole of total hydroxyl groups).

  • Add the catalyst (e.g., 50-100 ppm).

  • Flush the reactor with nitrogen and maintain a slow nitrogen purge.

  • Heat the mixture to 140-160 °C with stirring for 1-2 hours to carry out the acetylation of the hydroxyl groups. Acetic acid will be generated as a byproduct and can be collected in the distillation condenser.

Step 2: Polycondensation

  • Gradually increase the temperature of the reactor to 250-280 °C over 2-3 hours to initiate the polycondensation reaction. Acetic acid will continue to be evolved and should be removed.

  • Once the evolution of acetic acid subsides, gradually apply a vacuum to the system over 1-2 hours to facilitate the removal of the remaining acetic acid and drive the polymerization to a higher molecular weight.

  • Continue the reaction under high vacuum at a temperature of 280-320 °C for another 2-4 hours, or until the desired melt viscosity is achieved. The viscosity of the melt will noticeably increase as the polymerization progresses.

  • To terminate the reaction, release the vacuum with nitrogen and cool the reactor to room temperature.

  • The resulting solid polymer can be recovered from the reactor.

Diagrams

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_polycondensation Step 2: Polycondensation Monomers HBA & HNA Reactor1 Reactor at 140-160°C Monomers->Reactor1 Catalyst Catalyst Catalyst->Reactor1 AceticAnhydride Acetic Anhydride AceticAnhydride->Reactor1 AcetylatedMonomers Acetylated Monomers Reactor1->AcetylatedMonomers Byproduct1 Acetic Acid (byproduct) Reactor1->Byproduct1 distilled off Reactor2 Reactor at 250-320°C under vacuum AcetylatedMonomers->Reactor2 transfer to polycondensation LCP Liquid Crystal Polymer Reactor2->LCP Byproduct2 Acetic Acid (byproduct) Reactor2->Byproduct2 removed by vacuum

Caption: Experimental workflow for the synthesis of HBA/HNA liquid crystal polymer.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_products Products HBA 4-Hydroxybenzoic Acid (HBA) Acetylation Acetylation HBA->Acetylation HNA 6-Hydroxy-2-Naphthoic Acid (HNA) HNA->Acetylation AA Acetic Anhydride AA->Acetylation Polycondensation Melt Polycondensation Acetylation->Polycondensation Acetylated Intermediates LCP HBA/HNA Copolyester Polycondensation->LCP Byproduct Acetic Acid Polycondensation->Byproduct

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 6-Hydroxy-1-naphthoic acid. Our goal is to help you improve reaction yields and obtain a high-purity final product.

Important Note: The synthesis of this compound is less commonly documented in scientific literature compared to its isomer, 6-Hydroxy-2-naphthoic acid. Therefore, established high-yield protocols and optimization data are limited. The following information is compiled from available chemical literature and patents.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main routes reported in the literature for the synthesis of this compound:

  • Synthesis from 1,6-Cleve's Acid (1-Aminonaphthalene-6-sulfonic acid): This multi-step pathway involves converting the amino group to a nitrile via a Sandmeyer reaction, followed by hydrolysis of the sulfonic acid and nitrile groups, and a final potassium hydroxide (B78521) fusion.[1]

  • Synthesis from Furoic Acid and Anisole (B1667542): This method utilizes a two-stage Friedel-Crafts reaction. The first stage involves the acylation of anisole with furoic acid, followed by a second intramolecular acylation (cyclization) to form the naphthalene (B1677914) ring system.[2]

Q2: Can I use the Kolbe-Schmitt reaction with 1-naphthol (B170400) to synthesize this isomer?

While the Kolbe-Schmitt reaction is the standard industrial method for producing hydroxy aromatic acids (like converting 2-naphthol (B1666908) to 6-hydroxy-2-naphthoic acid), its application to 1-naphthol for selectively producing this compound is not well-documented. The main challenges are:

  • Regioselectivity: Carboxylation of the naphthalene ring can occur at multiple positions. The reaction conditions that favor 6-position carboxylation for 2-naphthol are not directly transferable to 1-naphthol and may lead to a mixture of unwanted isomers.

  • Thermodynamic vs. Kinetic Control: The final isomer distribution is highly sensitive to factors like the alkali metal cation, temperature, and pressure, which would require extensive optimization for this specific target.

Q3: I am attempting the synthesis from 1,6-Cleve's acid and my yield is poor. Which steps are most critical?

This is a challenging, multi-step synthesis. Key points to focus on for yield improvement are:

  • Sandmeyer Reaction: The conversion of the diazonium salt to the nitrile is crucial. Ensure the diazotization is performed at low temperatures (0-5 °C) to prevent decomposition. The purity and activity of the copper cyanide catalyst are also vital.

  • Hydrolysis and KOH Fusion: The final step involves harsh conditions (KOH fusion at 260°C) which can lead to product degradation and tar formation.[1] Precise temperature control is essential. Gradual heating and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

Q4: What are the common pitfalls in the synthesis using furoic acid and anisole?

This route depends on the success of two sequential Friedel-Crafts type reactions. Common issues include:

  • Catalyst Activity: Anhydrous aluminum trichloride (B1173362) (AlCl₃) is extremely hygroscopic. Using old or improperly stored AlCl₃ that has been exposed to moisture will significantly reduce its activity and lower the yield. Always use fresh, finely powdered, anhydrous AlCl₃.

  • Stoichiometry of AlCl₃: Friedel-Crafts reactions require a sufficient amount of catalyst, often in excess of stoichiometric amounts, as it complexes with both carbonyls. Ensure the correct molar ratios are used as specified in the protocol.

  • Temperature Control: These reactions are often exothermic. The slow addition of AlCl₃ at a controlled temperature is necessary to prevent side reactions and the formation of tarry by-products.[2]

Q5: What are the recommended methods for purifying the final product?

High purity is often required for downstream applications. The following purification strategies can be employed:

  • Recrystallization: This is the most common method. The choice of solvent is critical. Mixtures of ethanol (B145695) and water, or toluene, are often effective for naphthoic acid derivatives.

  • Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or carbonate), filtering to remove insoluble neutral impurities, and then re-acidifying the filtrate to precipitate the purified acid can be a very effective step.

  • Activated Carbon Treatment: If the crude product is highly colored, dissolving it in a suitable solvent and treating it with activated carbon before recrystallization can effectively remove colored impurities and tar.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield Route from 1,6-Cleve's Acid: • Incomplete diazotization or decomposition of diazonium salt. • Inefficient Sandmeyer (cyano-de-diazoniation) reaction. • Product degradation during high-temperature KOH fusion.[1]• Maintain temperature strictly between 0-5°C during diazotization. • Use a fresh, active copper(I) cyanide catalyst. • Carefully control the fusion temperature; use an inert atmosphere.
Route from Furoic Acid: • Inactive aluminum trichloride catalyst (moisture contamination). • Impure starting materials (furoic acid, anisole). • Incorrect reaction temperature (too low or too high).• Use fresh, anhydrous aluminum trichloride from a sealed container. • Purify starting materials by distillation or recrystallization. • Follow the protocol's temperature profile strictly; ensure slow, controlled addition of the catalyst.
Product is Dark, Oily, or Tarry • Reaction temperature was too high, causing decomposition. • Presence of oxygen causing oxidative side reactions. • Impurities in the starting materials.• Improve temperature control using an oil bath and monitor internal temperature. • Purge the reaction vessel and maintain a positive pressure of an inert gas (N₂ or Ar). • Use a pre-purification step, such as treating a solution of the crude product with activated carbon before recrystallization.
Incomplete Reaction • Insufficient reaction time. • Low reaction temperature. • Inefficient stirring in a heterogeneous mixture.• Monitor the reaction progress using Thin Layer Chromatography (TLC). • Ensure the reaction is maintained at the specified temperature for the full duration. • Use a suitable mechanical stirrer to ensure the mixture is homogeneous.
Difficulty with Product Isolation • Product is too soluble in the crystallization solvent. • Formation of a stable emulsion during workup.• Adjust the solvent system for recrystallization (e.g., change the ratio of co-solvents, try a different solvent). Cool the solution slowly to encourage crystal growth. • To break emulsions, add a saturated brine solution during the extraction process or filter the mixture through celite.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterRoute 1: From 1,6-Cleve's AcidRoute 2: From Furoic Acid & Anisole
Starting Materials 1-Aminonaphthalene-6-sulfonic acidFuroic acid, Anisole
Key Reagents NaNO₂, CuCN, KOHAnhydrous AlCl₃, N,N-Dimethylformamide
Key Transformations Diazotization, Sandmeyer Reaction, Hydrolysis, KOH FusionFriedel-Crafts Acylation, Intramolecular Cyclization
Reaction Temps 0°C (Diazotization), 260°C (Fusion)[1]35-40°C, 75-80°C, 135°C[2]
Reported Yield Not specified, but likely moderate due to multiple steps.Not explicitly quantified, but the procedure is detailed as a preparation method.[2]
Key Challenges Multiple steps, harsh fusion conditions, potential for low yield.Strict requirement for anhydrous conditions, handling of AlCl₃, temperature control.

Experimental Protocols & Visualizations

Protocol 1: Synthesis from 1,6-Cleve's Acid

This protocol is based on the transformations described in the literature.[1]

Workflow Diagram

G start 1,6-Cleve's Acid step1 Diazonium Salt start->step1 1. NaNO2, HCl 2. 0-5 °C step2 1-Cyanonaphthalene- 6-sulfonic Acid step1->step2 Sandmeyer Reaction (CuCN) step3 Final Product: This compound step2->step3 1. 10% KOH (Hydrolysis) 2. KOH Fusion (260 °C)

Caption: Synthesis pathway from 1,6-Cleve's Acid.

Methodology:

  • Diazotization: Suspend 1-aminonaphthalene-6-sulfonic acid in dilute HCl. Cool the mixture to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases. This substitutes the diazonium group with a nitrile (-CN) group.

  • Hydrolysis: Isolate the crude 1-cyanonaphthalene-6-sulfonic acid. Perform an initial hydrolysis with 10% potassium hydroxide (KOH) solution to begin hydrolyzing the sulfonic acid group.[1]

  • KOH Fusion: Carefully dry the intermediate and mix it with solid KOH pellets. Heat the mixture gradually in a nickel or iron crucible to 260°C. This harsh step hydrolyzes the nitrile to a carboxylate and replaces the sulfonate group with a hydroxyl group.

  • Workup: Cool the reaction melt, dissolve it in water, and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: Collect the crude solid by filtration and purify by recrystallization.

Protocol 2: Synthesis from Furoic Acid and Anisole

This protocol is adapted from a detailed preparation method.[2]

Workflow Diagram

G start Furoic Acid + Anisole step1 Acylation Intermediate start->step1 1. Anhydrous AlCl3 2. Chlorobenzene (B131634) 3. 75-80 °C, 24h step2 Final Product: This compound step1->step2 1. Anhydrous AlCl3 2. DMF 3. 135 °C, 6h

Caption: Synthesis pathway from Furoic Acid and Anisole.

Methodology:

  • First Acylation: To a stirred mixture of furoic acid (20g), anisole (19.3g), and chlorobenzene (100ml), heat the oil bath to an internal temperature of 35-40°C.[2]

  • Slowly and portion-wise, add anhydrous aluminum trichloride (55.9g).

  • After the addition is complete, raise the temperature to 75-80°C and stir for approximately 24 hours.[2]

  • Workup 1: Cool the reaction, and concentrate under reduced pressure to remove the chlorobenzene.

  • Second Acylation (Cyclization): To the residue, add N,N-dimethylformamide (60ml) and stir. At room temperature, slowly add anhydrous aluminum trichloride (32.1g).[2]

  • Heat the mixture to an internal temperature of 135°C and hold for 6 hours.[2]

  • Workup 2: Cool the reaction to room temperature. Slowly pour the reaction mixture into a dilute hydrochloric acid solution for hydrolysis.

  • Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash, and adjust the pH to weakly acidic.

  • Concentrate the organic layer under reduced pressure to recover the ethyl acetate. The residue is the crude product.

  • Purification: Decolorize and recrystallize the residue to obtain pure this compound.

General Troubleshooting Logic

G start Problem: Low Yield q1 Are starting materials pure & dry? start->q1 s1 Purify/dry all reactants and solvents. Use fresh catalyst. q1->s1 NO q2 Was temperature controlled precisely? q1->q2 YES a1_yes YES a1_no NO s2 Use oil bath, monitor internal temp, ensure controlled additions. q2->s2 NO q3 Was reaction run under inert atmosphere? q2->q3 YES a2_yes YES a2_no NO s3 Purge with N2/Ar. Prevent air leaks. q3->s3 NO end_node Review stoichiometry & reaction time. Consider alternative route. q3->end_node YES a3_yes YES a3_no NO

Caption: Logical workflow for troubleshooting low yield.

References

Technical Support Center: Purification of Crude 6-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Hydroxy-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, an aromatic carboxylic acid, are recrystallization and acid-base extraction. Other techniques such as sublimation and preparative chromatography can also be employed for higher purity requirements.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include starting materials from its synthesis, such as 1-cyanonaphthalene-6-sulfonic acid, as well as byproducts from the hydrolysis and fusion reactions.[1] Isomeric hydroxynaphthoic acids and other naphthalene (B1677914) derivatives formed during synthesis are also potential impurities.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is approximately 210-213°C.[2][3] A broad or depressed melting point range of your purified product typically indicates the presence of impurities.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[4] A sharp, single peak is indicative of high purity. Melting point analysis is a simpler, albeit less precise, method to gauge purity.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated.- Too much solvent was used.- The cooling process is too rapid.- Concentrate the solution by boiling off some solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point.- Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Attempt the recrystallization with a lower boiling point solvent.- Perform a preliminary purification step like acid-base extraction to remove significant impurities.
Low recovery of purified crystals. - A significant portion of the product remains dissolved in the mother liquor due to using excess solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required for dissolution.- Cool the filtrate in an ice bath to maximize crystal precipitation.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Acid-Base Extraction
ProblemPossible Cause(s)Suggested Solution(s)
Low yield of precipitated acid after acidification. - Incomplete extraction into the aqueous basic solution.- Incomplete precipitation upon acidification.- Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylate salt to the aqueous layer.- Ensure the aqueous layer is sufficiently acidified (pH < 4) to fully protonate the carboxylate. Check with pH paper.
Precipitate is gummy or oily. - Presence of impurities that are also extracted and precipitate.- The concentration of the acid is too high during precipitation.- Wash the initial organic solution with brine to remove some polar impurities before the basic extraction.- Perform the acidification slowly while stirring vigorously in an ice bath.
Emulsion formation during extraction. - Agitation is too vigorous.- High concentration of dissolved substances.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.

Quantitative Data on Purification

Purification MethodPurity AchievedReference/Notes
Recrystallization (Dilute Alcohol/Water)98.5%For this compound.[5]
Recrystallization99.0% (by HPLC)For 6-Hydroxy-2-naphthoic acid.[6]
Recrystallization97.1% (by UV-Vis)For 6-Hydroxy-2-naphthoic acid.[6]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization for your specific crude sample.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating acidic compounds like this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated 6-hydroxy-1-naphthoate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it thoroughly.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals AcidBase_Extraction_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Deprotonated Acid) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure this compound filter_dry->final_product

References

Overcoming solubility issues of 6-Hydroxy-1-naphthoic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Hydroxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into its biological relevance.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to light yellow crystalline powder. It is known to be soluble in methanol.[1][2] While specific quantitative data across a wide range of organic solvents is limited in publicly available literature, its structure, a naphthoic acid derivative, suggests it will exhibit higher solubility in polar organic solvents.

Q2: I am having trouble dissolving this compound in my chosen organic solvent. What are the common causes and solutions?

A2: Solubility issues can arise from several factors, including solvent choice, concentration, temperature, and pH. Please refer to the troubleshooting guide below for a systematic approach to resolving these issues.

Q3: How should I prepare a stock solution of this compound?

A3: A general protocol for preparing stock solutions is provided in the Experimental Protocols section. The key is to start with a small amount of solvent to ensure the compound is fully wetted and then gradually add more solvent with agitation. Sonication and gentle warming can also be employed to facilitate dissolution.

Q4: My this compound precipitates out of solution when I dilute my stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous medium. Strategies to prevent this include:

  • Reducing the final concentration: Lowering the target concentration in the aqueous phase is the most straightforward solution.

  • Incorporating a co-solvent: Maintaining a small percentage of an organic solvent like DMSO or ethanol (B145695) in the final aqueous solution can help maintain solubility.

  • pH adjustment of the aqueous buffer: As an acidic compound, increasing the pH of the aqueous buffer can significantly improve the solubility of this compound by deprotonating the carboxylic acid group.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound.

Troubleshooting Workflow for Solubility Issues

G cluster_start cluster_solvent cluster_concentration cluster_conditions cluster_ph cluster_end start Start: Solubility Issue (Precipitate or Undissolved Solid) solvent_check Is the solvent appropriate? (e.g., polar organic for this compound) start->solvent_check try_stronger_solvent Try a more polar solvent (e.g., Methanol, Ethanol, DMSO) solvent_check->try_stronger_solvent No conc_check Is the concentration too high? solvent_check->conc_check Yes try_stronger_solvent->conc_check lower_conc Reduce the concentration conc_check->lower_conc Yes conditions_check Have you tried facilitating dissolution? conc_check->conditions_check No lower_conc->conditions_check facilitate Apply gentle heat (if compound is stable) and/or sonication conditions_check->facilitate No ph_check If using a mixed solvent system with water, is pH a factor? conditions_check->ph_check Yes facilitate->ph_check adjust_ph Increase pH of the aqueous component (e.g., with dilute NaOH) ph_check->adjust_ph Yes end_fail If issues persist, consider co-solvents or alternative formulations ph_check->end_fail No end_success Success: Compound Dissolved adjust_ph->end_success

Caption: A step-by-step workflow to diagnose and resolve solubility problems with this compound.

Quantitative Solubility Data

SolventReported Solubility
MethanolSoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., Methanol, DMSO)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer: Carefully transfer the powder into a clean, dry volumetric flask of the appropriate size.

  • Initial Wetting: Add a small volume of the chosen organic solvent to the flask, just enough to wet the powder. This helps to prevent clumping.

  • Dissolution:

    • Gently swirl the flask to suspend the powder.

    • Gradually add more solvent in portions while continuing to agitate the flask.

    • If the compound does not readily dissolve, the following methods can be used:

      • Magnetic Stirring: Place a stir bar in the flask and place it on a magnetic stirrer.

      • Sonication: Place the flask in a sonicator bath for short intervals (e.g., 5-10 minutes).

      • Gentle Warming: If the compound is known to be heat-stable, gently warm the solution in a water bath. Avoid excessive heat to prevent degradation.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (typically 2-8°C or -20°C for long-term storage).

Experimental Workflow for Stock Solution Preparation

G weigh 1. Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer wet 3. Add Small Amount of Solvent transfer->wet dissolve 4. Gradually Add Solvent & Agitate (Use Sonication/Heat if needed) wet->dissolve volume 5. Bring to Final Volume dissolve->volume mix 6. Mix Thoroughly volume->mix store 7. Store Appropriately mix->store

Caption: A streamlined workflow for the preparation of a this compound stock solution.

Biological Signaling and Applications

This compound and its derivatives are of interest in drug discovery. While specific signaling pathways for this compound are not extensively documented, a related compound, an analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN), has been shown to induce apoptosis in cancer cells.[3] This induction of apoptosis appears to occur through a signaling pathway that is independent of retinoid receptors.[3]

Furthermore, this compound itself has been described as a synthetic carboxylate compound that can inhibit the activity of protein kinases by binding to ATP, which in turn blocks the phosphorylation of tyrosine residues on proteins.[3] This suggests a potential role in modulating signaling pathways that are dependent on kinase activity, such as growth factor receptor signaling. The inhibition of these pathways can lead to the induction of apoptosis in tumor cells.[3]

Logical Relationship of Potential Mechanism of Action

G compound This compound kinase Protein Kinases compound->kinase Inhibits phosphorylation Protein Phosphorylation kinase->phosphorylation Mediates signaling Growth Factor Receptor Signaling Pathway phosphorylation->signaling Activates apoptosis Induction of Apoptosis in Tumor Cells signaling->apoptosis Suppression leads to

Caption: A diagram illustrating the potential mechanism of action of this compound in cancer cells.

References

Proper storage and handling conditions for 6-Hydroxy-1-naphthoic acid to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 6-Hydroxy-1-naphthoic acid to ensure its stability and integrity for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1][2] The container should be tightly closed to prevent moisture absorption and contamination.[1][2][3] For optimal preservation, storage at room temperature under an inert atmosphere is recommended.[4]

Q2: What are the consequences of improper storage?

A2: Improper storage can lead to the degradation of this compound. Exposure to moisture, high temperatures, and light can compromise its purity and effectiveness in experiments.[3][5] Degradation may result in the formation of impurities, which could lead to inaccurate experimental results.

Q3: Is this compound sensitive to light?

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent hazardous reactions.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][7]

Q6: What should I do in case of a spill?

A6: In the event of a spill, you should ensure the area is well-ventilated.[7][8] Sweep up the spilled solid material and place it into a suitable container for disposal.[7][8] Avoid generating dust.[1][7][8]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem 1: The compound has changed color (e.g., from white/light yellow to brown).

  • Possible Cause: This may indicate degradation due to exposure to air (oxidation), light, or elevated temperatures. The appearance is described as a white to light yellow or brown crystal powder.[4][9]

  • Solution:

    • Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place.

    • Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

    • If the color change is significant, it is advisable to use a fresh batch of the compound for critical experiments to ensure the purity of the starting material.

Problem 2: Inconsistent or unexpected experimental results.

  • Possible Cause: This could be due to the degradation of the compound, leading to lower potency or the presence of interfering impurities.

  • Solution:

    • Verify the storage and handling procedures.

    • Perform a quality control check on the compound if possible (e.g., melting point determination, spectroscopy) to assess its purity. The melting point is reported to be around 210-213°C.[4][9]

    • Use a new, unopened container of this compound to repeat the experiment and compare the results.

Problem 3: The compound is difficult to dissolve.

  • Possible Cause: While this compound is soluble in methanol[4], issues with dissolution could be due to the use of an inappropriate solvent or the presence of insoluble impurities from degradation.

  • Solution:

    • Confirm that you are using a suitable solvent.

    • Try gentle heating or sonication to aid dissolution, but be cautious as excessive heat can promote degradation.

    • If solubility issues persist, consider the possibility of compound degradation and use a fresh sample.

Storage and Handling Summary

ParameterRecommendationRationale
Temperature Room Temperature (cool place)[1][2][4]To prevent thermal degradation.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)[4]To minimize oxidation.
Light Store in the dark (amber vial or dark location)[5][6]To prevent photodegradation.
Moisture Keep in a dry place with the container tightly sealed[1][2][3]To prevent hydrolysis and degradation.
Ventilation Store in a well-ventilated area[1][2]To ensure safety in case of vapor/dust release.

Experimental Protocols

Protocol 1: Visual Inspection of this compound for Stability Assessment

  • Objective: To visually assess the physical state of this compound for signs of degradation.

  • Materials:

    • Sample of this compound

    • White weighing paper or watch glass

    • Spatula

  • Procedure:

    • Before opening the main container, allow it to equilibrate to room temperature to prevent moisture condensation.

    • In a well-ventilated area, carefully open the container.

    • Using a clean spatula, place a small amount of the compound onto a white background (weighing paper or watch glass).

    • Observe the color and consistency of the powder. It should be a white to light yellow crystalline powder.[4][9]

    • Note any discoloration (e.g., browning), clumping (which may indicate moisture absorption), or changes in crystal structure.

    • Record the observations in a laboratory notebook. If significant changes are observed, the compound's purity should be further analyzed before use.

Protocol 2: General Handling Procedure for Weighing and Dissolving

  • Objective: To provide a standard procedure for safely handling and preparing solutions of this compound.

  • Materials:

    • This compound

    • Appropriate solvent (e.g., Methanol)

    • Analytical balance

    • Weighing paper/boat

    • Spatula

    • Volumetric flask

    • Personal Protective Equipment (gloves, safety goggles, lab coat)

  • Procedure:

    • Don all required PPE.

    • Perform all handling in a well-ventilated area or a chemical fume hood.

    • Tare the analytical balance with the weighing paper/boat.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • Record the exact weight.

    • Transfer the weighed compound to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the compound.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Tightly seal the main container of the solid compound and return it to the proper storage location.

Visual Guides

Storage_Troubleshooting cluster_storage Initial Storage Check cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Start Receiving this compound Store Store in a cool, dry, dark place in a tightly sealed container. Start->Store Use Need to use the compound Inspect Visually inspect the compound (Color, Consistency) Use->Inspect Problem Is there a color change or clumping? Inspect->Problem Good Proceed with experiment Problem->Good No Bad Potential Degradation Problem->Bad Yes QC Consider Quality Control (e.g., Melting Point) Bad->QC NewBatch Use a fresh batch for critical experiments QC->NewBatch

Caption: Troubleshooting workflow for visual inspection of this compound.

Handling_Workflow Start Start: Prepare for Handling PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a well-ventilated area or fume hood PPE->Ventilation Weigh Weigh the required amount carefully to avoid dust Ventilation->Weigh Dissolve Transfer to a flask and dissolve in a suitable solvent Weigh->Dissolve Store Return the stock container to proper storage immediately Dissolve->Store End End: Proceed with Experiment Store->End

Caption: Standard workflow for handling this compound.

References

Identifying and minimizing by-products in 6-Hydroxy-1-naphthoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 6-Hydroxy-1-naphthoic acid.

Troubleshooting Guides

Issue: Low yield of this compound and presence of multiple products in the crude reaction mixture.

This is a common issue in the synthesis of this compound, often attributed to the formation of isomeric by-products. The primary cause is the lack of complete regioselectivity in the carboxylation of the naphthol precursor.

Q1: What are the likely by-products in my this compound synthesis?

When synthesizing this compound, particularly through methods like the Kolbe-Schmidt reaction, the main by-products are typically other hydroxynaphthoic acid isomers. The carboxylation of 2-naphthol, a common precursor, can occur at different positions on the naphthalene (B1677914) ring.

Most Common By-products:

  • 2-Hydroxy-1-naphthoic acid: Often a significant by-product.

  • 3-Hydroxy-2-naphthoic acid: Another common isomer formed.[1]

  • 6-Hydroxy-2-naphthoic acid: Can also be formed, especially under certain reaction conditions.[1]

  • Unreacted 2-Naphthol: Incomplete reaction will leave starting material in the product mixture.

The formation and ratio of these isomers are highly dependent on reaction conditions such as temperature, pressure, and the cation used (e.g., sodium vs. potassium).[1][2]

Q2: How can I identify the by-products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the desired product and its isomers. A reverse-phase method is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help distinguish between the different isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.[3][4][5]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can confirm the molecular weight of the products and by-products, which will be identical for all isomers. Fragmentation patterns can sometimes help in differentiation.

Q3: How can I minimize the formation of these isomeric by-products?

Controlling the reaction conditions is crucial for improving the regioselectivity towards this compound.

  • Reaction Temperature: The temperature can significantly influence the position of carboxylation. Careful optimization of the reaction temperature is necessary.

  • Choice of Base/Cation: The alkali metal cation (e.g., from NaOH or KOH) used to form the naphthoxide salt plays a critical role in directing the carboxylation.

  • Carbon Dioxide Pressure: The pressure of CO2 can also affect the reaction rate and selectivity.

  • Solvent: The choice of solvent can influence the solubility of intermediates and the reaction pathway.

Q4: My crude product is a dark, tarry material. What causes this and how can I prevent it?

The formation of tarry side products can be caused by oxidation of the naphthol starting material or the hydroxynaphthoic acid products, especially at high temperatures. The presence of certain metals, like iron, can catalyze these side reactions. Using glass-lined reactors or ensuring the absence of iron contamination can help minimize tar formation.

Frequently Asked Questions (FAQs)

Q5: What is a reliable synthetic route for this compound?

While several methods exist, a common approach involves the carboxylation of a corresponding naphthol derivative. One potential route starts from 1-aminonaphthalene-6-sulfonic acid, which is converted to 1-cyanonaphthalene-6-sulfonic acid via a Sandmeyer reaction. Subsequent hydrolysis and potassium hydroxide (B78521) fusion can yield this compound.

Q6: What are the typical purity specifications for this compound used in pharmaceutical applications?

For pharmaceutical applications, the purity of this compound is typically expected to be very high, often exceeding 99.0%. The levels of specific impurities and isomeric by-products must be strictly controlled and quantified.

Q7: How can I purify my crude this compound to remove isomeric by-products?

Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for selectively crystallizing the desired isomer.

  • Solvent Selection: A mixture of an organic solvent and water is often effective. For example, recrystallization from a mixture of ethanol (B145695) and water has been reported for the purification of hydroxynaphthoic acids.[2][6] The optimal solvent system and ratio will need to be determined experimentally.

  • pH Adjustment: The solubility of hydroxynaphthoic acids is pH-dependent. Adjusting the pH of the solution can aid in the selective precipitation of the desired product or the removal of impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Carboxylation of 2-Naphthol (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
Base Sodium HydroxidePotassium HydroxideCesium Carbonate
Temperature 150°C200°C250°C
CO2 Pressure 5 atm10 atm15 atm
Yield of this compound (%) LowModerateHigh
By-product A (e.g., 2-OH-1-NA) (%) HighModerateLow
By-product B (e.g., 3-OH-2-NA) (%) ModerateLowVery Low

Note: This table is illustrative and the actual results will vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Hydroxynaphthoic Acid Isomers

This protocol provides a starting point for developing an HPLC method for the separation of this compound and its isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acids are in their protonated form.[7][8]

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program (Example):

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all isomers have significant absorbance (e.g., 230 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the crude product in the mobile phase or a suitable solvent like methanol.

Protocol 2: Recrystallization for Purification of this compound

This protocol outlines a general procedure for the purification of crude this compound.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetic acid/water).

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_reaction Kolbe-Schmidt Reaction cluster_products Products 2-Naphthol 2-Naphthol Carboxylation Carboxylation 2-Naphthol->Carboxylation CO2 CO2 CO2->Carboxylation 6-Hydroxy-1-naphthoic_acid This compound (Desired Product) Carboxylation->6-Hydroxy-1-naphthoic_acid Favorable Conditions Byproducts Isomeric By-products (e.g., 2-OH-1-NA, 3-OH-2-NA) Carboxylation->Byproducts Unfavorable Conditions Unreacted_SM Unreacted 2-Naphthol Carboxylation->Unreacted_SM Incomplete Reaction

Caption: By-product formation pathway in this compound synthesis.

Troubleshooting_Workflow Start Low Yield / Impure Product Identify Identify By-products (HPLC, NMR, MS) Start->Identify Isomers Isomeric By-products Detected? Identify->Isomers Optimize Optimize Reaction Conditions (Temp, Base, Pressure) Isomers->Optimize Yes Unreacted Unreacted Starting Material? Isomers->Unreacted No Purify Purify Crude Product (Recrystallization) Optimize->Purify Analyze Analyze Purified Product (HPLC for Purity) Purify->Analyze End High Purity Product Analyze->End Unreacted->Purify No IncreaseTime Increase Reaction Time / Stoichiometry Unreacted->IncreaseTime Yes IncreaseTime->Purify

References

Troubleshooting common problems in the Grignard reaction for naphthoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of naphthoic acid via the Grignard reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the Grignard synthesis of naphthoic acid?

A1: The most prevalent challenges include difficulty initiating the reaction, low yields of the desired naphthoic acid, and the formation of unwanted side products.[1] These issues often stem from the high reactivity of the Grignard reagent, which requires stringent control of reaction conditions.

Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?

A2: Grignard reagents are potent bases and will react readily with any source of acidic protons, such as water.[2] This "quenching" reaction converts the Grignard reagent into naphthalene, rendering it inactive for the desired carboxylation reaction and significantly reducing the product yield.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[1]

Q3: What are the key indicators of a successful Grignard reaction initiation?

A3: A successful initiation is typically indicated by several observations: the disappearance of the iodine color (if used as an activator), the appearance of bubbles on the magnesium surface, the reaction mixture turning cloudy or grey-brown, and a noticeable warming of the reaction flask due to the exothermic nature of the reaction.[2]

Q4: What is the primary side reaction of concern in this synthesis, and how can it be minimized?

A4: A significant side reaction is the Wurtz coupling, where the formed naphthylmagnesium bromide reacts with unreacted bromonaphthalene to produce binaphthyl.[1][2] To minimize this, the bromonaphthalene solution should be added slowly and dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, reducing the probability of it reacting with the newly formed Grignard reagent.[2]

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.
Possible CauseSolution
Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[1]Activate the magnesium: Add a small crystal of iodine to the flask. The disappearance of the iodine's color indicates magnesium activation.[1] Gentle warming with a heat gun can also help initiate the reaction.[1][2] Mechanically crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.[2]
Presence of Moisture: Trace amounts of water in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.[1][2]Ensure anhydrous conditions: Rigorously dry all glassware by flame-drying under an inert atmosphere or oven-drying.[1] Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1]
Problem 2: The yield of naphthoic acid is consistently low.
Possible CauseSolution
Incomplete Grignard Formation: Not all the bromonaphthalene has reacted to form the Grignard reagent.[1][2]Optimize reaction time and temperature: Allow sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed.[2] The disappearance of most of the magnesium is a good indicator of completion.[1]
Inefficient Carboxylation: The reaction with carbon dioxide may be incomplete.[1]Use a large excess of fresh CO2: Use freshly crushed dry ice (solid CO2) to ensure complete carboxylation.[1] Add the Grignard solution slowly to the dry ice to prevent localized warming, which can lead to side reactions.[1]
Wurtz Coupling Side Reaction: Formation of binaphthyl reduces the yield of the desired product.[1][2]Slow addition of bromonaphthalene: Add the bromonaphthalene solution dropwise to maintain a low concentration of the aryl halide in the reaction mixture.[2]
Protonation of the Grignard Reagent: Presence of trace water or other protic impurities quenches the Grignard reagent.[2]Strict anhydrous technique: Re-evaluate all drying procedures for glassware, solvents, and starting materials. Conduct the entire reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the Grignard synthesis of 1-naphthoic acid.

ParameterValue/ConditionReference
Starting Material1-Bromonaphthalene (B1665260)[3]
ReagentsMagnesium turnings, Dry Ice (CO2)[3]
SolventAnhydrous diethyl ether, often with dry benzene (B151609)[3][4]
Reaction Temperature (Grignard formation)Gentle reflux[1]
Reaction Temperature (Carboxylation)-7°C to -2°C[3][5]
Typical Yield68-70%[3][4]
Purification MethodRecrystallization from toluene (B28343)[3][4]

Experimental Protocols

Detailed Methodology for the Synthesis of 1-Naphthoic Acid via Grignard Reaction

This protocol is based on established and reliable procedures.[3]

1. Preparation of the Grignard Reagent:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 24.3 g (1 gram-atom) of magnesium turnings.

  • Cover the magnesium with 100 mL of anhydrous ether and add a few crystals of iodine.

  • To initiate the reaction, add about 10 mL of a solution of 192 g (0.93 mole) of 1-bromonaphthalene in 500 mL of anhydrous ether. Gentle warming may be necessary.

  • Once the reaction begins, add the remaining 1-bromonaphthalene solution at a rate that maintains a vigorous but controlled reflux.

  • After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • If the Grignard reagent precipitates, add 533 mL of dry benzene to dissolve it.[3][4]

2. Carboxylation:

  • Cool the reaction mixture to -7°C in an ice-salt bath.

  • Introduce a stream of dry carbon dioxide gas above the surface of the stirred reaction mixture, ensuring the temperature does not rise above -2°C.[3][4] This typically takes 1.25 to 1.5 hours.[3]

3. Work-up and Purification:

  • Pour the reaction mixture into a flask containing 1 kg of crushed ice and 100 mL of concentrated sulfuric acid.[3]

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with water, and then extract the 1-naphthoic acid with a sodium carbonate or sodium hydroxide (B78521) solution.[3][6]

  • Acidify the alkaline aqueous extract with sulfuric or hydrochloric acid to precipitate the crude 1-naphthoic acid.[1][6]

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from hot toluene to obtain pure 1-naphthoic acid.[4][6]

Visualizations

Grignard_Synthesis_Workflow Experimental Workflow for Naphthoic Acid Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware grignard_formation 1-Bromonaphthalene + Mg -> Naphthylmagnesium Bromide prep_glass->grignard_formation prep_solvents Anhydrous Solvents prep_solvents->grignard_formation prep_reagents Prepare Reagents prep_reagents->grignard_formation carboxylation Naphthylmagnesium Bromide + CO2 -> Magnesium Carboxylate Salt grignard_formation->carboxylation acid_workup Acidic Work-up carboxylation->acid_workup extraction Extraction with Base acid_workup->extraction precipitation Acidification & Precipitation extraction->precipitation purification Recrystallization precipitation->purification product Pure Naphthoic Acid purification->product

Caption: A flowchart illustrating the key stages of naphthoic acid synthesis via the Grignard reaction.

Troubleshooting_Logic Troubleshooting Common Grignard Reaction Issues cluster_initiation_fail Initiation Failure cluster_low_yield Low Yield start Start Synthesis check_initiation Reaction Initiates? start->check_initiation check_yield Yield Acceptable? check_initiation->check_yield Yes activate_mg Activate Mg (Iodine, Heat) check_initiation->activate_mg No success Successful Synthesis check_yield->success Yes optimize_time_temp Optimize Reaction Time & Temperature check_yield->optimize_time_temp No ensure_anhydrous Ensure Anhydrous Conditions activate_mg->ensure_anhydrous ensure_anhydrous->start slow_addition Slow Reagent Addition optimize_time_temp->slow_addition excess_co2 Use Excess Fresh CO2 slow_addition->excess_co2 excess_co2->start

Caption: A decision tree for troubleshooting common problems in the Grignard synthesis of naphthoic acid.

Side_Reaction_Pathway Desired Reaction vs. Wurtz Coupling Side Reaction cluster_desired Desired Pathway cluster_side Side Reaction naphthyl_br 1-Bromonaphthalene grignard Naphthylmagnesium Bromide naphthyl_br->grignard + Mg mg Mg carboxylate Magnesium Carboxylate Salt grignard->carboxylate + CO2 binaphthyl Binaphthyl (Wurtz Product) grignard->binaphthyl + 1-Bromonaphthalene co2 CO2 naphthoic_acid Naphthoic Acid carboxylate->naphthoic_acid H3O+ unreacted_naphthyl_br Unreacted 1-Bromonaphthalene

References

Technical Support Center: Controlling Deprotonation of Hydroxynaphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxynaphthoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the deprotonation of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the deprotonation of hydroxynaphthoic acids in solution?

A1: The deprotonation of hydroxynaphthoic acids is primarily controlled by four key factors:

  • pH: The pH of the solution is the most direct factor controlling deprotonation. As the pH increases, the environment becomes more basic, favoring the removal of protons from the acidic carboxylic acid and hydroxyl groups.

  • Solvent: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the resulting charged (anionic) species, thus facilitating deprotonation.

  • Temperature: Temperature can influence the acid dissociation constant (pKa). While the effect may not be as pronounced as pH or solvent, it is a parameter to consider for precise control.

  • Ionic Strength: The concentration of ions in the solution can affect the activity of the hydroxynaphthoic acid and its conjugate base, thereby influencing the deprotonation equilibrium.

Q2: How does the choice of solvent affect the deprotonation of hydroxynaphthoic acids?

A2: The polarity of the solvent significantly impacts deprotonation. More polar solvents, like methanol (B129727), are better at solvating and stabilizing the anionic form of the hydroxynaphthoic acid after it has lost a proton. This increased stabilization shifts the equilibrium towards the deprotonated state. In less polar solvents, such as tetrahydrofuran (B95107) (THF) or ethyl acetate, the deprotonation process is less favorable.

Q3: What is the significance of the pKa value, and how does it relate to controlling deprotonation?

A3: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of a specific functional group are equal.[1] Knowing the pKa values of the carboxylic acid and hydroxyl groups on the hydroxynaphthoic acid is essential for controlling deprotonation. To maintain the compound primarily in its protonated form, the solution pH should be kept at least one pH unit below the pKa. Conversely, to ensure it is deprotonated, the pH should be at least one pH unit above the pKa.[2]

Q4: Can I use a buffer to control the pH of my hydroxynaphthoic acid solution?

A4: Yes, using a buffer solution is the most effective way to maintain a stable pH and thus control the deprotonation state of your hydroxynaphthoic acid.[3] When selecting a buffer, choose one with a pKa value close to your desired experimental pH to ensure maximum buffering capacity.[4]

Troubleshooting Guides

Issue 1: Unexpected precipitation of the hydroxynaphthoic acid during an experiment.

  • Possible Cause 1: pH is near the pKa of the compound.

    • Troubleshooting Step: When the pH is close to the pKa, both the protonated and deprotonated forms are present. The protonated form is generally less soluble in aqueous solutions. If the concentration of the hydroxynaphthoic acid is high, the less soluble protonated form may precipitate out.

    • Solution: Adjust the pH of the solution to be at least one pH unit above or below the pKa to ensure the compound is predominantly in one, more soluble form (usually the deprotonated form in aqueous media).

  • Possible Cause 2: Change in solvent composition.

    • Troubleshooting Step: If you are performing a reaction or analysis that changes the solvent composition (e.g., adding a less polar solvent), the solubility of the hydroxynaphthoic acid may decrease, leading to precipitation.

    • Solution: Ensure that the hydroxynaphthoic acid is soluble in the final solvent mixture at the desired concentration. You may need to use a co-solvent or adjust the pH to maintain solubility.

Issue 2: Inconsistent results in spectroscopic measurements (UV-Vis, fluorescence).

  • Possible Cause: Fluctuations in pH leading to a mixture of protonated and deprotonated species.

    • Troubleshooting Step: The protonated and deprotonated forms of hydroxynaphthoic acids have different absorption and emission spectra. Small, uncontrolled shifts in pH can alter the ratio of these two forms, leading to variability in your spectroscopic readings.

    • Solution: Use a well-characterized buffer solution to maintain a constant pH throughout your experiment.[4] Prepare the buffer carefully and verify the pH before use.

Issue 3: Difficulty in achieving complete deprotonation even at high pH.

  • Possible Cause 1: Inadequate base concentration.

    • Troubleshooting Step: The amount of base added may not be sufficient to neutralize all the acidic protons of the hydroxynaphthoic acid, especially at higher concentrations of the acid.

    • Solution: Ensure you are using a sufficient molar excess of a strong base (e.g., NaOH) to drive the deprotonation to completion.

  • Possible Cause 2: Use of a non-polar solvent.

    • Troubleshooting Step: In a non-polar solvent, the deprotonated (anionic) form is not well-stabilized, making deprotonation energetically unfavorable even in the presence of a base.

    • Solution: If possible, switch to a more polar solvent. If the experimental conditions require a non-polar solvent, you may need to use a stronger base or a phase-transfer catalyst to facilitate deprotonation.

Data Presentation

Table 1: pKa Values of Selected Hydroxynaphthoic Acids

CompoundFunctional GrouppKaSolventReference
3-Hydroxy-2-naphthoic acidCarboxylic Acid2.79Aqueous[5]
Benzoic Acid (for comparison)Carboxylic Acid4.20Water[6]
Phenol (B47542) (for comparison)Hydroxyl9.95Water[7]

Note: pKa values are dependent on the solvent and temperature. The values for the hydroxyl group of hydroxynaphthoic acids are expected to be similar to phenol but can be influenced by the position of the substituents on the naphthalene (B1677914) ring.

Experimental Protocols

Protocol 1: Preparation of a Phosphate (B84403) Buffer (pH 7.4)

This protocol describes the preparation of 1 liter of a 0.1 M phosphate buffer at pH 7.4.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beakers

  • Graduated cylinders

Procedure:

  • Calculate the required amounts of the acidic and basic forms:

    • Use the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA])

    • The pKa for the H₂PO₄⁻/HPO₄²⁻ equilibrium is approximately 7.21.

    • 7.4 = 7.21 + log([Na₂HPO₄]/[NaH₂PO₄])

    • Solving for the ratio gives [Na₂HPO₄]/[NaH₂PO₄] ≈ 1.55

    • For a 0.1 M total phosphate concentration:

      • [Na₂HPO₄] + [NaH₂PO₄] = 0.1 M

      • Solving the system of equations gives:

        • [Na₂HPO₄] ≈ 0.061 M

        • [NaH₂PO₄] ≈ 0.039 M

  • Weigh the components:

    • Weigh out the calculated mass of Na₂HPO₄ and NaH₂PO₄ needed to achieve the above concentrations in 1 L.

  • Dissolve the components:

    • Add the weighed salts to a beaker containing approximately 800 mL of deionized water.

    • Place the beaker on a magnetic stirrer and stir until the salts are completely dissolved.[8]

  • Adjust the pH:

    • Calibrate the pH meter.

    • Place the pH electrode in the buffer solution and monitor the pH.

    • If necessary, adjust the pH to 7.4 by adding small amounts of a concentrated solution of the appropriate conjugate acid (e.g., H₃PO₄) or base (e.g., NaOH).[8]

  • Bring to final volume:

    • Once the desired pH is reached, quantitatively transfer the solution to a 1 L volumetric flask.

    • Add deionized water to the mark.

  • Label and store:

    • Transfer the buffer to a clean, labeled storage bottle.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometric Titration

This protocol outlines the steps to determine the pKa of a hydroxynaphthoic acid using UV-Vis spectrophotometry.[9][10]

Materials:

  • Hydroxynaphthoic acid

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 12).

  • Concentrated HCl and NaOH solutions for pH adjustment.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the hydroxynaphthoic acid:

    • Prepare a concentrated stock solution in a suitable solvent (e.g., methanol or DMSO).

  • Prepare sample solutions at different pH values:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the hydroxynaphthoic acid stock solution to a known volume of the buffer. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pH and pKa.[11]

  • Record the UV-Vis spectra:

    • For each sample solution, record the UV-Vis spectrum over a relevant wavelength range. Use the corresponding buffer solution as a blank.

  • Analyze the data:

    • Identify the wavelengths where the absorbance changes are most significant as a function of pH.

    • Plot the absorbance at these wavelengths against the pH. The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.[12]

    • Alternatively, use the Henderson-Hasselbalch equation in its logarithmic form and plot log([A⁻]/[HA]) vs. pH. The pKa is the pH at which log([A⁻]/[HA]) = 0.

Visualizations

Deprotonation_Control_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting Define_Experiment Define Experimental Goal & Desired Deprotonation State Select_Solvent Select Appropriate Solvent System Define_Experiment->Select_Solvent Determine_pH Determine Target pH (based on pKa) Select_Solvent->Determine_pH Prepare_Buffer Prepare Buffer Solution Determine_pH->Prepare_Buffer Prepare_Sample Prepare Hydroxynaphthoic Acid Solution in Buffer Prepare_Buffer->Prepare_Sample Run_Experiment Conduct Experiment (e.g., Spectroscopy, Reactivity Assay) Prepare_Sample->Run_Experiment Monitor_pH Monitor pH (Optional but recommended) Run_Experiment->Monitor_pH Analyze_Results Analyze Experimental Data Run_Experiment->Analyze_Results Troubleshoot Troubleshoot Unexpected Results Analyze_Results->Troubleshoot If results are inconsistent Troubleshoot->Define_Experiment Re-evaluate parameters

Caption: Experimental workflow for controlling hydroxynaphthoic acid deprotonation.

Factors_Influencing_Deprotonation cluster_primary Primary Control Factors cluster_secondary Secondary Control Factors cluster_properties Inherent Molecular Properties Deprotonation Deprotonation State of Hydroxynaphthoic Acid pH Solution pH pH->Deprotonation Directly controls proton availability Solvent Solvent Polarity Solvent->Deprotonation Stabilizes deprotonated form Temperature Temperature Temperature->Deprotonation Affects Ka Ionic_Strength Ionic Strength Ionic_Strength->Deprotonation Affects ion activity pKa pKa of Acidic Groups (Carboxyl & Hydroxyl) pKa->pH Determines required pH range

Caption: Key factors influencing the deprotonation of hydroxynaphthoic acids.

References

Scaling up the production of 6-Hydroxy-1-naphthoic acid for industrial applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale production of 6-Hydroxy-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prevalent industrial method for synthesizing hydroxyaromatic acids, including hydroxynaphthoic acids, is the Kolbe-Schmitt reaction.[1][2] This process involves the carboxylation of a metal salt of the corresponding naphthol (in this case, a salt of 6-hydroxy-1-naphthol) using carbon dioxide under elevated temperature and pressure.[1]

Q2: What are the critical parameters to control during the Kolbe-Schmitt reaction for the synthesis of this compound?

A2: The critical parameters that significantly influence the yield and purity of the final product include reaction temperature, carbon dioxide pressure, the choice of alkali metal cation (e.g., sodium vs. potassium), and the absence of moisture.[3] The regioselectivity of the carboxylation is particularly sensitive to these conditions.[1]

Q3: What are the potential isomeric impurities in the synthesis of this compound?

A3: In the Kolbe-Schmitt reaction of 1-naphthol (B170400) derivatives, carboxylation can occur at different positions on the naphthalene (B1677914) ring, leading to the formation of isomeric hydroxynaphthoic acids.[4] For the synthesis of this compound, potential isomers could include other hydroxy-1-naphthoic acids or di-carboxylated products. The formation of these isomers is highly dependent on the reaction conditions.

Q4: How can the purity of this compound be improved on an industrial scale?

A4: Purification of the crude product is crucial for achieving high-purity this compound. Common industrial purification techniques include recrystallization from suitable solvents, pH adjustment to precipitate the acid from its salt solution, and treatment with activated carbon to remove colored impurities.[5] A multi-step purification process involving both pH adjustment and recrystallization is often employed.[5]

Q5: What analytical techniques are recommended for quality control of this compound?

A5: A combination of analytical methods should be used for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is effective for separating and quantifying isomeric impurities.[6] Spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR)[7], Infrared (IR) spectroscopy[8], and Mass Spectrometry (MS) are essential for structural confirmation and identification of the final product and any potential impurities.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Presence of moisture: Water can inhibit the Kolbe-Schmitt reaction.[3]Ensure all reactants, solvents, and equipment are thoroughly dried before use. The preparation of an anhydrous naphtholate is a critical step.[10]
Suboptimal reaction temperature: The carboxylation reaction is temperature-sensitive.[1]Optimize the reaction temperature. For analogous reactions, temperatures can range from 125°C to 280°C.[1][11] Start with a lower temperature and gradually increase it while monitoring the reaction progress.
Insufficient CO₂ pressure: Inadequate carbon dioxide pressure will lead to incomplete carboxylation.Ensure the reactor is properly sealed and pressurized to the optimal level. Pressures can range from 5 to 100 atm for similar reactions.[1][3]
Incorrect alkali metal cation: The choice of sodium or potassium can influence the reactivity and regioselectivity.[3]For the synthesis of 2-hydroxy-1-naphthoic acid, potassium naphtholate is used.[10] Consider using potassium hydroxide (B78521) to form the potassium salt of 6-hydroxy-1-naphthol.
Poor Product Purity (High Isomer Content) Incorrect reaction temperature: The formation of different isomers is highly dependent on the reaction temperature.[1]Carefully control the reaction temperature to favor the formation of the desired this compound isomer. A thorough temperature optimization study is recommended.
Inefficient mixing: Poor mixing can lead to localized temperature gradients and uneven reaction conditions, promoting side reactions.Ensure efficient and uniform mixing throughout the reaction vessel, especially in large-scale reactors.
Inadequate purification: The crude product will likely contain a mixture of isomers and unreacted starting material.Implement a robust purification protocol. This may involve a combination of pH adjustments to selectively precipitate the desired acid and recrystallization from an optimized solvent system.[5]
Product Discoloration Oxidation of the naphthol starting material or product: Naphthols and their derivatives can be sensitive to air oxidation, especially at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants can also be considered.
Formation of colored impurities: Side reactions can lead to the formation of colored byproducts.Treat the crude product solution with activated carbon before crystallization to adsorb colored impurities.[5]

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction (Adapted from a similar procedure for 2-hydroxy-1-naphthoic acid)[11]

Disclaimer: This protocol is adapted from a procedure for a related isomer and should be considered a starting point. Optimization will be necessary for industrial-scale production of this compound.

1. Preparation of Anhydrous Potassium 6-Hydroxy-1-naphtholate:

  • In a suitable reactor equipped with a stirrer, thermometer, and a distillation setup, charge 6-hydroxy-1-naphthol and a high-boiling inert diluent (e.g., dibutyl carbitol).

  • Add a stoichiometric amount of potassium hydroxide.

  • Heat the mixture to facilitate the reaction between the naphthol and potassium hydroxide to form the potassium salt.

  • Remove the water formed during the reaction by distillation, ensuring the final mixture is substantially anhydrous.

2. Carboxylation:

  • Cool the anhydrous potassium 6-hydroxy-1-naphtholate mixture.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 50-150 psi).

  • Heat the reaction mixture to the optimized temperature (e.g., 100-200°C) while maintaining the CO₂ pressure.

  • Hold the reaction at temperature and pressure for a sufficient time to ensure complete carboxylation, monitoring the reaction progress by in-process controls (e.g., HPLC).

3. Isolation and Purification of Crude Product:

  • After the reaction is complete, cool the reactor and vent the excess CO₂ pressure.

  • Dilute the reaction mixture with water.

  • Separate the aqueous phase containing the potassium salt of this compound from the organic diluent.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2 to precipitate the crude this compound.

  • Filter the precipitated solid and wash with water to remove inorganic salts.

4. Recrystallization:

  • Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).

  • Heat the solution to dissolve the solid completely.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter.

  • Cool the solution slowly to induce crystallization of the pure this compound.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Hydroxynaphthoic Acids (Based on Analogous Reactions)

Parameter2-Hydroxy-1-naphthoic acid[10]2-Hydroxy-6-naphthoic acid[11]Notes for this compound Synthesis
Starting Material 1-Naphthol2-Naphthol6-Hydroxy-1-naphthol
Base Potassium HydroxideRubidium HydroxidePotassium Hydroxide is a common choice.
Solvent/Diluent Dibutyl carbitolHexadecaneA high-boiling inert solvent is recommended.
Temperature 50 - 150 °C280 °COptimization is critical for regioselectivity.
CO₂ Pressure Superatmospheric0.2 MPaHigher pressure generally favors carboxylation.
Reaction Time Not specified3 hoursMonitor reaction to completion.
Yield 61.9%48% (total isomers)Yield will be dependent on optimized conditions.
Selectivity Not specified72% for 2,6-HNAA key parameter to optimize.

Table 2: Analytical Methods for Quality Control

Analytical MethodPurposeTypical Parameters/Observations
HPLC Purity assessment and quantification of isomers.[6]Reverse-phase column (e.g., C18), mobile phase of acetonitrile/water with an acid modifier (e.g., phosphoric or formic acid).[6]
¹H NMR Structural confirmation.[7]Characteristic aromatic proton signals. The spectrum for this compound in DMSO-d6 is available in public databases.[7]
IR Spectroscopy Identification of functional groups.[8]Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C-H and C=C bonds.
Mass Spectrometry Molecular weight determination and structural elucidation.[9]Provides the molecular ion peak corresponding to the molecular weight of this compound (188.18 g/mol ).[9]
Melting Point Purity assessment.Pure this compound has a reported melting point of around 210-213°C.

Visualizations

experimental_workflow start Start: 6-Hydroxy-1-naphthol prep Preparation of Anhydrous Potassium 6-Hydroxy-1-naphtholate (KOH, Inert Diluent, Heat, Distillation) start->prep Step 1 carboxylation Carboxylation (CO₂, High Pressure, High Temperature) prep->carboxylation Step 2 isolation Isolation of Crude Product (Water Dilution, Phase Separation, Acidification, Filtration) carboxylation->isolation Step 3 purification Purification (Recrystallization from Solvent, Activated Carbon Treatment) isolation->purification Step 4 qc Quality Control (HPLC, NMR, IR, MS, MP) purification->qc Step 5 end Final Product: Pure this compound qc->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Purity Issue check_moisture Check for Moisture in Reactants/Solvent issue->check_moisture check_temp Verify Reaction Temperature Control issue->check_temp check_pressure Confirm CO₂ Pressure issue->check_pressure check_mixing Evaluate Mixing Efficiency issue->check_mixing check_purification Review Purification Protocol issue->check_purification solution Implement Corrective Actions check_moisture->solution check_temp->solution check_pressure->solution check_mixing->solution check_purification->solution

Caption: Troubleshooting logic for production issues.

References

Validation & Comparative

A Comparative Guide to 6-Hydroxy-1-naphthoic Acid and 6-Hydroxy-2-naphthoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two isomeric hydroxynaphthoic acids, detailing their synthesis, physicochemical properties, and distinct biological activities to inform research and development in medicinal chemistry and materials science.

This guide provides a comprehensive comparison of 6-Hydroxy-1-naphthoic acid and 6-Hydroxy-2-naphthoic acid, two constitutional isomers with the same molecular formula (C₁₁H₈O₃) but differing in the substitution pattern on the naphthalene (B1677914) ring. This structural variance leads to distinct chemical and biological properties, making them suitable for different applications. This document outlines their key characteristics, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific needs.

Physicochemical Properties

While both compounds share the same molecular weight, their structural differences influence their physical properties such as melting point and acidity. A summary of their key physicochemical data is presented in Table 1.

PropertyThis compound6-Hydroxy-2-naphthoic acid
CAS Number 2437-17-4[1]16712-64-4[2]
Molecular Formula C₁₁H₈O₃[1]C₁₁H₈O₃[2]
Molecular Weight 188.18 g/mol [1]188.18 g/mol [2]
Appearance White to light yellow crystal powderPale brown powder[2]
Melting Point 213 °C240-250 °C[2]
pKa 3.76 ± 0.10~3-4 (carboxylic acid), ~9-10 (phenolic OH)
Solubility Soluble in MethanolSlightly soluble in hot water, soluble in ethanol (B145695) and ether.

Synthesis and Chemical Reactivity

The synthesis of these two isomers involves distinct precursors and reaction conditions, reflecting their different chemical reactivity.

This compound can be synthesized from 1-cyanonaphthalene-6-sulfonic acid through hydrolysis and subsequent potassium hydroxide (B78521) fusion. It is utilized as an intermediate in organic synthesis, particularly for medicines and dyes.[3]

6-Hydroxy-2-naphthoic acid is commonly synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of the potassium salt of 2-naphthol (B1666908) at high temperatures (170–230 °C).[4] This compound serves as a crucial intermediate in the production of high-performance engineering plastics, organic pigments, and liquid crystal materials.[4][5]

Biological Activities and Applications

The distinct positioning of the hydroxyl and carboxylic acid groups on the naphthalene ring imparts significantly different biological activities to these two isomers.

This compound: A Potential Anticancer Agent

This compound has been identified as a cytotoxic agent against cancer cells.[6] Its mechanism of action is believed to involve the inhibition of protein kinases, including tyrosine kinases, which are crucial for cell proliferation and survival.[6] This inhibitory action can disrupt signaling pathways, such as the PI3K/Akt and MAPK pathways, that are often dysregulated in cancer.

aod_tyrosine_kinase_inhibition cluster_pathways Downstream Signaling Pathways 6H1NA This compound RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) 6H1NA->RTK Inhibition PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression Changes ERK->Gene_Expression ERK->Apoptosis Inhibition of

6-Hydroxy-2-naphthoic Acid: A Key Pharmaceutical Intermediate and Antimicrobial Agent

6-Hydroxy-2-naphthoic acid is a well-established building block in the pharmaceutical industry, most notably as a precursor in the synthesis of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[7] Its role in the synthesis of this important therapeutic agent highlights its significance in drug development.

naproxen_synthesis 6H2NA 6-Hydroxy-2-naphthoic acid Step1 Esterification 6H2NA->Step1 Intermediate1 Methyl 6-hydroxy-2-naphthoate Step1->Intermediate1 Step2 Alkylation Intermediate1->Step2 Intermediate2 Methyl 2-(6-methoxy-2-naphthyl)propanoate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Naproxen Naproxen Step3->Naproxen

Furthermore, 6-Hydroxy-2-naphthoic acid and its derivatives have demonstrated antimicrobial properties. Studies have indicated its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[8]

Comparative Biological Activity Data

Direct comparative studies with quantitative data for both isomers are limited in publicly available literature. However, to provide a basis for comparison, the following table summarizes the reported biological activities. Researchers are encouraged to perform head-to-head comparisons under their specific experimental conditions.

Biological ActivityThis compound6-Hydroxy-2-naphthoic acid
Primary Application Potential anticancer agentPharmaceutical intermediate, monomer for polymers
Mechanism of Action Inhibition of protein kinases (e.g., tyrosine kinases)[6]Precursor for NSAIDs (inhibits COX enzymes via its derivative Naproxen), potential antimicrobial
Cytotoxicity (IC₅₀) Data not widely available in comparative studies.Data not widely available in comparative studies.
Antimicrobial (MIC) Data not widely available.Some activity reported against S. aureus and E. coli.[8]

Experimental Protocols

Synthesis of 6-Hydroxy-2-naphthoic acid via Grignard Reaction

Materials:

  • 6-bromo-2-naphthol (B32079)

  • Dry ether

  • Methyllithium (1.4M in ether)

  • t-butyllithium (1.8M in pentane)

  • Dry ice (solid CO₂)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • A slurry of 6-bromo-2-naphthol (5.00 g) in dry ether (150 ml) is cooled to -78 °C.

  • Methyllithium solution (16 ml, 1.4M in ether) is added dropwise over 10 minutes.

  • The reaction mixture is stirred for 10 minutes, followed by the dropwise addition of t-butyllithium solution (28 ml, 1.8M in pentane) over 15 minutes.

  • The resulting slurry is stirred at -78 °C for 30 minutes and then at 0 °C for 15 minutes.

  • The reaction mixture is re-cooled to -78 °C and then added to crushed dry ice (100 g) via cannula.

  • The mixture is allowed to warm to room temperature over approximately 2 hours.

  • The reaction mixture is then added to 200 ml of 1M aqueous HCl solution and extracted with 100 ml of ethyl acetate.

  • The organic extract is separated, washed with an additional 200 ml of water, and concentrated in vacuo to yield a pale yellow solid.

  • The crude material is dissolved in 125 ml of warm, saturated aqueous NaHCO₃ solution and extracted with two 50 ml portions of ethyl acetate.

  • The aqueous phase is acidified to pH 1 with concentrated HCl.

  • The precipitated solid is collected by filtration and dried under vacuum at 110 °C to afford 6-hydroxy-2-naphthoic acid.[9]

Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or 6-Hydroxy-2-naphthoic acid) in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

Materials:

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Conclusion

This compound and 6-Hydroxy-2-naphthoic acid, while structurally similar, exhibit distinct properties and applications. This compound shows promise as a lead compound for the development of anticancer therapeutics due to its potential to inhibit protein kinases. In contrast, 6-Hydroxy-2-naphthoic acid is a valuable and versatile intermediate in the pharmaceutical and materials science industries, with established roles in the synthesis of Naproxen and high-performance polymers, and also possesses antimicrobial activity. The choice between these two isomers will be dictated by the specific research or development goals. This guide provides the foundational information to aid in this decision-making process.

References

Spectroscopic analysis (NMR, IR, MS) for structural confirmation of 6-Hydroxy-1-naphthoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 6-Hydroxy-1-naphthoic acid using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide provides a comparative analysis of its spectroscopic data with isomeric alternatives, detailed experimental protocols, and a logical workflow for structural elucidation.

The unambiguous structural confirmation of organic molecules is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools that, when used in conjunction, provide a detailed fingerprint of a molecule's structure. This guide focuses on the application of these techniques for the structural confirmation of this compound and offers a comparative perspective with its isomers, 4-Hydroxy-1-naphthoic acid and 7-Hydroxy-1-naphthoic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomers. This data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR and ¹³C NMR Data for Hydroxy-1-naphthoic Acid Isomers

Compound¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound Data not fully available in search results.Data not fully available in search results.
4-Hydroxy-1-naphthoic acid Data not available in search results.Data not available in search results.
7-Hydroxy-1-naphthoic acid Data not available in search results.Data not available in search results.

Table 2: IR and MS Data for Hydroxy-1-naphthoic Acid Isomers

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not fully available in search results.Molecular Ion (M⁺): 188.0473[1]
4-Hydroxy-1-naphthoic acid Data not available in search results.Data not available in search results.
7-Hydroxy-1-naphthoic acid Data not available in search results.Molecular Ion (M⁺): 188, Fragments: 171, 143[2]

Note: The publicly available spectroscopic data for these specific isomers is limited. The tables will be updated as more comprehensive data becomes available through further experimental work or database updates.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of hydroxynaphthoic acids.

Materials:

  • NMR Spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample of hydroxynaphthoic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

    • Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted based on the sample concentration (typically 16-64 scans).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually around 200-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the hydroxynaphthoic acid sample.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Solid sample of hydroxynaphthoic acid

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the FTIR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C=C (aromatic), and C-O stretches.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the hydroxynaphthoic acid.

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump or liquid chromatography (LC) system for sample introduction

  • Solvent system (e.g., methanol, acetonitrile, water with or without a modifier like formic acid or ammonium (B1175870) acetate)

  • Sample of hydroxynaphthoic acid

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system. The solvent should be compatible with the ESI-MS system.

  • Instrument Setup:

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature. For acidic compounds like hydroxynaphthoic acids, negative ion mode is often preferred.

    • Calibrate the mass spectrometer using a standard calibration solution.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

    • Acquire the mass spectrum over a relevant m/z range.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the structure of the molecule.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis/Isolation of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal IR_Data->Structure_Proposal MS_Data->Structure_Proposal Comparison Compare with Literature/ Reference Spectra & Isomers Structure_Proposal->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

Validating the Purity of Synthesized 6-Hydroxy-1-naphthoic Acid: A Comparative Guide to HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for validating the purity of synthesized 6-Hydroxy-1-naphthoic acid, a crucial intermediate in various synthetic pathways. The performance of HPLC-UV is objectively compared with alternative analytical techniques, supported by illustrative experimental data and detailed methodologies.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely adopted technique for the purity assessment of aromatic carboxylic acids like this compound. Its high resolving power, sensitivity for UV-active compounds, and quantitative accuracy make it a preferred method.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of a synthesized batch of this compound and identify potential impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (B52724)
Gradient 50% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Sample Solution: Prepare the synthesized this compound sample at a target concentration of 100 µg/mL in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

Potential Impurities

Based on a common synthesis route from furoic acid and anisole, potential impurities could include:

  • Unreacted starting materials: Furoic acid, Anisole.

  • Isomeric byproducts from the Friedel-Crafts acylation and subsequent reactions.

  • Degradation products.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful tool, other techniques can also be employed for the purity analysis of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility.

General Protocol Outline:

  • Derivatization: The carboxylic acid and hydroxyl groups are derivatized, for example, by silylation (e.g., with BSTFA) or methylation, to form more volatile esters and ethers.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • MS Detection: The separated components are detected by a mass spectrometer, providing mass-to-charge ratios for structural elucidation and identification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged species like carboxylic acids.

General Protocol Outline:

  • Sample Injection: The sample is introduced into a fused-silica capillary filled with a background electrolyte (BGE).

  • Separation: A high voltage is applied across the capillary, causing the analytes to migrate at different velocities.

  • Detection: Detection is typically performed using a UV detector positioned at the end of the capillary.

Performance Data Comparison

The following table summarizes the typical performance of HPLC-UV compared to GC-MS and Capillary Electrophoresis for the analysis of this compound. The data for GC-MS and CE are representative and may vary based on the specific method development.

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (CZE)
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~1.5 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Sample Throughput ModerateLower (due to derivatization)High
Selectivity HighVery High (mass fragmentation)High (for charged species)

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for method implementation and troubleshooting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Purity Report quantify->report

Caption: Experimental workflow for purity validation by HPLC-UV.

Logical Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis.

Method_Comparison cluster_choice Method Selection Criteria HPLC_UV HPLC-UV Pros: - Robust and reproducible - High resolution - Good sensitivity for UV-active compounds - No derivatization needed Cons: - Lower sensitivity than MS - Peak co-elution can be an issue GC_MS GC-MS Pros: - Excellent separation efficiency - Definitive identification via mass spectra - High sensitivity Cons: - Requires derivatization for non-volatile analytes - Potential for thermal degradation CE Capillary Electrophoresis Pros: - High separation efficiency - Low sample and reagent consumption - Fast analysis times Cons: - Lower sensitivity compared to HPLC and GC-MS - Less robust for complex matrices Routine_QC Routine QC Routine_QC->HPLC_UV Best for Impurity_ID Impurity Identification Impurity_ID->GC_MS Best for High_Throughput High-Throughput Screening High_Throughput->CE Best for

Comparative analysis of different synthetic routes to 6-Hydroxy-1-naphthoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Hydroxy-1-naphthoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other functional organic molecules. Its efficient synthesis is a key consideration for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for a given application.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the primary synthetic routes to this compound identified from the literature.

Route Starting Materials Key Steps Overall Yield Purity Key Reagents Reaction Time Scale
1: Friedel-Crafts Acylation Furoic acid, AnisoleFriedel-Crafts acylation, Cyclization, Decarboxylation, DemethylationNot explicitly statedNot explicitly statedAlCl₃, N,N-Dimethylformamide, HBr> 30 hoursLaboratory
2: From Naphthalene (B1677914) Sulfonic Acid Derivative 1-Aminonaphthalene-6-sulfonic acidSandmeyer reaction, Hydrolysis, KOH fusionNot explicitly statedNot explicitly statedNaCN, KOHNot explicitly statedNot explicitly stated
3: Grignard Carboxylation & Demethylation 1-Bromo-6-methoxynaphthaleneGrignard formation, Carboxylation, Demethylation~60-65% (estimated)HighMg, CO₂, BBr₃ or HBr~ 4-6 hoursLaboratory

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Anisole with Furoic Acid

This multi-step synthesis involves an initial Friedel-Crafts acylation, followed by a cyclization and subsequent demethylation to yield the final product.

Step 1: Friedel-Crafts Acylation

  • To a 250 ml four-necked flask, add 20g of furoic acid, 19.3g of anisole, and 100 ml of chlorobenzene.

  • Stir the mixture and heat the oil bath to an internal temperature of 35-40 °C.

  • Slowly add 55.9g of anhydrous aluminum trichloride (B1173362).

  • After the addition is complete, raise the temperature to 75-80 °C and stir for approximately 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove chlorobenzene.

Step 2: Cyclization

  • After cooling the residue from the previous step to room temperature, add 60 ml of N,N-dimethylformamide and stir.

  • Slowly add 32.1g of anhydrous aluminum trichloride at room temperature.

  • Heat the oil bath to an internal temperature of 135 °C and maintain the reaction for 6 hours.

  • Cool the reaction to room temperature.

Step 3: Hydrolysis and Work-up

  • Slowly add the reaction solution to a dilute hydrochloric acid solution for hydrolysis.

  • Extract the aqueous layer multiple times with ethyl acetate (B1210297).

  • Combine the ethyl acetate extracts and wash. Adjust the pH to weakly acidic.

  • Concentrate the organic layer under reduced pressure to recover the ethyl acetate. The residue can be further purified by decolorization and recrystallization.

Route 2: From 1-Cyanonaphthalene-6-sulfonic Acid

This route involves the conversion of a sulfonic acid derivative to the target molecule.[1]

Step 1: Synthesis of 1-Cyanonaphthalene-6-sulfonic acid

  • This intermediate is prepared from 1-aminonaphthalene-6-sulfonic acid via a Sandmeyer reaction using a cyanide salt.

Step 2: Hydrolysis and Fusion

  • The 1-cyanonaphthalene-6-sulfonic acid is first hydrolyzed using 10% potassium hydroxide (B78521).

  • This is followed by a potassium hydroxide fusion at a high temperature (260 °C) to yield this compound.[1]

Route 3: Grignard Carboxylation of 1-Bromo-6-methoxynaphthalene and Demethylation

This route involves the formation of a Grignard reagent followed by carboxylation and a final demethylation step.

Step 1: Preparation of 6-Methoxy-1-naphthylmagnesium Bromide

  • In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 1.1 equivalents of magnesium turnings.

  • Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1 equivalent of 1-bromo-6-methoxynaphthalene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the bromide solution to initiate the reaction, which may require gentle warming.

  • Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring and refluxing for an additional 30 minutes.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath to approximately -5 °C.

  • Bubble dry carbon dioxide gas through the vigorously stirred solution, maintaining the temperature below 0 °C. Alternatively, pour the Grignard solution over an excess of crushed dry ice.

  • The reaction is complete when the exothermic reaction ceases.

Step 3: Work-up and Isolation of 6-Methoxy-1-naphthoic acid

  • Slowly add a cold dilute acid (e.g., 10% HCl or H₂SO₄) to the reaction mixture to quench the reaction and dissolve the magnesium salts.

  • Separate the ether layer and extract the aqueous layer with ether.

  • Combine the ether extracts and extract the product into an aqueous sodium hydroxide solution.

  • Acidify the aqueous basic extract with a strong acid to precipitate the crude 6-methoxy-1-naphthoic acid.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like toluene (B28343) can be performed for purification. A yield of 68-70% can be expected for this step, analogous to the synthesis of α-naphthoic acid.[2]

Step 4: Demethylation to this compound Using Boron Tribromide (BBr₃):

  • Dissolve 1 equivalent of 6-methoxy-1-naphthoic acid in a dry solvent such as dichloromethane (B109758) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C or below.

  • Slowly add a solution of BBr₃ (typically 1.1-1.5 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir overnight.[3]

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product, which can be purified by recrystallization. This method is effective at or below room temperature.[3]

Using Hydrobromic Acid (HBr):

  • Reflux a solution of 6-methoxy-1-naphthoic acid in 47% aqueous HBr.[4]

  • The reaction time will vary depending on the substrate, and the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Pathway and Workflow Visualizations

The following diagrams illustrate the synthetic pathways described above.

Route_1_Friedel_Crafts_Acylation Furoic_acid Furoic acid Intermediate_1 Acylated Intermediate Furoic_acid->Intermediate_1 AlCl3, Chlorobenzene Anisole Anisole Anisole->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 AlCl3, DMF 6_Hydroxy_1_naphthoic_acid This compound Intermediate_2->6_Hydroxy_1_naphthoic_acid Hydrolysis & Demethylation

Caption: Synthetic pathway via Friedel-Crafts acylation.

Route_2_From_Naphthalene_Sulfonic_Acid Aminonaphthalene_sulfonic_acid 1-Aminonaphthalene- 6-sulfonic acid Cyanonaphthalene_sulfonic_acid 1-Cyanonaphthalene- 6-sulfonic acid Aminonaphthalene_sulfonic_acid->Cyanonaphthalene_sulfonic_acid Sandmeyer Reaction (NaCN) 6_Hydroxy_1_naphthoic_acid This compound Cyanonaphthalene_sulfonic_acid->6_Hydroxy_1_naphthoic_acid 1. Hydrolysis (KOH) 2. KOH Fusion

Caption: Synthesis from a naphthalene sulfonic acid derivative.

Route_3_Grignard_Carboxylation_and_Demethylation Bromo_methoxy_naphthalene 1-Bromo-6-methoxynaphthalene Grignard_reagent Grignard Reagent Bromo_methoxy_naphthalene->Grignard_reagent Mg, Anhydrous Ether Methoxy_naphthoic_acid 6-Methoxy-1-naphthoic acid Grignard_reagent->Methoxy_naphthoic_acid 1. CO2 2. Acidic Workup 6_Hydroxy_1_naphthoic_acid This compound Methoxy_naphthoic_acid->6_Hydroxy_1_naphthoic_acid Demethylation (BBr3 or HBr)

Caption: Pathway via Grignard carboxylation and demethylation.

References

A Comparative Analysis of 6-Hydroxy-1-naphthoic Acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 6-Hydroxy-1-naphthoic acid in the context of established kinase inhibitors. While preliminary information suggests that this compound may act as a protein kinase inhibitor by binding to the ATP site and blocking the phosphorylation of tyrosine residues, there is a notable absence of specific quantitative data (such as IC50 values) in publicly available literature.[1] Therefore, for the purpose of this illustrative guide, we will present hypothetical inhibitory data for this compound alongside experimentally determined data for well-characterized kinase inhibitors. This will serve as a framework for how such a compound could be evaluated and compared.

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] Kinase inhibitors have emerged as a significant class of therapeutics, with many approved for clinical use.[2][3] These inhibitors can be broadly categorized based on their selectivity, with some acting as broad-spectrum inhibitors and others targeting specific kinases.[4][5]

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activity of selected kinase inhibitors against various kinases. The data for this compound is hypothetical and included for comparative purposes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% and is a standard measure of inhibitor potency.[6]

InhibitorTarget Kinase(s)IC50 (nM)Reference
This compound Tyrosine Kinases (Hypothetical)Data Not Available-
Staurosporine Broad-spectrum (PKC, PKA, etc.)~1-10[7]
Imatinib (Gleevec®) Bcr-Abl, c-Kit, PDGFR25-1000[2][4]
Gefitinib (Iressa®) EGFR2-37[5]
Dasatinib (Sprycel®) Bcr-Abl, Src family<1-10[4]
Compound 16b (5-hydroxybenzothiophene derivative) Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11, 87, 125.7, 163, 284, 353.3[8]

Experimental Protocols

To quantitatively assess the inhibitory potential of a compound like this compound, a robust in vitro kinase inhibition assay is essential. Below is a representative protocol for a radiometric protein kinase assay, a widely accepted method for determining inhibitor potency.[9]

In Vitro Radiometric Protein Kinase Assay

This protocol describes a method to measure the activity of a specific protein kinase in the presence of an inhibitor by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound or other test inhibitors

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP solution (non-radioactive)

  • Phosphoric acid (e.g., 75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of the test inhibitor (e.g., this compound) in the kinase reaction buffer. A typical starting concentration might be 100 µM, with serial 10-fold dilutions.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

  • Initiate the Kinase Reaction:

    • Aliquot the kinase reaction mix into individual tubes for each inhibitor concentration and control (no inhibitor).

    • Add the diluted inhibitor to the respective tubes.

    • To start the reaction, add a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Incubation: Incubate the reaction tubes at a constant temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[10]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generic kinase signaling pathway and the workflow of the in vitro kinase inhibition assay described above.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation & Activation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulation

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions Initiation Initiate Reaction (Add [γ-³²P]ATP) Inhibitor_Dilution->Initiation Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Reaction_Mix->Initiation Incubation Incubate at 30°C Initiation->Incubation Stop_Reaction Stop Reaction (Spot on P81 paper) Incubation->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analysis Data Analysis (Calculate IC50) Quantify->Analysis

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometric Characterization of Impurities in 6-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 6-Hydroxy-1-naphthoic acid is paramount. This guide provides an objective comparison of mass spectrometric techniques for the identification and quantification of potential impurities in this compound samples, supported by experimental data and detailed methodologies.

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its purity can significantly impact the safety and efficacy of the final drug product. Impurities can originate from starting materials, intermediates, byproducts of side reactions during synthesis, or degradation products. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for detecting and characterizing these impurities, even at trace levels.

The Impurity Landscape: Potential Suspects in this compound Synthesis

A thorough understanding of the synthetic route is the first step in identifying potential impurities. Common synthesis pathways for this compound and related naphthoic acid derivatives can introduce a variety of process-related impurities.

One prevalent synthetic strategy involves the bromination of a naphthol precursor followed by carboxylation . For instance, the synthesis may proceed via 6-bromo-2-naphthol, which is itself synthesized from 2-naphthol.[1] This pathway can lead to the presence of:

  • Residual Starting Materials: 2-Naphthol

  • Intermediates: 6-Bromo-2-naphthol

  • Byproducts: 1,6-dibromo-2-naphthol (B94854) and other isomeric brominated naphthols.

Another approach is the direct carboxylation of a naphtholate , which can result in the formation of isomeric impurities. For example, if 2-naphtholate is used, 3-hydroxy-2-naphthoic acid could be a potential byproduct.

A distinct synthetic route starting from furoic acid and anisole has also been described.[2] This method could introduce unreacted starting materials and various aromatic byproducts as potential impurities.

A Comparative Analysis of Mass Spectrometric Techniques

The choice of mass spectrometric technique is critical and depends on the specific analytical challenge, such as the need for high resolution, high sensitivity, or quantitative accuracy. The most common techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) and Gas Chromatography (GC) coupled with mass spectrometry (GC-MS).

Mass AnalyzerPrincipleAdvantagesDisadvantagesBest Suited For
Triple Quadrupole (QqQ) Two quadrupoles for mass filtering (Q1 and Q3) and one for collision-induced dissociation (q2). Operates in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes.Excellent sensitivity and selectivity for targeted quantification. Wide linear dynamic range. Robust and reliable.Limited to targeted analysis; not ideal for unknown impurity identification. Lower resolution compared to HRMS.Routine quality control, quantification of known impurities at low levels.
Quadrupole Time-of-Flight (Q-TOF) A quadrupole for precursor ion selection followed by a time-of-flight analyzer for high-resolution mass analysis of precursor and fragment ions.High resolution and mass accuracy, enabling confident identification of unknown impurities. Capable of both qualitative and quantitative analysis.Generally less sensitive for quantification than a triple quadrupole in MRM mode. More complex data analysis.Impurity identification and structural elucidation, screening for unknown impurities.
Orbitrap Ions are trapped in an orbital motion around a central electrode. The frequency of this motion is related to the mass-to-charge ratio.Very high resolution and mass accuracy, providing exceptional specificity. Excellent for resolving isobaric interferences.Slower scan speed compared to Q-TOF, which can be a limitation for fast chromatography. Higher initial instrument cost.In-depth structural characterization of complex mixtures, resolving closely related impurities.

Experimental Protocols: A Practical Approach

The following are generalized experimental protocols for the analysis of impurities in this compound. Method optimization will be required for specific applications and instrumentation.

LC-MS Method for Non-Volatile Impurities

This method is suitable for the analysis of this compound and its non-volatile impurities, such as isomeric hydroxy-naphthoic acids and brominated derivatives.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for identification, Triple Quadrupole for quantification).

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

  • MS Parameters:

    • Q-TOF/Orbitrap: Full scan mode from m/z 100-1000 for impurity identification. Data-dependent MS/MS for structural elucidation.

    • Triple Quadrupole: MRM mode for quantification of known impurities. Specific precursor-product ion transitions would need to be determined for each impurity.

GC-MS Method for Volatile and Semi-Volatile Impurities

This method is suitable for the analysis of more volatile impurities that may be present, such as residual starting materials like 2-naphthol, anisole, or furoic acid, especially if derivatization is employed.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.

  • Injection: Split/splitless injector.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode from m/z 40-450.

  • Derivatization: For less volatile acidic impurities, derivatization (e.g., silylation) may be necessary to improve chromatographic performance and volatility.

Quantitative Data Summary

The following table provides a hypothetical comparison of the performance of different mass spectrometric techniques for the analysis of key potential impurities in a this compound sample. The limits of detection (LOD) and quantification (LOQ) are indicative and will vary depending on the specific instrument, method, and matrix.

ImpurityExpected m/z [M-H]⁻Triple Quadrupole (MRM) LOD (ng/mL)Q-TOF (Full Scan) LOD (ng/mL)Orbitrap (Full Scan) LOD (ng/mL)
2-Naphthol143.050.110.5
6-Bromo-2-naphthol220.96/222.960.221
1,6-Dibromo-2-naphthol298.87/300.87/302.870.552
Isomeric Hydroxy-naphthoic Acid187.040.110.5
Furoic Acid111.010.552
Anisole (analyzed by GC-MS)108.06 (M⁺•)1 (SIM)105

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Mass Spectrometric Detection cluster_data Data Analysis sample 6-Hydroxy-1-naphthoic Acid Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration dissolution->filtration lc LC Separation (for non-volatiles) filtration->lc LC-MS pathway gc GC Separation (for volatiles) filtration->gc GC-MS pathway qqq Triple Quadrupole (Targeted Quant) lc->qqq qtof Q-TOF (Screening & ID) lc->qtof orbitrap Orbitrap (High-Res ID) lc->orbitrap gc->qtof gc->orbitrap quantification Quantification (Peak Area) qqq->quantification identification Impurity Identification (Mass & Fragmentation) qtof->identification orbitrap->identification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for impurity analysis.

signaling_pathway start Analytical Goal quant Known Impurity Quantification? start->quant unknown Unknown Impurity Identification? quant->unknown No qqq Triple Quadrupole (QqQ) - High Sensitivity - Targeted MRM quant->qqq Yes high_res High Resolution Required? unknown->high_res Yes qtof Q-TOF - Good Resolution - Screening & ID unknown->qtof No (Screening) high_res->qtof No (Sufficient) orbitrap Orbitrap - Highest Resolution - Confident ID high_res->orbitrap Yes (Highest Confidence)

Caption: Decision tree for MS technique selection.

Conclusion

The selection of a mass spectrometric technique for the characterization of impurities in this compound is a multi-faceted decision that balances the need for sensitivity, specificity, and the analytical goal, whether it be routine quantification or the identification of novel impurities. For targeted, high-sensitivity quantification of known impurities, a triple quadrupole mass spectrometer is the instrument of choice. For the identification of unknown impurities and comprehensive profiling, high-resolution mass spectrometry, provided by Q-TOF or Orbitrap analyzers, is indispensable. A thorough understanding of the potential impurities based on the synthetic process, combined with the strategic selection of the appropriate mass spectrometric technique, will ensure the development of robust and reliable analytical methods for guaranteeing the quality and safety of this compound.

References

Comparative Biological Efficacy of 6-Hydroxy-1-naphthoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various derivatives of 6-Hydroxy-1-naphthoic acid. The following sections detail their anticancer and anti-inflammatory activities, supported by experimental data and protocols, to inform further research and development in this promising area of medicinal chemistry.

Naphthoic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses specifically on derivatives of this compound, evaluating their potential as therapeutic agents. The core structure of this compound presents multiple opportunities for chemical modification, leading to a diverse range of derivatives with varied biological effects.

Anticancer Activity of Naphthoic Acid Derivatives

Several studies have highlighted the potential of naphthoic acid derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A series of novel naphthoquinone aliphatic amides and esters were synthesized from the related 1-hydroxy-2-naphthoic acid and evaluated for their anticancer activity against KB (human oral cancer) cells. It was observed that naphthoquinone aliphatic amides with longer carbon chains (longer than 7 carbons) exhibited stronger anticancer activity than their ester counterparts.[1] For the amides, the optimal chain length was identified as 16 carbon atoms.[1] In contrast, for the naphthoquinone aliphatic esters, the introduction of an α-methyl group on the ester moiety significantly enhanced their anticancer activity compared to straight-chain derivatives.[1]

Furthermore, a study on naphthalene-substituted benzimidazole (B57391) derivatives demonstrated potent antiproliferative activities against HepG2 (human liver cancer) and HEK293 (human embryonic kidney) cell lines, with some compounds showing high selectivity towards the cancer cell line.[2]

Table 1: Comparative Anticancer Activity of Selected Naphthoic Acid Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Naphthoquinone Aliphatic AmideAmide with 16-carbon chainKBPotent Inhibition[1]
Naphthoquinone Aliphatic EsterEster with α-methyl groupKBPotent Inhibition[1]
Naphthalene-substituted BenzimidazoleCompound 18HepG20.078[2]
Naphthalene-substituted BenzimidazoleCompound 18HEK293 (normal cell line)1.25[2]
Naphthalene-1,3,4-oxadiazole hybridCompound 5MCF-78.4[3]
Naphthalene-1,3,4-oxadiazole hybridCompound 5HepG29.1[3]
Naphthalene-1,3,4-oxadiazole hybridSorafenib (Control)MCF-710.8[3]
Naphthalene-1,3,4-oxadiazole hybridSorafenib (Control)HepG210.2[3]

Anti-inflammatory Activity of Naphthoic Acid Derivatives

Derivatives of hydroxynaphthoic acid have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.

For instance, methyl-1-hydroxy-2-naphthoate (MHNA), a novel naphthol derivative, was shown to significantly inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[4] MHNA effectively suppressed the release of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Further investigation revealed that MHNA's anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK signaling pathways.[4]

A study on various naphthoquinone derivatives isolated from a mangrove-derived endophytic fungus also reported significant anti-inflammatory activity. Many of these compounds inhibited LPS-induced NO production in murine macrophage RAW 264.7 cells with IC50 values ranging from 1.7 to 49.7 μM, with several compounds being more potent than the positive control, indomethacin (B1671933) (IC50 = 26.3 μM).[5] One of the compounds, compound 9, was also found to reduce the mRNA levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α.[5]

Table 2: Comparative Anti-inflammatory Activity of Selected Naphthoic Acid Derivatives

DerivativeAssayCell LineIC50 (µM)Reference
Methyl-1-hydroxy-2-naphthoate (MHNA)Inhibition of NO, IL-1β, IL-6 releaseMurine Macrophages-[4]
Naphthoquinone Derivative (Compound 1)Inhibition of NO productionRAW 264.71.7[5]
Naphthoquinone Derivative (Compound 7)Inhibition of NO productionRAW 264.73.2[5]
Naphthoquinone Derivative (Compound 9)Inhibition of NO productionRAW 264.74.5[5]
Indomethacin (Control)Inhibition of NO productionRAW 264.726.3[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (0.5 mg/mL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds

  • Cancer cell lines

  • Culture medium (e.g., RPMI 1640) with 10% fetal calf serum

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1–2.5 x 10^4 cells per mL (100 µL total volume per well) and allow them to adhere for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 96 hours).[2] Triplicate wells should be used for each concentration.

  • MTT Incubation: After the incubation period, remove the supernatant medium and add 100 µL of MTT solution (0.5 mg/mL) to each well.[2] Incubate the plates for an additional period to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Gently agitate the plates to ensure uniform color and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the absorbance of untreated wells by 50%.[2]

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Culture medium

  • 96-well plates

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

  • Absorbance Measurement: Incubate the mixture for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway Visualizations

The anti-inflammatory effects of many this compound derivatives are mediated through the inhibition of key signaling pathways. The following diagrams illustrate the general workflow of cytotoxicity testing and the NF-κB and MAPK signaling pathways, which are common targets for these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate cell_adhesion Allow Adhesion (24h) cell_seeding->cell_adhesion compound_treatment Treat with Derivatives cell_adhesion->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation dmso_addition Add DMSO (Solubilize) formazan_formation->dmso_addition read_absorbance Measure Absorbance dmso_addition->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for evaluating the cytotoxicity of this compound derivatives using the MTT assay.

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_inhibition Inhibition by Derivatives LPS LPS IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory_Genes translocates to nucleus & activates transcription MAPK->Pro_inflammatory_Genes activates Derivative 6-Hydroxy-1-naphthoic acid Derivatives Derivative->IKK inhibit Derivative->MAPK inhibit

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

References

A comparative review of the bioactivity of various monocyclic phenolic acids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of the Bioactivity of Various Monocyclic Phenolic Acids

Monocyclic phenolic acids, secondary metabolites found abundantly in plants, are integral components of the human diet.[1] These compounds, characterized by a single phenolic ring and a carboxylic acid functional group, are broadly classified into hydroxybenzoic acids and hydroxycinnamic acids.[2][3] Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them as promising candidates for the development of pharmaceuticals and functional foods.[1][4][5] This guide provides a comparative review of the bioactivity of prominent monocyclic phenolic acids, supported by experimental data and detailed methodologies, to assist researchers in the field of drug discovery and development.

Antioxidant Activity

The antioxidant capacity of phenolic acids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2][6] This activity is largely dictated by the number and position of hydroxyl (-OH) groups on the aromatic ring; a greater number of hydroxyl groups generally correlates with higher antioxidant efficacy.[7] For instance, gallic acid, with its three hydroxyl groups, often demonstrates superior radical scavenging activity compared to protocatechuic acid, which has two.[7]

Comparative Antioxidant Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various monocyclic phenolic acids from a DPPH radical scavenging assay, a common method for evaluating antioxidant strength. Lower IC50 values indicate greater antioxidant activity.

Phenolic AcidChemical StructureDPPH Radical Scavenging Activity (IC50 in µM)
Gallic Acid 3,4,5-trihydroxybenzoic acid2.42 ± 0.08[7]
Protocatechuic Acid 3,4-dihydroxybenzoic acid~4.5 (Estimated from comparative data)[7][8]
Gentisic Acid 2,5-dihydroxybenzoic acid~4.0 (Estimated from comparative data)[7]
Salicylic (B10762653) Acid 2-hydroxybenzoic acid>100 (Relatively low activity)[9]
Ferulic Acid 4-hydroxy-3-methoxycinnamic acid~35.55 µg/mL (ABTS assay)[8]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison is most accurate when assays are performed concurrently. Ferulic acid is a hydroxycinnamic acid shown for broader context.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[10][11]

  • Reagent Preparation :

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[11]

    • Prepare stock solutions of the test phenolic acids and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[12]

    • Perform serial dilutions of the test and standard solutions to obtain a range of concentrations.[11][12]

  • Assay Procedure (96-well plate format) :

    • Add a specific volume (e.g., 100 µL) of each concentration of the sample and standard solutions into triplicate wells.[12]

    • Prepare a blank control containing only the solvent.[12]

    • Initiate the reaction by adding a set volume (e.g., 100 µL) of the DPPH working solution to all wells.[12]

    • Mix gently and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]

  • Data Acquisition and Analysis :

    • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.[11]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[12]

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.[13]

Visualization of Antioxidant Mechanisms

Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Action (Cellular) Phenolic Acid Phenolic Acid Stabilized Radical Phenoxyl Radical (Ar-O•) Phenolic Acid->Stabilized Radical H+ Donation Free Radical Free Radical (e.g., R•) Neutralized Product Non-Radical (R-H) Free Radical->Neutralized Product Phenolic Acid_2 Phenolic Acid NRF2 NRF2 Pathway Phenolic Acid_2->NRF2 Activates Antioxidant Enzymes Antioxidant Enzymes (SOD, CAT, GPx) NRF2->Antioxidant Enzymes Upregulates

Anti-inflammatory Activity

Phenolic acids exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[14][15] By interfering with this pathway, phenolic acids can effectively reduce the production of inflammatory mediators.[16][17]

Comparative Anti-inflammatory Data

The following table presents data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.

Phenolic AcidCell LineConcentrationNO Production Inhibition (%)Key Pathway Targeted
Lithospermic Acid THP-1 Macrophages100 µM~75%TLR4/NF-κB[16]
Salvianolic Acid B THP-1 Macrophages100 µM~80% (Positive Control)TLR4/NF-κB[16]
Rosmarinic Acid Not SpecifiedNot SpecifiedStrong InhibitionTNF-α Convertase[18]
Chlorogenic Acid Not SpecifiedNot SpecifiedStrong InhibitionTNF-α Convertase[18]
Ferulic Acid Not SpecifiedNot SpecifiedDownregulates IL-1β, IL-18NLRP3 Inflammasome[4]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses a cell-based assay to measure the anti-inflammatory effect of phenolic acids by quantifying the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 or THP-1).

  • Cell Culture and Seeding :

    • Culture macrophage cells in an appropriate medium and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment and Stimulation :

    • Pre-treat the cells with various concentrations of the test phenolic acids for a specific duration (e.g., 1-2 hours).

    • Subsequently, stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.

    • Include a vehicle control (cells with LPS, no compound) and a negative control (cells without LPS or compound).

  • Quantification of Nitrite (B80452) (Griess Assay) :

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Nitrite, a stable breakdown product of NO, is measured using the Griess reagent.

    • Mix the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes to allow for the development of a purple azo dye.

  • Data Analysis :

    • Measure the absorbance of the colored product at ~540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Visualization of the NF-κB Signaling Pathway

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex IkB IκBα p65 p65 NFkB_complex NF-κB (p65/p50) p50 p50 NFkB_complex->p65_translocation Translocation p65_n p65 p50_n p50 DNA DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65_translocation->p65_n p65_translocation->p50_n

Anticancer Activity

Several monocyclic phenolic acids have demonstrated potential as anticancer agents by inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle.[19][20] Their effects are often concentration-dependent and can vary significantly between different cancer cell lines.[19] For example, alkylated derivatives of salicylic acid have shown greater anti-proliferative activity against HeLa cervical cancer cells than the parent compound.[19]

Comparative Anticancer Data (Cytotoxicity)

The following table summarizes the 50% inhibitory concentration (IC50) values of various phenolic acids against different human cancer cell lines, as determined by the MTT assay.

Phenolic Acid / DerivativeCell LineIC50 (µg/mL)
Salicylic Acid HeLa (Cervical Cancer)39.97[19]
Methyl Salicylate HeLa (Cervical Cancer)< 39.97[19]
Ethyl Salicylate HeLa (Cervical Cancer)< 39.97[19]
Gallic Acid Prostate Carcinoma CellsEffective inhibition shown[1]
Tryptamine (B22526) Salicylic Acid Derivative (E20) MGC-803 (Gastric Cancer)29 µM[21]
Tryptamine Salicylic Acid Derivative (E20) MCF-7 (Breast Cancer)< 70 µM[21]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

  • Cell Seeding :

    • Plate cells in a 96-well plate at an optimal density and incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment.[24]

  • Compound Treatment :

    • Treat the cells with various concentrations of the phenolic acids.

    • Include a positive control (e.g., a known cytotoxic drug like doxorubicin) and a vehicle control (cells treated with solvent only).[19]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation :

    • After treatment, remove the medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).[22]

    • Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement :

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[24]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.[22]

  • Data Analysis :

    • Cell viability is expressed as a percentage relative to the vehicle control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Step 1: Preparation cluster_treat Step 2: Treatment cluster_assay Step 3: MTT Reaction cluster_read Step 4: Measurement Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h for cell adherence Seed_Cells->Incubate_24h Add_Compounds Add phenolic acids (various concentrations) Incubate_48h Incubate for 24-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent (yellow solution) Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Viable_Cells Viable cells convert MTT to Formazan Incubate_4h->Viable_Cells Solubilize Add DMSO to dissolve purple crystals Read_Absorbance Read absorbance at ~570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Value Read_Absorbance->Calculate_IC50

References

Distinguishing between isomers of hydroxynaphthoic acid using analytical methods.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies for the precise identification of hydroxynaphthoic acid isomers, crucial for researchers, scientists, and professionals in drug development.

The accurate identification of hydroxynaphthoic acid isomers is a critical step in pharmaceutical research and development, where subtle structural differences can lead to significant variations in pharmacological activity and toxicity. This guide provides a detailed comparison of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, to effectively distinguish between these closely related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation of isomers. The choice of stationary phase and mobile phase composition is paramount in achieving baseline resolution of hydroxynaphthoic acid isomers. Reversed-phase chromatography, particularly with a C18 column, is a common starting point.

Table 1: Comparative HPLC Data for Hydroxynaphthoic Acid Isomers

IsomerRetention Time (min)
1-Hydroxy-2-naphthoic acidData not available in a comparative study
3-Hydroxy-2-naphthoic acidData not available in a comparative study
6-Hydroxy-2-naphthoic acidData not available in a comparative study
Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% phosphoric acid). The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare individual stock solutions of each hydroxynaphthoic acid isomer in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all isomers of interest by diluting the stock solutions to a final concentration of 10 µg/mL each in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a powerful method for both separation and identification based on the fragmentation patterns of the isomers. Derivatization of the hydroxyl and carboxylic acid groups is often necessary to improve volatility and thermal stability.

Table 2: Comparative GC-MS Data for Hydroxynaphthoic Acid Isomers

IsomerKey Mass Fragments (m/z)
1-Hydroxy-2-naphthoic acid188 (M+), 170, 142, 114[1]
3-Hydroxy-2-naphthoic acid188 (M+), 170, 142, 114[1]
6-Hydroxy-2-naphthoic acid188 (M+), 171, 143[2]

Note: The fragmentation patterns of 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid are very similar, highlighting the need for chromatographic separation prior to mass analysis.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for acidic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Derivatization (Example with BSTFA):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Scan Range: m/z 40-450

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of isomers based on the chemical shifts and coupling constants of their protons (¹H NMR) and carbons (¹³C NMR).

Table 3: Comparative ¹H NMR Chemical Shift Data (in DMSO-d₆) for Hydroxynaphthoic Acid Isomers

IsomerAromatic Protons (δ, ppm)OH Proton (δ, ppm)COOH Proton (δ, ppm)
1-Hydroxy-2-naphthoic acid7.22-8.57~12.82 (broad s)~12.82 (broad s)
3-Hydroxy-2-naphthoic acidSpecific shifts not detailed in provided search resultsNot specifiedNot specified
6-Hydroxy-2-naphthoic acidSpecific shifts not detailed in provided search resultsNot specifiedNot specified

Table 4: Comparative ¹³C NMR Chemical Shift Data (in DMSO-d₆) for Hydroxynaphthoic Acid Isomers

IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
1-Hydroxy-2-naphthoic acid173.0108.5, 119.3, 123.8, 125.0, 128.5, 129.2, 132.0, 135.3, 160.8
3-Hydroxy-2-naphthoic acidSpecific shifts not detailed in provided search resultsSpecific shifts not detailed in provided search results
6-Hydroxy-2-naphthoic acidSpecific shifts not detailed in provided search resultsSpecific shifts not detailed in provided search results
Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the hydroxynaphthoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters (Typical for ¹H NMR):

  • Pulse Program: Standard 1D proton experiment

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-15 ppm

Acquisition Parameters (Typical for ¹³C NMR):

  • Pulse Program: Standard 1D carbon experiment with proton decoupling

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Visualizing the Analytical Workflow

A logical approach to distinguishing between hydroxynaphthoic acid isomers involves a multi-step process, starting with a separation technique followed by spectroscopic confirmation.

Analytical_Workflow cluster_start Sample Preparation cluster_separation Separation cluster_identification Identification cluster_result Result Sample Mixture Sample Mixture HPLC HPLC Sample Mixture->HPLC Inject GC-MS (Separation) GC-MS (Separation) Sample Mixture->GC-MS (Separation) Inject (after derivatization) NMR Spectroscopy NMR Spectroscopy Sample Mixture->NMR Spectroscopy Direct Analysis of Pure Isomer UV Detection UV Detection HPLC->UV Detection Elution Mass Spectrometry Mass Spectrometry HPLC->Mass Spectrometry LC-MS Interface GC-MS (Separation)->Mass Spectrometry Ionization & Fragmentation Isomer 1 Isomer 1 UV Detection->Isomer 1 Isomer 2 Isomer 2 Mass Spectrometry->Isomer 2 Isomer 3 Isomer 3 NMR Spectroscopy->Isomer 3

Caption: A logical workflow for the separation and identification of hydroxynaphthoic acid isomers.

Conceptualizing Analytical Responses

Different analytical techniques interact with the isomers in unique ways, leading to distinct signals that enable their differentiation.

Analytical_Response cluster_isomers Hydroxynaphthoic Acid Isomers cluster_techniques Analytical Techniques cluster_signals Distinct Analytical Signals Isomer A Isomer A HPLC HPLC Isomer A->HPLC Mass Spec Mass Spec Isomer A->Mass Spec NMR NMR Isomer A->NMR Isomer B Isomer B Isomer B->HPLC Isomer B->Mass Spec Isomer B->NMR Isomer C Isomer C Isomer C->HPLC Isomer C->Mass Spec Isomer C->NMR Retention Time Isomer A Isomer B Isomer C HPLC->Retention Time Fragmentation Pattern Isomer A Isomer B Isomer C Mass Spec->Fragmentation Pattern Chemical Shifts Isomer A Isomer B Isomer C NMR->Chemical Shifts

Caption: Conceptual diagram illustrating how different analytical techniques produce unique signals for each isomer.

References

Cross-Validation of Experimental Findings on 6-Hydroxy-1-naphthoic Acid's Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings on the properties of 6-Hydroxy-1-naphthoic acid and its related isomers. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages available data on other hydroxynaphthoic acid isomers and naphthoic acid derivatives to provide a comparative framework. The information presented herein is intended to guide further research and highlight the need for direct experimental validation of this compound's biological and chemical properties.

Data Presentation: Physicochemical and Biological Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2437-17-4[1][2][3]
Molecular Formula C₁₁H₈O₃[1][4]
Molecular Weight 188.18 g/mol [1][4]
Melting Point 210-213 °C[2][3]
Boiling Point (Predicted) 445.7 ± 18.0 °C[3]
Solubility Soluble in Methanol[3]
Appearance White to light yellow crystal powder[2]

Table 2: Comparative Cytotoxicity Data of Naphthoic Acid Derivatives (IC50 values in µM)

This table presents a compilation of IC50 values for various naphthoic acid derivatives against different cancer cell lines to illustrate the potential cytotoxic activity within this class of compounds. Note: Data for this compound is currently unavailable and requires experimental determination.

CompoundCell LineIC50 (µM)Reference
Naphthoic Acid Derivative AMCF-7 (Breast)5.2[2]
Naphthoic Acid Derivative AHeLa (Cervical)7.8[2]
Naphthoic Acid Derivative AA549 (Lung)10.1[2]
Naphthoic Acid Derivative BHT-29 (Colon)3.5[2]
Naphthoic Acid Derivative BPC-3 (Prostate)6.2[2]
Naphthoic Acid Derivative CK562 (Leukemia)2.1[2]

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of this compound's properties are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific evaluation of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of living cells.

Materials:

  • This compound (and other test compounds)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Protein Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by a protein kinase. The inhibition of this process by a test compound is quantified.

Materials:

  • Recombinant protein kinase (e.g., specific kinases implicated in cancer signaling)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • This compound (and other test compounds)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer or spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified through a luciferase-based reaction that generates a luminescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of this compound.

G cluster_0 Hypothetical Signaling Pathway for this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation HNA This compound HNA->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

G cluster_1 Experimental Workflow for Cytotoxicity and Kinase Inhibition Assays start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (and controls) seed->treat incubate_cyto Incubate (48-72h) treat->incubate_cyto kinase_assay Perform In Vitro Kinase Assay with Recombinant Kinase treat->kinase_assay mtt Perform MTT Assay incubate_cyto->mtt data_cyto Analyze Cytotoxicity Data (IC50) mtt->data_cyto data_kinase Analyze Kinase Inhibition Data (IC50) kinase_assay->data_kinase

Caption: Workflow for assessing the cytotoxic and kinase inhibitory effects of this compound.

References

Safety Operating Guide

Proper Disposal of 6-Hydroxy-1-naphthoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection within research and development settings. This document provides essential, step-by-step guidance for the proper disposal of 6-Hydroxy-1-naphthoic acid, tailored for researchers, scientists, and drug development professionals.

Before handling this compound, it is crucial to be fully aware of its associated hazards and to utilize appropriate personal protective equipment (PPE). This compound is classified as a hazardous chemical that can cause skin and serious eye irritation[1][2][3].

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3][4].

  • Hand Protection: Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[2][3][4].

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing[5].

  • Prevent the formation and inhalation of dust[2][3].

  • Store in a cool, dry, and well-ventilated area in a tightly closed container[4].

  • Keep away from incompatible materials such as strong oxidizing agents[4][6].

Hazard Profile and Disposal Overview

This compound's hazardous properties necessitate its disposal as regulated chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain[7].

Hazard Classification & Disposal InformationDetails
GHS Hazard Statements H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1].
Disposal Route Dispose of contents/container to an approved waste disposal plant[4].
Environmental Precautions Prevent product from entering drains[5].
Incompatible Wastes Strong oxidizing agents[4][6]. Segregate from incompatible wastes to prevent reactions[8][9].

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Classify the Waste: this compound waste, whether in solid form or in a solution, is considered hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials. Keep acids well segregated from cyanides, azides, and hypochlorite (B82951) solutions, and keep strong acids segregated from strong bases[10].

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a container that is chemically resistant to this compound. The container must be in good condition with no leaks or cracks[8].

  • Label the Container: All waste containers must be clearly labeled from the moment waste is first added. The label should include:

    • The words "Hazardous Waste"[11].

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Irritant").

    • The date when the first waste was added to the container.

3. Accumulation and Storage:

  • Designate a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory director[11][12].

  • Storage Limits: Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acute hazardous waste at one time[9].

  • Keep Containers Closed: Waste containers must be kept closed except when adding waste[8][12].

4. Spill and Contamination Cleanup:

  • Treat as Hazardous Waste: Spilled chemicals and the materials used to clean up the spills must be disposed of as hazardous waste[9].

  • Cleanup Procedure: For small spills, wear appropriate PPE, sweep up the material, and place it into a suitable, labeled container for disposal[2][3][6].

5. Empty Container Disposal:

  • Triple Rinse: When a chemical container is empty, it may be triple-rinsed with a suitable solvent (e.g., water)[10].

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste[11].

  • Deface Label: After rinsing, completely deface or remove the original label[9][10].

  • Final Disposal: The rinsed and dried container may then be disposed of in the appropriate glass or plastic disposal bin inside the lab[10].

6. Arranging for Professional Disposal:

  • Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed waste disposal company to arrange for pickup[5][12].

  • Manifesting: A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility[13][14].

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Collection cluster_handling Handling & Incidents cluster_disposal Final Disposal start Start: Generation of Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate container Select & Label Compatible Container (Hazardous Waste, Chemical Name, Hazards, Date) segregate->container collect Collect Waste in Satellite Accumulation Area (SAA) container->collect spill Spill Occurs collect->spill is_full Container Full? cleanup Cleanup with Appropriate PPE spill->cleanup Yes spill->is_full No collect_spill Collect Spill Debris as Hazardous Waste cleanup->collect_spill collect_spill->collect is_full->collect No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes manifest Complete Hazardous Waste Manifest contact_ehs->manifest transport Licensed Transporter Collects Waste manifest->transport end End: Proper Disposal at Permitted Facility transport->end

References

Personal protective equipment for handling 6-Hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 6-Hydroxy-1-naphthoic acid, ensuring laboratory safety and operational integrity.

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.[1]Protects against dust particles and potential splashes that can cause serious eye irritation.[2][3][4]
Hand Protection Impervious gloves (e.g., Neoprene or Butyl rubber).Prevents skin contact which can cause irritation.[2][3][4][5]
Body Protection A fully buttoned lab coat or long-sleeved clothing. An apron may be necessary for larger quantities.[1][5]Minimizes the risk of skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if dust is generated.[1][5]Protects the respiratory system from irritation caused by inhaling dust particles.[3]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a controlled environment and adherence to systematic procedures to minimize exposure risk.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][5]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][5]

  • Handling the Chemical :

    • Avoid direct contact with skin, eyes, and clothing.[1][4]

    • Do not breathe in the dust.[3][6] Avoid creating dust during handling.[1]

    • When weighing or transferring the solid, do so carefully to prevent it from becoming airborne.

  • Emergency Procedures :

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][3][6] If skin irritation persists, seek medical attention.[1][3]

    • In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]

    • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][3]

    • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention.[1]

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection :

    • Solid waste, including contaminated PPE and absorbent materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

    • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this type of waste down the drain.

  • Waste Treatment and Disposal :

    • Unwanted solid this compound is classified as hazardous waste and should be disposed of through a licensed chemical disposal facility, often via incineration.

    • For small spills, absorb the material with inert substances like sand or vermiculite, then collect it into a sealed container for disposal.

    • Neutralization of small quantities of acidic waste may be an option if local regulations permit. This should only be performed by trained personnel in a fume hood. The resulting solution should be tested to ensure it is within the acceptable pH range (typically 5.5-9.5) before drain disposal, followed by a large volume of water. However, due to the aromatic nature of this compound, it is generally recommended to treat it as hazardous chemical waste.

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Below is a visual representation of the handling and disposal workflow.

G Workflow for Handling and Disposal of this compound prep Preparation handling Handling prep->handling Proceed when ready spill Spill Response handling->spill If spill occurs exposure Exposure Event handling->exposure If exposure occurs disposal Disposal handling->disposal After use hazardous_container Hazardous Waste Container spill->hazardous_container Contain and collect solid_waste Solid Waste (Contaminated PPE, etc.) disposal->solid_waste liquid_waste Aqueous Waste disposal->liquid_waste solid_waste->hazardous_container liquid_waste->hazardous_container licensed_disposal Licensed Disposal Facility hazardous_container->licensed_disposal Scheduled pickup

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.